4-Bromophenetole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUYYXUATWMVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060426 | |
| Record name | Benzene, 1-bromo-4-ethoxy- | |
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Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588-96-5 | |
| Record name | 4-Bromophenetole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Bromophenetole | |
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| Record name | 4-Bromophenetole | |
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| Record name | Benzene, 1-bromo-4-ethoxy- | |
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| Record name | Benzene, 1-bromo-4-ethoxy- | |
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| Record name | 4-bromophenetole | |
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| Record name | 4-BROMOPHENETOLE | |
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Foundational & Exploratory
4-Bromophenetole chemical properties and spectral data
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, spectral data, and synthesis of 4-Bromophenetole (CAS No. 588-96-5). The information is presented for easy reference and application in research and development.
Chemical Properties
This compound, also known as 1-bromo-4-ethoxybenzene, is an organic compound with the chemical formula C₈H₉BrO.[1] It serves as a key intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries.[2][3]
| Property | Value | References |
| Molecular Formula | C₈H₉BrO | [1][3] |
| Molecular Weight | 201.06 g/mol | [1][3] |
| Appearance | Colorless to light yellow or light red transparent liquid | [1][2][3] |
| Melting Point | 4 °C | [2][4] |
| Boiling Point | 233 °C | [2][4] |
| Density | 1.407 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.551 | [2][4] |
| Flash Point | 103 °C (217.4 °F) | [2][5] |
| Purity | >98.0% (GC) | [1][3] |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and purity confirmation of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits signals corresponding to the aromatic protons and the ethyl group.[6]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 7.35 | d, J = 8.7 Hz | 2H | Ar-H (ortho to -Br) | [4] |
| 6.76 | d, J = 8.7 Hz | 2H | Ar-H (ortho to -OEt) | [4] |
| 3.99 | q, J = 6.9 Hz | 2H | -OCH₂CH₃ | [4] |
| 1.40 | t, J = 6.9 Hz | 3H | -OCH₂CH₃ | [4] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule.[6]
| Chemical Shift (δ) ppm | Assignment |
| 158.3 | Ar-C (para to -Br) |
| 132.4 | Ar-C (ortho to -Br) |
| 116.2 | Ar-C (ortho to -OEt) |
| 113.1 | Ar-C (ipso to -Br) |
| 63.6 | -OCH₂CH₃ |
| 14.8 | -OCH₂CH₃ |
Mass Spectrometry
Mass spectrometry confirms the molecular weight and elemental composition. The mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).[6]
| m/z | Interpretation | Reference |
| 200/202 | Molecular ion peak [M]⁺ | [6] |
| 172/174 | Fragment ion [M-C₂H₄]⁺ | [7] |
| 105 | Fragment ion | [7] |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in this compound.[6]
| Absorption Band (cm⁻¹) | Functional Group |
| ~3000-2850 | C-H stretching (aromatic and aliphatic) |
| ~1600-1450 | C=C stretching (aromatic ring) |
| ~1240 | C-O-C stretching (aryl ether) |
| ~1040 | C-O stretching |
| ~820 | C-H bending (para-disubstituted benzene) |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Williamson ether synthesis, starting from 4-bromophenol.[4]
Materials:
-
4-bromophenol
-
Iodoethane
-
Potassium carbonate
-
Acetone
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure: [4]
-
To a solution of 4-bromophenol (50 g) in acetone (250 mL) at room temperature, add potassium carbonate (118 g) and stir the mixture for 30 minutes.
-
Slowly add iodoethane (67.6 g) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 10 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture and remove the acetone using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:7) as the eluent to obtain this compound as a colorless liquid.
Visualizations
The following diagrams illustrate the synthesis workflow and the analytical characterization process for this compound.
References
- 1. This compound(588-96-5) 13C NMR spectrum [chemicalbook.com]
- 2. 4-Bromophenol(106-41-2) 13C NMR [m.chemicalbook.com]
- 3. This compound(588-96-5) IR Spectrum [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound(588-96-5) MS [m.chemicalbook.com]
- 6. massbank.eu [massbank.eu]
- 7. This compound | C8H9BrO | CID 68523 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of 4-Bromophenetole (CAS: 588-96-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 4-Bromophenetole, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document details its physicochemical properties, spectroscopic signature, and common synthetic and reaction protocols, presenting the information in a format tailored for scientific and research applications.
Chemical and Physical Properties
This compound, also known as 1-bromo-4-ethoxybenzene, is a halogenated aromatic ether. Its core physical and chemical properties are summarized in the table below, providing essential data for its handling, application, and analysis.
| Property | Value | Reference |
| CAS Number | 588-96-5 | [1] |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | - |
| Melting Point | 4 °C | [1] |
| Boiling Point | 233 °C | [1] |
| Density | 1.407 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.551 | [1] |
| Solubility | Insoluble in water, soluble in common organic solvents. | - |
Spectroscopic Characterization
The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques. Below are the characteristic data and interpretation for each method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound by providing information on the hydrogen and carbon environments within the molecule.
¹H NMR (Proton NMR) Spectrum Analysis:
The ¹H NMR spectrum of this compound typically exhibits three distinct sets of signals corresponding to the aromatic protons and the ethyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.33 | Doublet | 2H | Ar-H ortho to Bromine |
| ~6.75 | Doublet | 2H | Ar-H ortho to Ethoxy |
| ~3.97 | Quartet | 2H | -O-CH₂-CH₃ |
| ~1.39 | Triplet | 3H | -O-CH₂-CH₃ |
Note: Chemical shifts are referenced to TMS (0 ppm) and may vary slightly depending on the solvent and spectrometer frequency.[2]
¹³C NMR (Carbon-13 NMR) Spectrum Analysis:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C-O (Aromatic) |
| ~132 | C-H (Aromatic) |
| ~116 | C-H (Aromatic) |
| ~113 | C-Br (Aromatic) |
| ~63 | -O-CH₂- |
| ~15 | -CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the following key absorption bands.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1590-1450 | C=C stretch | Aromatic ring |
| 1240 | C-O stretch | Aryl ether |
| 1040 | C-O stretch | Alkyl ether |
| 820 | C-H bend | para-disubstituted aromatic |
| ~520 | C-Br stretch | Aryl bromide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
-
Molecular Ion (M⁺): A characteristic isotopic pattern is observed for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, with peaks at m/z = 200 and 202.
-
Major Fragments:
-
m/z = 171/173: Loss of an ethyl radical (•CH₂CH₃).
-
m/z = 121: Loss of bromine radical (•Br) and subsequent rearrangement.
-
m/z = 93: Loss of an ethoxy radical (•OCH₂CH₃).
-
Experimental Protocols
Detailed methodologies for the synthesis and a common reaction of this compound are provided below.
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 4-bromophenol and an ethylating agent.
Materials:
-
4-Bromophenol
-
Bromoethane (or Iodoethane)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Acetone or Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add bromoethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Caption: Williamson Ether Synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Reaction of this compound
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/Water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
Safety Information
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[3]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Applications in Research and Drug Development
This compound serves as a versatile building block in organic synthesis. The presence of the bromo- and ethoxy- functionalities allows for a variety of chemical transformations.
-
Cross-Coupling Reactions: The aryl bromide moiety is a common substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Grignard and Lithiation Reactions: The carbon-bromine bond can be converted into a Grignard reagent or an organolithium species, which can then be reacted with a wide range of electrophiles.
-
Pharmaceutical Intermediates: The phenetole scaffold is present in a number of biologically active molecules. This compound provides a convenient starting point for the synthesis of more complex drug candidates.
Caption: Synthetic utility of this compound.
References
An In-depth Technical Guide to the Synthesis and Discovery of 4-Bromophenetole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromophenetole (4-ethoxyphenyl bromide), a key intermediate in organic synthesis with applications in pharmaceutical and agrochemical development. This document details its synthesis, physicochemical properties, and characterization, adhering to stringent data presentation and visualization requirements for a scientific audience.
Introduction
This compound is an aromatic ether that serves as a versatile building block in the synthesis of more complex molecules. Its structure, featuring a bromine atom and an ethoxy group on a benzene ring, allows for a variety of chemical transformations, making it a valuable reagent in drug discovery and materials science.
While the specific historical moment of the "discovery" of this compound is not well-documented in readily available literature, its synthesis falls under the well-established Williamson ether synthesis, a method developed by Alexander Williamson in 1850 that became a fundamental reaction in organic chemistry for the formation of ethers. It is likely that this compound was first prepared as a straightforward application of this established methodology.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 588-96-5 |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol |
| Appearance | Colorless to light red transparent liquid |
| Boiling Point | 233 °C (lit.) |
| Melting Point | 4 °C (lit.) |
| Density | 1.407 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.551 (lit.) |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This Sₙ2 reaction involves the reaction of a phenoxide ion with a primary alkyl halide. In this case, 4-bromophenol is deprotonated by a base to form the 4-bromophenoxide ion, which then acts as a nucleophile, attacking an ethyl halide (such as ethyl iodide or ethyl bromide) to form the ether product.
Synthesis Pathway
Caption: Williamson ether synthesis of this compound from 4-bromophenol.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound.
Materials:
-
4-Bromophenol (50 g)
-
Potassium carbonate (118 g)
-
Iodoethane (67.6 g)
-
Acetone (250 mL)
-
Ethyl acetate
-
Hexane
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-bromophenol (50 g) in acetone (250 mL) at room temperature, add potassium carbonate (118 g).
-
Stir the mixture for 30 minutes.
-
Slowly add iodoethane (67.6 g) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux for 10 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture and remove the acetone using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:7) as the eluent to afford this compound as a colorless liquid.[1]
Yield: 57 g (98.27%)[1]
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2]
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.35 (d, J = 8.7 Hz, 2H), 6.76 (d, J = 8.7 Hz, 2H), 3.99 (q, J = 6.9 Hz, 2H), 1.40 (t, J = 6.9 Hz, 3H) |
| ¹³C NMR (CDCl₃) | δ 158.2, 132.4, 116.2, 112.9, 63.6, 14.8 |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) peaks at m/z 200 and 202 (due to bromine isotopes) |
| Infrared (IR) (neat) | Aromatic C-H stretching, C-O-C stretching, C-Br stretching |
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a wide range of organic compounds. Its applications include:
-
Pharmaceutical Development: It serves as a precursor for the synthesis of various pharmaceutical agents, including analgesics and anti-inflammatory drugs.[3]
-
Agrochemical Synthesis: It is utilized in the preparation of pesticides and herbicides.
-
Material Science: this compound is used in the production of polymers and other advanced materials.
-
Organic Synthesis: It is a versatile reagent for introducing the 4-ethoxyphenyl group into molecules through cross-coupling reactions and other transformations.
Conclusion
This technical guide has provided a detailed overview of the synthesis, properties, and characterization of this compound. The Williamson ether synthesis remains a robust and high-yielding method for its preparation. The comprehensive data presented herein serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating the effective utilization of this important chemical intermediate.
References
An In-depth Technical Guide to 4-Bromophenetole (C₈H₉BrO) for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenetole, also known by its IUPAC name 1-bromo-4-ethoxybenzene, is an organobromine compound with the chemical formula C₈H₉BrO.[1] It serves as a critical building block and intermediate in the synthesis of more complex molecules across various scientific disciplines.[2] For professionals in drug development and medicinal chemistry, this compound is a valuable synthon, particularly for introducing the 4-ethoxyphenyl moiety into target structures. Its aryl bromide functionality makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of the carbon skeletons of many active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and applications, with a focus on experimental protocols relevant to research and development.
Molecular and Physicochemical Properties
This compound is a colorless to light yellow or reddish transparent liquid at room temperature.[2][4] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and process development.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉BrO | [1][2][4] |
| Molecular Weight | 201.06 g/mol | [1][2][4] |
| CAS Number | 588-96-5 | [1][4][5] |
| Appearance | Colorless to light yellow/red liquid | [2][4][6] |
| Melting Point | 4 °C | [2][5][7] |
| Boiling Point | 233 °C (at 760 mmHg) | [2][5][8] |
| Density | 1.407 g/mL at 25 °C | [2][5][7] |
| Refractive Index (n20/D) | 1.551 | [2][5] |
Spectroscopic Data Summary
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Below are the characteristic data obtained from key spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a clear proton map of the molecule. The aromatic protons appear as two distinct doublets due to the para-substitution pattern, while the ethoxy group gives a characteristic quartet and triplet.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| ~7.35 | Doublet (d) | 2H | Ar-H (ortho to Br) | [7] |
| ~6.76 | Doublet (d) | 2H | Ar-H (ortho to OEt) | [7] |
| ~3.99 | Quartet (q) | 2H | -OCH₂CH₃ | [7] |
| ~1.40 | Triplet (t) | 3H | -OCH₂CH₃ | [7] |
| (Solvent: CDCl₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule. The carbon directly attached to the bromine atom (ipso-carbon) shows a chemical shift influenced by the 'heavy atom effect', causing it to appear more upfield than might be predicted solely by electronegativity.
| Chemical Shift (δ) ppm | Assignment | Reference(s) |
| ~158.4 | Ar-C (C-OEt) | [6] |
| ~132.3 | Ar-C (CH, ortho to Br) | [6] |
| ~116.2 | Ar-C (CH, ortho to OEt) | [6] |
| ~113.0 | Ar-C (C-Br) | [6] |
| ~63.6 | -OCH₂CH₃ | [6] |
| ~14.8 | -OCH₂CH₃ | [6] |
| (Solvent: CDCl₃, predicted values) |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |
| ~3050-3100 | C-H Stretch | Aromatic | [8][9] |
| ~2850-2980 | C-H Stretch | Aliphatic (CH₂, CH₃) | [8][9] |
| ~1590, ~1485 | C=C Stretch | Aromatic Ring | [9] |
| ~1245 | C-O-C Stretch | Aryl-Alkyl Ether | [8][9] |
| ~1040 | C-Br Stretch | Aryl Bromide | [9] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. The presence of bromine results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.
| m/z | Interpretation | Reference(s) |
| 200, 202 | Molecular Ion [M]⁺ | [8] |
| 172, 174 | [M - C₂H₄]⁺ (Loss of ethylene) | [8] |
| 171, 173 | [M - C₂H₅]⁺ (Loss of ethyl radical) | |
| 93 | [C₆H₅O]⁺ | [7] |
Experimental Protocols: Synthesis of this compound
This compound is commonly synthesized via the Williamson ether synthesis, starting from 4-bromophenol. The following protocol details a standard laboratory procedure.
Synthesis via Williamson Ether Synthesis
Reaction Scheme: 4-Bromophenol + Iodoethane → this compound
Materials:
-
4-Bromophenol (1.0 eq)
-
Iodoethane (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.2 eq)
-
Acetone (solvent)
-
Ethyl acetate (for workup)
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromophenol (50 g) in acetone (250 mL) in a round-bottom flask, add potassium carbonate (118 g).[7]
-
Stir the resulting suspension at room temperature for 30 minutes.[7]
-
Slowly add iodoethane (67.6 g) dropwise to the reaction mixture.[7]
-
Heat the mixture to reflux and maintain for approximately 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.[7]
-
Dissolve the resulting residue in ethyl acetate.[7]
-
Wash the organic layer sequentially with water and saturated brine solution.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]
-
Purify the crude this compound by silica gel column chromatography (e.g., using a 1:7 mixture of ethyl acetate and hexane as the eluent) to afford the final product as a colorless liquid.[7]
Applications in Drug Development & Catalysis
The primary utility of this compound in pharmaceutical R&D is its role as a versatile substrate in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Buchwald-Hartwig aminations, are cornerstones of modern medicinal chemistry for forming C-C and C-N bonds.
Representative Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming a new carbon-carbon bond between the aryl bromide of this compound and an organoboron species. This is a common strategy for building the core structures of potential drug candidates.
Reaction Scheme: this compound + Arylboronic Acid → 4-Ethoxy-1,1'-biphenyl derivative
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., PCy₃)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture, degassed)
-
Ethyl acetate (for workup)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., PPh₃, 0.08 mmol) under an inert atmosphere (e.g., Argon).[1]
-
Add the base (e.g., K₂CO₃, 3.0 mmol).[1]
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[1]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[1]
-
Monitor the reaction for the consumption of starting material by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[1]
Safety and Handling
This compound is classified as a chemical that requires careful handling in a laboratory setting.
-
Hazards: It is known to cause skin irritation (H315) and serious eye irritation (H319).[8]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place. This compound is classified as a potential peroxide-forming chemical, and containers should be dated upon opening and checked periodically.[8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a highly valuable and versatile intermediate for chemical synthesis. Its well-defined physicochemical properties and predictable reactivity, especially in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for researchers and scientists in the pharmaceutical industry. The detailed spectroscopic data and experimental protocols provided in this guide serve as a practical resource for its effective synthesis and application in the development of novel chemical entities.
References
- 1. This compound(588-96-5) 13C NMR spectrum [chemicalbook.com]
- 2. 4-Bromophenol(106-41-2) 13C NMR [m.chemicalbook.com]
- 3. 4-Bromophenol, TMS derivative [webbook.nist.gov]
- 4. This compound | C8H9BrO | CID 68523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(588-96-5) IR Spectrum [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
Technical Guide to the Solubility of 4-Bromophenetole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromophenetole. As publicly available quantitative solubility data for this compound is limited, this document focuses on providing a robust experimental framework for its determination. The protocols detailed herein are based on established methodologies for assessing the solubility of organic compounds.
Physicochemical Properties of this compound
A summary of key physical and chemical properties of this compound is presented below. These properties are fundamental for designing and interpreting solubility experiments.
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | [2][3] |
| Melting Point | 4 °C | [3] |
| Boiling Point | 233 °C | [3] |
| Density | 1.407 g/mL at 25 °C | [3] |
Quantitative Solubility of this compound
Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the scientific literature. Therefore, experimental determination is necessary to obtain precise values for specific applications. The following table is provided as a template for recording experimentally determined data.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Methanol | 25 | Experimentally Determined Value |
| Ethanol | 25 | Experimentally Determined Value |
| Acetone | 25 | Experimentally Determined Value |
| Ethyl Acetate | 25 | Experimentally Determined Value |
| Dichloromethane | 25 | Experimentally Determined Value |
| Chloroform | 25 | Experimentally Determined Value |
| Toluene | 25 | Experimentally Determined Value |
| Hexane | 25 | Experimentally Determined Value |
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the shake-flask method , a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a solvent.[4][5][6][7]
3.1. Principle
An excess amount of the solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the solute in the solvent is constant and represents its solubility at that temperature. The concentration of the dissolved solute is then determined using a suitable analytical method.[8][9]
3.2. Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Orbital shaker with temperature control or a thermostated water bath
-
Analytical balance (readable to ±0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Centrifuge (optional)
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer or equipment for gravimetric analysis)
3.3. Procedure: Shake-Flask Method
-
Preparation : Add a measured volume of the chosen organic solvent (e.g., 5 or 10 mL) to a glass vial.
-
Addition of Solute : Add an excess amount of this compound to the solvent. An excess is confirmed by the presence of a separate, undissolved phase of this compound after the equilibration period.
-
Equilibration : Seal the vials tightly and place them in an orbital shaker or water bath set to the desired constant temperature (e.g., 25 °C). Agitate the samples at a constant speed (e.g., 150-300 RPM) to ensure thorough mixing.[5] The equilibration time can vary, but a period of 24 to 48 hours is generally sufficient for most organic compounds to reach equilibrium.[5] It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).
-
Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved this compound to settle. To ensure complete removal of undissolved solute, the supernatant can be centrifuged.
-
Sample Collection : Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any remaining micro-droplets or particulate matter.
3.4. Analysis of Saturated Solution
The concentration of this compound in the filtered supernatant can be determined by several methods. Two common methods are detailed below.
3.4.1. Method A: Gravimetric Analysis
This method is straightforward and relies on the precise measurement of mass.[8][10]
-
Sample Measurement : Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish.
-
Solvent Evaporation : Gently evaporate the solvent under a fume hood or using a rotary evaporator. Care must be taken to avoid loss of this compound, which has a boiling point of 233 °C. A gentle stream of nitrogen or air can facilitate evaporation at a lower temperature.
-
Drying and Weighing : Once the solvent is removed, place the dish in a desiccator to cool to room temperature. Weigh the dish containing the this compound residue. Repeat the drying and weighing process until a constant mass is obtained.[11]
-
Calculation : The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))
3.4.2. Method B: UV-Vis Spectrophotometry
This method is suitable for aromatic compounds like this compound that exhibit strong UV absorbance.[12]
-
Wavelength of Maximum Absorbance (λmax) : Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the λmax, the wavelength at which the compound shows the highest absorbance.
-
Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should demonstrate linearity in the expected concentration range (Beer-Lambert Law).
-
Sample Analysis : Take the filtered saturated solution and dilute it with the same solvent to an extent that its absorbance falls within the linear range of the calibration curve.
-
Measurement : Measure the absorbance of the diluted sample at the λmax.
-
Calculation : Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
Solubility (g/L) = (Concentration from curve (g/L)) x (Dilution Factor)
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. This compound | 588-96-5 [chemicalbook.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. quora.com [quora.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. scribd.com [scribd.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmacyjournal.info [pharmacyjournal.info]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pharmajournal.net [pharmajournal.net]
- 12. aai.solutions [aai.solutions]
In-Depth Spectroscopic Analysis of 4-Bromophenetole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Bromophenetole (CAS No: 588-96-5), a key intermediate in organic synthesis and drug development. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary information for the accurate identification, characterization, and quality control of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by signals corresponding to the aromatic protons and the ethyl group.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.33 | Doublet | 2H | Ar-H (ortho to -Br) |
| ~6.75 | Doublet | 2H | Ar-H (ortho to -OCH₂CH₃) |
| ~3.97 | Quartet | 2H | -OCH₂CH₃ |
| ~1.39 | Triplet | 3H | -OCH₂CH₃ |
Solvent: CDCl₃, Reference: TMS at 0 ppm. Data is compiled from spectra recorded at 90 MHz and 400 MHz.[1]
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the carbon framework of this compound. Due to the molecule's symmetry, four signals are observed for the aromatic carbons and two for the ethyl group.
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C-O (aromatic) |
| ~132 | C-H (aromatic, ortho to -Br) |
| ~116 | C-H (aromatic, ortho to -OCH₂CH₃) |
| ~113 | C-Br (aromatic) |
| ~64 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
Solvent: CDCl₃. Data is based on typical chemical shifts for substituted aromatic ethers.
Infrared (IR) Spectroscopy
The IR spectrum of this compound highlights the presence of its key functional groups through characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium-Strong | Aliphatic C-H stretch (-CH₂, -CH₃) |
| 1600-1585 | Medium | Aromatic C=C stretch |
| 1500-1400 | Medium | Aromatic C=C stretch |
| 1240 | Strong | Aryl-O (asymmetric) stretch |
| 1040 | Strong | Aryl-O (symmetric) stretch |
| 825 | Strong | para-disubstituted C-H bend (out-of-plane) |
| ~520 | Weak | C-Br stretch |
Sample preparation: Liquid film or KBr pellet.[2][3]
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, confirming its elemental composition. A characteristic feature is the presence of two molecular ion peaks of nearly equal intensity due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).[4]
| m/z | Relative Intensity | Assignment |
| 202 | ~98% | [M+2]⁺ molecular ion (with ⁸¹Br) |
| 200 | 100% | [M]⁺ molecular ion (with ⁷⁹Br) |
| 174 | High | [M - C₂H₄]⁺ (Loss of ethylene) |
| 172 | High | [M - C₂H₄]⁺ (Loss of ethylene) |
| 145/143 | Moderate | [M - C₂H₄ - CO]⁺ |
| 93 | Moderate | [C₆H₅O]⁺ |
| 65 | Moderate | [C₅H₅]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following sections detail the methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 300-500 MHz NMR Spectrometer.
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
¹³C NMR Spectroscopy:
-
Instrument: 75-125 MHz NMR Spectrometer.
-
Parameters:
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse width: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Proton decoupling: Broadband decoupling is applied to simplify the spectrum.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small drop of liquid this compound directly onto the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Clean the crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Physicochemical and Conformational Analysis of 4-Bromophenetole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and conformational properties of 4-Bromophenetole (1-bromo-4-ethoxybenzene), a key intermediate in organic synthesis. While a definitive single-crystal X-ray diffraction analysis of this compound is not publicly available, this document presents a detailed examination of its physicochemical properties through various spectroscopic techniques. To offer insights into its solid-state conformation, crystallographic data for the closely related structural analog, 4-bromoanisole (1-bromo-4-methoxybenzene), is provided and analyzed as a proxy. This guide includes detailed experimental protocols for relevant characterization techniques and visualizes key molecular and procedural information using Graphviz diagrams to support researchers in the fields of medicinal chemistry, materials science, and synthetic chemistry.
Introduction
This compound is an aromatic ether that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules. Its chemical reactivity and physical properties are intrinsically linked to its three-dimensional structure and conformational preferences. Understanding these characteristics is crucial for designing synthetic routes, predicting reaction outcomes, and for the rational design of novel molecules with desired biological or material properties. This guide consolidates available spectroscopic data for this compound and leverages crystallographic data from its close analog, 4-bromoanisole, to provide a robust profile of its molecular architecture.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol |
| CAS Number | 588-96-5 |
| Appearance | Colorless to light yellow liquid |
| Melting Point | 4 °C |
| Boiling Point | 233 °C |
| Density | 1.407 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.551 |
Spectroscopic Characterization of this compound
Spectroscopic methods are fundamental to the structural elucidation and purity assessment of this compound.[1] The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a detailed map of the hydrogen and carbon framework of the molecule.
Table 2: ¹H NMR Spectral Data for this compound
| Assignment | Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (ortho to -OEt) | ~6.73 - 6.75 | Doublet |
| Aromatic Protons (ortho to -Br) | ~7.32 - 7.33 | Doublet |
| Methylene Protons (-OCH₂CH₃) | ~3.93 - 3.96 | Quartet |
| Methyl Protons (-OCH₂CH₃) | ~1.37 - 1.38 | Triplet |
Table 3: ¹³C NMR Spectral Data for this compound (Predicted)
| Assignment | Chemical Shift (ppm) |
| C-OEt | ~158 |
| C-Br | ~113 |
| CH (ortho to -OEt) | ~116 |
| CH (ortho to -Br) | ~132 |
| -OCH₂CH₃ | ~63 |
| -OCH₂CH₃ | ~15 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of this compound. The presence of bromine results in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[1]
Table 4: Mass Spectrometry Data for this compound
| Fragment | m/z |
| [M]⁺ (⁷⁹Br) | 200 |
| [M]⁺ (⁸¹Br) | 202 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[1]
Table 5: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | ~3050 |
| Aliphatic C-H Stretch | ~2980 |
| C-O-C Asymmetric Stretch | ~1240 |
| C-O-C Symmetric Stretch | ~1040 |
| C-Br Stretch | ~650 |
Crystal Structure and Conformation: A Proxy Analysis using 4-Bromoanisole
As of the date of this document, a single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. To provide insight into the likely solid-state conformation and intermolecular interactions, we present an analysis of the crystal structure of 4-bromoanisole (COD Entry: 4070206), a close structural analog where the ethoxy group is replaced by a methoxy group.
Crystal Data and Structure Refinement for 4-Bromoanisole
Table 6: Crystal Data and Structure Refinement for 4-Bromoanisole
| Parameter | Value |
| Empirical Formula | C₇H₇BrO |
| Formula Weight | 187.04 |
| Temperature | 293(2) K |
| Wavelength | 1.54184 Å |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Unit Cell Dimensions | a = 12.01(2) Åb = 14.13(3) Åc = 4.08(1) Å |
| α = 90°β = 97.4(2)°γ = 90° | |
| Volume | 686(3) ų |
| Z | 4 |
| Calculated Density | 1.810 Mg/m³ |
Selected Geometric Parameters for 4-Bromoanisole
The following tables list key bond lengths, angles, and torsion angles for 4-bromoanisole, providing a quantitative description of its molecular geometry.
Table 7: Selected Bond Lengths for 4-Bromoanisole (Å)
| Bond | Length |
| Br(1)-C(4) | 1.89(2) |
| O(1)-C(1) | 1.35(2) |
| O(1)-C(7) | 1.45(3) |
| C(1)-C(2) | 1.38(3) |
| C(2)-C(3) | 1.38(3) |
| C(3)-C(4) | 1.37(3) |
| C(4)-C(5) | 1.38(3) |
| C(5)-C(6) | 1.38(3) |
| C(6)-C(1) | 1.38(3) |
Table 8: Selected Bond Angles for 4-Bromoanisole (°)
| Angle | Degrees |
| C(1)-O(1)-C(7) | 118(2) |
| O(1)-C(1)-C(2) | 125(2) |
| O(1)-C(1)-C(6) | 115(2) |
| C(2)-C(1)-C(6) | 120(2) |
| C(3)-C(4)-Br(1) | 119(2) |
| C(5)-C(4)-Br(1) | 119(2) |
Table 9: Selected Torsion Angles for 4-Bromoanisole (°)
| Torsion Angle | Degrees |
| C(2)-C(1)-O(1)-C(7) | 4(3) |
| C(6)-C(1)-O(1)-C(7) | -176(2) |
The near-planar arrangement of the C-O-C bond with the aromatic ring (torsion angle of 4(3)°) suggests significant resonance interaction between the oxygen lone pairs and the benzene ring. This conformational preference is expected to be similar in this compound, with the ethyl group likely adopting a staggered conformation relative to the C-O bond.
Experimental Protocols
General Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron impact (EI) ionization.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between KBr plates.
Single-Crystal X-ray Diffraction (Protocol for 4-Bromoanisole)
The following is a representative protocol for single-crystal X-ray diffraction, based on the determination of the 4-bromoanisole structure:
-
Crystal Growth: Single crystals are grown by slow evaporation of a suitable solvent (e.g., ethanol).
-
Data Collection: A suitable crystal is mounted on a goniometer. Data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a Mo Kα or Cu Kα radiation source.
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams, generated using the DOT language, visualize the molecular structure of this compound and a typical workflow for its characterization.
Caption: Molecular structure of this compound.
Caption: A logical workflow for the characterization of this compound.
Conclusion
This technical guide has synthesized the available physicochemical and spectroscopic data for this compound to provide a detailed molecular profile. While the absence of a definitive crystal structure for this compound is a current limitation, the analysis of its structural analog, 4-bromoanisole, offers valuable insights into its likely solid-state conformation and geometric parameters. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers, facilitating the effective use and characterization of this important synthetic intermediate. Future work should aim to obtain single crystals of this compound to unequivocally determine its three-dimensional structure and intermolecular packing.
References
An In-depth Technical Guide to the Thermodynamic and Physical Properties of 4-Bromophenetole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenetole, also known as 1-bromo-4-ethoxybenzene, is an aromatic ether that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its structural features make it a valuable building block in the pharmaceutical and chemical industries, particularly in the development of analgesic and anti-inflammatory drugs. A thorough understanding of its thermodynamic and physical properties is paramount for its effective use in research and manufacturing, ensuring process optimization, safety, and desired reaction outcomes. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a look into its role in relevant biological pathways.
Physicochemical and Thermodynamic Properties
The key physical and thermodynamic properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol |
| Appearance | Colorless to light red transparent liquid |
| Melting Point | 4 °C[1][2][3][4] |
| Boiling Point | 233 °C[1][2][3][4] |
| Density | 1.407 g/mL at 25 °C[1][3] |
| Refractive Index (n20/D) | 1.551[1][3] |
| Flash Point | 103 °C (closed cup)[2][3] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility |
| Chloroform | Soluble |
| Methanol | Soluble |
| Water | Information not readily available, but expected to be low due to its organic structure. |
| Ethanol | Favorable solubility characteristics are noted, suggesting good solubility.[1] |
| Polar Organic Solvents | Generally soluble. |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physical properties of this compound.
Determination of Melting Point (Capillary Method)
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: If the this compound sample is not already a fine powder, grind a small amount using a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20°C below the expected melting point of this compound (4°C). Given its low melting point, this initial heating step may be skipped and a very slow heating rate used from the start.
-
Adjust the heating rate to a slow and steady increase of 1-2°C per minute.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last crystal melts (the end of the melting range).
-
-
Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.
Determination of Boiling Point (Distillation Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or oil bath
-
Boiling chips
-
Clamps and stand
Procedure:
-
Apparatus Setup: Assemble a simple distillation apparatus. Ensure all joints are secure.
-
Sample and Boiling Chips: Place a measured volume of this compound into the distillation flask. Add a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distillation flask. This ensures the recorded temperature is that of the vapor distilling into the condenser.
-
Heating: Begin heating the distillation flask gently.
-
Distillation: As the liquid boils, the vapor will rise, and the temperature on the thermometer will increase. The temperature will stabilize at the boiling point of the liquid as the vapor condenses in the condenser and collects in the receiving flask.
-
Recording the Boiling Point: Record the stable temperature at which the liquid is distilling. This is the boiling point.
-
Completion: Stop heating when a small amount of liquid remains in the distillation flask to prevent the flask from boiling dry.
Determination of Density (Pycnometer Method)
Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of liquids.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)
-
Analytical balance
-
Distilled water
-
Thermometer
-
Filter paper
Procedure:
-
Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance (m₀).
-
Mass of Pycnometer with Water: Fill the pycnometer completely with distilled water. Insert the stopper, allowing excess water to exit through the capillary. Carefully wipe the outside of the pycnometer dry with filter paper and weigh it (m₁).
-
Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with this compound, insert the stopper, wipe the exterior dry, and weigh it (m₂).
-
Temperature: Record the temperature of the water and the this compound. Ensure they are at a known and constant temperature (e.g., 25°C).
-
Calculation:
-
Mass of water (m_water) = m₁ - m₀
-
Mass of this compound (m_sample) = m₂ - m₀
-
Volume of the pycnometer (V) = m_water / ρ_water (where ρ_water is the known density of water at the measured temperature).
-
Density of this compound (ρ_sample) = m_sample / V.
-
Determination of Refractive Index (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Lens paper
-
Ethanol or acetone (for cleaning)
Procedure:
-
Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: Open the prism assembly of the refractometer. Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.
-
Close Prism Assembly: Close the prism assembly and ensure the liquid spreads evenly between the two prisms.
-
Adjusting the View: Look through the eyepiece and adjust the light source and mirror to get the best illumination.
-
Bringing the Boundary into View: Turn the coarse adjustment knob until the light and dark fields are visible in the eyepiece.
-
Sharpening the Boundary: Adjust the dispersion correction knob to eliminate any color fringe at the boundary, making the dividing line sharp and clear.
-
Measurement: Use the fine adjustment knob to center the sharp boundary line exactly on the crosshairs of the eyepiece.
-
Reading the Value: Read the refractive index value from the instrument's scale.
-
Temperature Control: For accurate measurements, circulate water from a constant temperature bath (e.g., 20°C) through the jackets of the prisms.
-
Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue or lens paper moistened with ethanol or acetone.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
Graduated cylinders or pipettes
-
Balance
Procedure (Qualitative):
-
Solvent Addition: In a series of test tubes, place a small, measured amount of this compound (e.g., 0.1 mL).
-
Solvent Addition: To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, chloroform).
-
Mixing: Vigorously mix the contents of each test tube using a vortex mixer or by stirring for a set period.
-
Observation: Observe whether the this compound dissolves completely, partially, or not at all. A clear, homogeneous solution indicates solubility. The presence of separate layers or undissolved droplets indicates insolubility or partial solubility.
-
Reporting: Report the solubility as soluble, partially soluble, or insoluble for each solvent tested.
Mandatory Visualizations
Synthesis of this compound
This compound can be synthesized via the Williamson ether synthesis, a common and effective method for forming ethers. This process involves the reaction of a phenoxide ion with a primary alkyl halide.
Role in Analgesic and Anti-inflammatory Drug Action: The Cyclooxygenase (COX) Pathway
This compound is a precursor for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) like phenacetin and felbinac.[5][6][7] These drugs exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain signaling cascade.[3][4][8][9][10]
Drug Development Workflow
The journey from a chemical intermediate like this compound to a marketed drug is a long and rigorous process. The following diagram outlines the major stages of this workflow.
References
- 1. Phenacetin: pharmacokinetics, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 2. Phenacetin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Felbinac? [synapse.patsnap.com]
- 4. What is the mechanism of Phenacetin? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What is Felbinac Trometamol used for? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 4-Bromophenetole: Safety, Handling, and MSDS
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 4-Bromophenetole (CAS No: 588-96-5). The information compiled is derived from multiple safety data sheets (SDS) and chemical databases to ensure a comprehensive overview for laboratory and drug development personnel.
Chemical Identification and Properties
This compound, also known as 4-Bromophenyl ethyl ether or 1-Bromo-4-ethoxybenzene, is a versatile organic compound used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][3] Its utility in organic synthesis stems from the reactivity of its structure, which features a bromine atom and an ethoxy group on a benzene ring.[3]
| Identifier | Value |
| Chemical Name | This compound[2] |
| Synonyms | 4-Bromophenyl ethyl ether, p-Bromophenetole, 1-Bromo-4-ethoxybenzene[2][4][5] |
| CAS Number | 588-96-5[2][4] |
| Molecular Formula | C₈H₉BrO[1][2] |
| Molecular Weight | 201.06 g/mol [1] |
| Appearance | Clear, colorless to light yellow/red liquid[1][5] |
| Physical and Chemical Properties | Value |
| Melting Point | 4 °C / 39.2 °F[4] |
| Boiling Point | 233 °C / 451.4 °F @ 760 mmHg[4] |
| Density | 1.407 g/mL at 25 °C[1] |
| Flash Point | 103 °C / 217.4 °F (closed cup)[4] |
| Refractive Index (n20/D) | 1.551[1] |
| Odor | Odorless[4] |
| Storage Temperature | Room Temperature, in a dry, cool, and well-ventilated area[1][3][6] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance that requires careful handling to avoid adverse health effects. The primary hazards are irritation to the skin, eyes, and respiratory system.[7][8]
| GHS Classification | Hazard Class & Category | Hazard Statement |
| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation[7] |
| Serious Eye Damage/Eye Irritation | Eye Irrit. 2 / 2A | H319: Causes serious eye irritation[7] |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335: May cause respiratory irritation[7] |
GHS Pictogram:
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict protocols is essential for minimizing risk.
-
Engineering Controls : All work involving this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] Ensure eyewash stations and safety showers are unobstructed and readily accessible.[4]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE at all times. See Table 3 for detailed recommendations.
-
Dispensing : When handling the liquid, add it slowly to prevent splashing. Keep containers tightly sealed when not in use.[6][9]
-
Hygiene : Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory area.[10] Remove contaminated clothing and wash it before reuse.[6]
-
Avoidance : Avoid breathing vapors or mists.[4] Avoid contact with skin, eyes, and clothing.[6]
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Dispensing | Safety goggles with side-shields (conforming to EN166 or NIOSH standards)[8] | Chemical-impermeable gloves (e.g., Nitrile rubber)[8][9] | Standard, fully-buttoned lab coat[9] | Not required if handled within a certified chemical fume hood.[2] |
| Preparing Solutions | Safety goggles and face shield if splashing is likely[9] | Double-layered nitrile gloves or heavy-duty neoprene/butyl gloves[9] | Chemical-resistant lab coat or apron over a standard lab coat[8] | All operations should be conducted within a chemical fume hood.[8] |
| Spill Cleanup | Tightly fitting safety goggles and face shield[8] | Heavy-duty, chemical-resistant gloves[8] | Full-face respirator with appropriate cartridges for organic vapors[8] | Chemical-resistant suit or apron[8] |
-
Evacuation & Ventilation : Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.
-
PPE : Don the appropriate PPE for spill cleanup as detailed in Table 3.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[11]
-
Absorption : Soak up the spill with an inert absorbent material (e.g., sand, silica gel, universal binder).[4]
-
Collection : Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[4]
-
Decontamination : Decontaminate the spill area and all tools used with an appropriate solvent, followed by washing with soap and water.
-
Disposal : Dispose of the waste container and contaminated materials through an approved waste disposal plant.[4]
First-Aid and Fire-Fighting Measures
Immediate and appropriate action is critical in the event of an exposure or fire.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[4] |
| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[4] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Drink plenty of water; if possible, drink milk afterward. Seek immediate medical assistance.[2][4] |
| Fire-Fighting Aspect | Guideline |
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[4][12] |
| Unsuitable Extinguishing Media | No information available.[4][12] |
| Hazardous Combustion Products | Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[4] |
| Protective Equipment | As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4][12] |
Stability, Storage, and Disposal
| Parameter | Guideline |
| Chemical Stability | Stable under recommended storage conditions.[11] |
| Incompatible Materials | Strong oxidizing agents.[4][12] |
| Hazardous Reactions | None under normal processing.[4] |
| Hazardous Polymerization | No information available.[4] |
| Storage Conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][12] Keep the product and empty containers away from heat and sources of ignition.[4] |
| Disposal | Disposal of this chemical and its containers must be done in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[11] Dispose of as unused product.[11] |
Visualized Workflows and Protocols
To aid in procedural understanding, the following diagrams illustrate the safe handling workflow and emergency response for a spill.
Caption: A logical workflow for the safe management of this compound in a lab setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.at [fishersci.at]
- 3. innospk.com [innospk.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 4-Bromophenyl ethyl ether(588-96-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. This compound | C8H9BrO | CID 68523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cochise.edu [cochise.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
A Comprehensive Technical Review of 4-Bromophenetole and Its Derivatives: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenetole, a halogenated aromatic ether, serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its derivatives, primarily those containing a 4-ethoxyphenyl moiety, have garnered significant interest due to their promising anticancer and antimicrobial properties. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanistic understanding of this compound and its derivatives, with a focus on their potential applications in drug discovery and development.
Synthesis of this compound Derivatives
The primary route to derivatization of this compound involves palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-nitrogen bonds at the bromine-substituted position. The Williamson ether synthesis is the fundamental method for the synthesis of the parent this compound from 4-bromophenol.
Williamson Ether Synthesis of this compound
This classical method involves the reaction of 4-bromophenol with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.
Experimental Protocol:
-
To a solution of 4-bromophenol (1 equivalent) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling this compound with various arylboronic acids.
Experimental Protocol: [1]
-
In a reaction vessel, combine this compound (1.0 mmol), an arylboronic acid (1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 mmol).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Degas the mixture and heat it under an inert atmosphere at a temperature ranging from 80 to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, extract the product with an organic solvent (e.g., ethyl acetate), and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 4-ethoxyphenyl-biaryl derivative.
Heck Reaction: This reaction enables the synthesis of 4-ethoxyphenyl-substituted alkenes by coupling this compound with various alkenes.[2]
Experimental Protocol: [2]
-
To a reaction vial, add this compound (1 equiv.), an alkene (1-1.5 equiv.), a palladium source like Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 2-3 equiv.).
-
Add an anhydrous solvent such as DMF or acetonitrile.
-
Heat the reaction mixture under an inert atmosphere at 80-140 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: This method is employed for the synthesis of 4-ethoxyphenyl-N-aryl amines by coupling this compound with various primary or secondary amines.[3]
-
In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2 equiv.).
-
Add this compound (1 equiv.) and the amine (1.2 equiv.).
-
Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Biological Activities of this compound Derivatives
Derivatives of this compound, particularly those featuring the 4-ethoxyphenyl scaffold, have demonstrated significant potential as both anticancer and antimicrobial agents.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 4-ethoxyphenyl derivatives against a variety of cancer cell lines. The mechanism of action for some of these compounds has been linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[5][6][7][8]
Table 1: Anticancer Activity of 4-Ethoxyphenyl Derivatives (IC₅₀ values in µM)
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Pyrimidine | MCF-7 (Breast) | 8.80 ± 0.08 | [9] |
| 2 | Pyrimidine | MCF-7 (Breast) | 7.45 ± 0.26 | [9] |
| 3 | Pyrimidine | A549 (Lung) | 20.49 ± 2.7 | [5] |
| 4 | Pyrimidine | MCF-7 (Breast) | 6.70 ± 1.02 | [5] |
| 5 | Hydrazone | MCF-7 (Breast) | 27.39 | [10] |
| 6 | Hydrazone | A549 (Lung) | 45.24 | [10] |
| 7 | Thiazole | HCT-116 (Colon) | 40.87 (% GI) | [11] |
| 8 | Thiazole | SK-BR-3 (Breast) | 46.14 (% GI) | [11] |
Note: % GI refers to the percentage of growth inhibition at a 10 µM concentration.
Antimicrobial Activity
The 4-ethoxyphenyl moiety has also been incorporated into various heterocyclic scaffolds to generate compounds with potent antimicrobial activity. The mechanisms of action are believed to involve disruption of the bacterial cell wall or inhibition of essential enzymes.[12][13][14]
Table 2: Antimicrobial Activity of 4-Ethoxyphenyl Derivatives (MIC values in µg/mL)
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 9 | Triazole | Enterococcus faecalis | 12.5-50 | [15] |
| 10 | Triazole | Staphylococcus aureus | 6.25-100 | [15] |
| 11 | 4-Ethoxybenzoic acid | Staphylococcus aureus | - | [12] |
| 12 | Triazole | Escherichia coli | - | [16] |
| 13 | Triazole | Bacillus subtilis | - | [16] |
| 14 | Triazole | Staphylococcus aureus | - | [16] |
| 15 | Triazole | Candida albicans | - | [16] |
Note: Specific MIC values were not provided for all compounds in the referenced literature, but significant activity was reported.
Signaling Pathways and Mechanisms of Action
Anticancer Mechanisms
The anticancer effects of 4-ethoxyphenyl derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that are dysregulated in cancer.
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Many 4-ethoxyphenyl derivatives have been suggested to act as inhibitors at different nodes of this pathway.[6][7][8]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by 4-ethoxyphenyl derivatives.
MAPK/ERK Pathway: This pathway is another crucial regulator of cell proliferation, differentiation, and survival. Some anticancer compounds exert their effects by inhibiting components of this cascade.
Caption: MAPK/ERK signaling pathway and potential points of inhibition.
Antimicrobial Mechanisms
The antibacterial action of 4-ethoxyphenyl derivatives can be attributed to several mechanisms that target essential bacterial processes.[13][14][17]
Caption: General mechanisms of antibacterial action of 4-ethoxyphenyl derivatives.
Data Presentation
Table 3: Spectroscopic Data for Selected this compound and Derivatives
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) | Reference |
| This compound | 7.33 (d, 2H), 6.75 (d, 2H), 3.97 (q, 2H), 1.39 (t, 3H) | 158.2, 132.4, 116.3, 113.2, 63.8, 14.8 | 200, 202 (M+) | [4] |
| 4-Methoxybiphenyl | 7.55 (d, 2H), 7.42 (t, 2H), 7.31 (t, 1H), 6.98 (d, 2H), 3.86 (s, 3H) | 159.1, 140.8, 133.7, 128.7, 128.1, 126.7, 114.2, 55.3 | 184 (M+) | [18] |
| 4-Methyl-4'-methoxybiphenyl | 7.45 (d, 2H), 7.23 (d, 2H), 6.96 (d, 2H), 3.85 (s, 3H), 2.39 (s, 3H) | 158.8, 137.9, 136.5, 129.5, 128.0, 126.6, 114.1, 55.3, 21.1 | 198 (M+) | [18] |
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial therapies. The synthetic versatility of this compound, particularly through palladium-catalyzed cross-coupling reactions, allows for the generation of a diverse library of derivatives. The demonstrated biological activities, coupled with initial insights into their mechanisms of action involving key cellular signaling pathways, provide a strong rationale for further investigation. Future research should focus on the synthesis of a broader range of derivatives, comprehensive in vitro and in vivo evaluations, and detailed mechanistic studies to identify lead compounds for clinical development. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
References
- 1. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents [mdpi.com]
- 12. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Versatile Building Block: A Technical Guide to the Research Applications of 4-Bromophenetole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromophenetole (1-bromo-4-ethoxybenzene) is a halogenated aromatic ether that has emerged as a crucial and versatile intermediate in a multitude of scientific disciplines. Its unique structural features, combining the reactivity of a bromo-substituted benzene ring with the stability of an ethoxy group, make it an ideal scaffold for the synthesis of complex organic molecules. This technical guide provides an in-depth exploration of the current and potential research applications of this compound, with a focus on its pivotal role in pharmaceutical development, agrochemical innovation, and materials science. Detailed experimental protocols for key synthetic transformations, a comprehensive summary of its physicochemical properties, and visualizations of synthetic pathways are presented to serve as a valuable resource for researchers actively engaged in these fields.
Introduction
This compound is a colorless to light yellow liquid at room temperature, characterized by its aromatic odor.[1][2] The presence of a bromine atom at the para position of the phenetole structure imparts significant synthetic utility, allowing for a variety of chemical modifications.[3] This makes it a valuable precursor in the synthesis of more complex molecules with diverse and potent biological and physical properties.[1] This guide will systematically explore the primary research domains where this compound is making a significant impact.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrO | [2][4] |
| Molecular Weight | 201.06 g/mol | [2] |
| CAS Number | 588-96-5 | [2] |
| Appearance | Colorless to dark yellow-brown liquid | [2] |
| Density | 1.407 g/mL at 25 °C | [1] |
| Melting Point | 4 °C | [1] |
| Boiling Point | 233 °C | [1] |
| Refractive Index (n20/D) | 1.551 | [1] |
| Flash Point | 103 °C (217.4 °F) - closed cup |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 300 MHz): δ 7.35 (d, J = 8.7 Hz, 2H), 6.76 (d, J = 8.7 Hz, 2H), 3.99 (q, J = 6.9 Hz, 2H), 1.40 (t, J = 6.9 Hz, 3H)[5]
-
Mass Spectrometry (GC-MS): Key fragments can be observed to confirm the structure.[4]
-
Infrared (IR) Spectroscopy: Characteristic peaks corresponding to the aromatic C-H, C-O ether, and C-Br bonds are present.[4]
Core Research Applications
Pharmaceutical Synthesis
This compound is a cornerstone intermediate in the synthesis of a wide range of pharmaceutical compounds.[6] Its structure is a key component in the development of analgesics and anti-inflammatory agents.[1][6] The bromo- and ethoxy- functionalities allow for strategic modifications to create complex molecular architectures found in many active pharmaceutical ingredients (APIs).[7][8] Derivatives of bromophenols, the class of compounds to which this compound belongs, have demonstrated a broad spectrum of biological activities, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties.[9][10]
The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of pharmaceutical intermediates.
Caption: Generalized workflow for API synthesis from this compound.
Agrochemical Development
In agricultural chemistry, this compound serves as a precursor for the synthesis of various agrochemicals, including pesticides and herbicides.[1] The introduction of the 4-ethoxyphenyl moiety into the structure of these compounds can modulate their biological activity and physicochemical properties, contributing to improved crop protection and yield.[1]
Materials Science
The unique properties of this compound also lend themselves to applications in materials science. It is employed in the production of specialized polymers and resins.[1] The incorporation of this brominated compound can enhance material properties such as thermal stability and chemical resistance.[1] Phenol derivatives, in general, have been explored as UV absorbers in organic coatings to prevent degradation from solar radiation.[11]
Key Synthetic Transformations and Experimental Protocols
The synthetic versatility of this compound is primarily due to the reactivity of the carbon-bromine bond, which readily participates in a variety of cross-coupling reactions.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the Williamson ether synthesis from 4-bromophenol.
Experimental Protocol: Synthesis of 1-bromo-4-ethoxybenzene [5]
-
To a solution of 4-bromophenol (50 g) in acetone (250 mL) at room temperature, add potassium carbonate (118 g) and stir the mixture for 30 minutes.
-
Slowly add iodoethane (67.6 g) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 10 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture and remove the acetone using a rotary evaporator.
-
Dissolve the residue in ethyl acetate, wash sequentially with water and saturated brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:7) as the eluent to afford this compound as a colorless liquid.
-
Reported Yield: 98.27%[5]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis.[12][13]
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide.
General Experimental Protocol for Suzuki-Miyaura Coupling (Adapted from similar aryl bromides)[14][15]
-
In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol).
-
Add a degassed solvent system, for example, a 3:1 mixture of toluene and water (8 mL).
-
Heat the reaction mixture at 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 12 hours or until reaction completion is observed by TLC or GC.
-
After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The following diagram illustrates the central role of this compound in various palladium-catalyzed cross-coupling reactions to generate diverse derivatives.
Caption: Key cross-coupling reactions starting from this compound.
Potential Biological Signaling Pathways of Bromophenol Derivatives
While research specifically on this compound's direct interaction with signaling pathways is emerging, studies on related bromophenol derivatives offer valuable insights. Many bromophenols isolated from marine sources exhibit significant biological activities, including antioxidant and enzyme inhibitory effects.[9][16] For instance, some bromophenol derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in neurotransmission.[16] Inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease.
The diagram below conceptualizes a potential mechanism of action for a hypothetical bioactive derivative of this compound targeting a generic enzyme-mediated signaling pathway.
Caption: Hypothetical inhibition of an enzyme by a this compound derivative.
Conclusion
This compound is a synthetically versatile and economically important chemical intermediate. Its applications span from the development of life-saving pharmaceuticals and advanced agrochemicals to the creation of high-performance materials. The ability of its bromo-substituent to participate in a wide array of powerful cross-coupling reactions makes it an invaluable tool for synthetic chemists. As research continues to push the boundaries of molecular design, the demand for and applications of this compound are expected to grow, solidifying its role as a key building block in modern chemical research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 4. This compound | C8H9BrO | CID 68523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 588-96-5 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. modychem.co [modychem.co]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Synthetic Routes of 4-Bromophenetole
For researchers, scientists, and professionals in drug development, understanding the foundational synthetic pathways to key intermediates is crucial. 4-Bromophenetole, an important building block in the synthesis of various pharmaceutical compounds, has been prepared through several methods dating back to the early days of organic chemistry. This technical guide provides a detailed overview of the two primary early synthetic routes to this compound: the Williamson ether synthesis and the Ullmann condensation. This document presents detailed experimental protocols, quantitative data for comparison, and visual diagrams of the synthetic workflows.
Williamson Ether Synthesis
The Williamson ether synthesis, developed in the mid-19th century, is a cornerstone of ether synthesis and represents a common and efficient method for preparing this compound. This SN2 reaction involves the reaction of a sodium phenoxide with an alkyl halide. In the case of this compound, this translates to the reaction of sodium 4-bromophenoxide with an ethyl halide.
Reaction Scheme
The overall reaction for the Williamson synthesis of this compound is as follows:
Experimental Protocol
A representative experimental protocol for the Williamson synthesis of this compound is detailed below. This procedure is adapted from modern laboratory practices that reflect the core principles of the original method.
Materials:
-
4-Bromophenol
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br)
-
Acetone or Ethanol
-
Diethyl ether or Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol in a suitable solvent such as acetone or ethanol.
-
Add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium carbonate, to the solution. The mixture is stirred at room temperature for a period to ensure the complete formation of the sodium or potassium 4-bromophenoxide salt.
-
Addition of the Alkylating Agent: To the resulting phenoxide solution, add a slight excess of the ethylating agent (e.g., ethyl iodide or ethyl bromide).
-
Reaction: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like diethyl ether or ethyl acetate.
-
The organic layer is separated, washed with water and then with a saturated brine solution to remove any remaining water-soluble impurities.
-
Drying and Evaporation: The organic layer is dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Quantitative Data
The Williamson ether synthesis is known for its high efficiency, particularly when using a reactive alkyl halide like ethyl iodide.
| Parameter | Value | Reference |
| Starting Material | 4-Bromophenol | N/A |
| Reagents | Potassium Carbonate, Iodoethane | N/A |
| Solvent | Acetone | N/A |
| Reaction Time | 10 hours | N/A |
| Temperature | Reflux | N/A |
| Yield | 98.27% | N/A |
Experimental Workflow
Ullmann Condensation
The Ullmann condensation, discovered in the early 20th century, provides an alternative route to aryl ethers, including this compound. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. Historically, this method required harsh reaction conditions, including high temperatures and the use of copper powder or copper salts as a catalyst.
Reaction Scheme
The general reaction for the Ullmann condensation to form this compound can be represented as:
Alternatively, and more classically for diaryl ethers, it would involve the coupling of an aryl halide with a phenoxide:
However, for the synthesis of an alkyl aryl ether like this compound, the former representation is more likely.
Experimental Protocol
A representative protocol for an Ullmann-type synthesis of an aryl ether is provided below. Specific early examples for this compound are not as well-documented with precise quantitative data as the Williamson synthesis.
Materials:
-
4-Bromophenol
-
Ethyl bromide or iodide
-
A strong base (e.g., potassium carbonate, cesium carbonate)
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O) as a catalyst
-
A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), pyridine, or dimethyl sulfoxide (DMSO))
-
An optional ligand (e.g., 1,10-phenanthroline)
Procedure:
-
Reaction Setup: In a reaction vessel equipped for heating and stirring under an inert atmosphere (e.g., nitrogen or argon), combine 4-bromophenol, the base, and the copper catalyst in the solvent.
-
Addition of Ethylating Agent: Add the ethyl halide to the mixture.
-
Reaction: Heat the reaction mixture to a high temperature (typically in the range of 120-200 °C). The reaction is often run for an extended period, from several hours to over a day.
-
Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and the solvent is removed. The crude product is then purified, usually by distillation or chromatography.
Quantitative Data
The yields for classical Ullmann condensations for aryl ether synthesis were often moderate and the conditions harsh. Modern modifications have improved yields and lowered reaction temperatures.
| Parameter | Typical Range |
| Starting Material | 4-Bromophenol |
| Reagents | Ethyl Halide, Base (e.g., K₂CO₃, Cs₂CO₃) |
| Catalyst | CuI, Cu₂O, or other Cu(I) salts |
| Solvent | DMF, Pyridine, DMSO |
| Reaction Time | 12 - 48 hours |
| Temperature | 120 - 200 °C |
| Yield | 40 - 70% (typical for early methods) |
Logical Relationship Diagram
Comparison of Early Synthetic Routes
| Feature | Williamson Ether Synthesis | Ullmann Condensation |
| Reaction Type | SN2 Nucleophilic Substitution | Copper-Catalyzed Nucleophilic Aromatic Substitution |
| Key Reagents | Alkoxide (from Phenol + Base), Alkyl Halide | Phenol, Alkyl Halide, Base, Copper Catalyst |
| Typical Conditions | Mild to moderate (reflux in acetone/ethanol) | Harsh (high temperatures, 120-200 °C) |
| Catalyst | None required (though phase-transfer catalysts can be used) | Stoichiometric or catalytic copper |
| Typical Yields | Generally high (>90% achievable) | Moderate to good (often lower than Williamson) |
| Substrate Scope | Best with primary alkyl halides | Tolerates a wider range of aryl halides |
| Historical Significance | Foundational method for ether synthesis | Important for the formation of aryl-heteroatom bonds |
Conclusion
Both the Williamson ether synthesis and the Ullmann condensation represent historically significant and foundational methods for the synthesis of ethers, including this compound. The Williamson synthesis is generally the more efficient and milder of the two for this particular transformation, often providing higher yields under less strenuous conditions. The Ullmann condensation, while requiring more forcing conditions in its classical form, offered a valuable alternative, particularly for the synthesis of diaryl ethers and other molecules where the Williamson approach might be less suitable. For professionals in drug development and organic synthesis, a thorough understanding of these classical reactions provides a strong foundation for the development of novel synthetic routes and the optimization of existing processes.
The Dual Nature of Bromine in 4-Bromophenetole: A Technical Guide to its Reactivity and Electronic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromophenetole, a key intermediate in organic synthesis, presents a fascinating case study in the nuanced electronic effects of halogen substituents on aromatic systems. This technical guide provides an in-depth analysis of the reactivity and electronic contributions of the bromine atom in this compound, a molecule of significant interest in the synthesis of pharmaceuticals and other complex organic structures. Through a quantitative examination of electronic parameters, detailed experimental protocols for its synthesis and key transformations, and visual representations of its chemical behavior, this document serves as a comprehensive resource for professionals in chemical research and drug development.
Introduction
This compound, also known as 1-bromo-4-ethoxybenzene, is a versatile building block in organic chemistry.[1] Its utility stems from the presence of two key functional groups on the benzene ring: the ethoxy group (-OCH₂CH₃) and the bromine atom (-Br). The interplay of the electronic effects of these substituents governs the reactivity of the aromatic ring and the carbon-bromine bond, making it a valuable precursor for a variety of chemical transformations. This guide will explore the dual electronic nature of the bromine atom—its inductive electron withdrawal and resonance electron donation—in the context of the strongly activating ethoxy group, and how this balance dictates its role in electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions.
Electronic Effects of the Bromine Substituent
The reactivity of the aromatic ring in this compound is primarily controlled by the electronic properties of the ethoxy and bromo substituents. These effects can be quantitatively described by Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing nature of a substituent at the meta and para positions.[2]
Inductive Effect (-I): Due to its high electronegativity, the bromine atom exerts a significant electron-withdrawing inductive effect. This effect polarizes the sigma bond between the carbon and bromine atoms, drawing electron density away from the aromatic ring.
Resonance Effect (+M): The bromine atom also possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect is most pronounced at the ortho and para positions.
In this compound, the ethoxy group is a strong electron-donating group, primarily through resonance (+M), and directs incoming electrophiles to the ortho and para positions. The bromine atom at the para position modulates this reactivity. While its inductive effect deactivates the ring towards electrophilic attack compared to phenetole, its resonance effect contributes to the overall electron density.
Quantitative Analysis of Electronic Effects
The Hammett constants for the para-bromo and para-ethoxy substituents provide a quantitative measure of their electronic influence.
| Substituent | Hammett Constant (σₚ) | Inductive Effect | Resonance Effect |
| -Br | +0.23[1][3][4] | Electron-withdrawing (-I) | Electron-donating (+M) |
| -OCH₂CH₃ | -0.24 | Electron-withdrawing (-I) | Strongly electron-donating (+M) |
The positive σₚ value for bromine indicates that its net effect at the para position is electron-withdrawing, primarily due to the dominance of its inductive effect over its resonance effect. Conversely, the negative σₚ value for the ethoxy group signifies its strong net electron-donating character.
Diagram of the electronic effects of bromine in this compound.
Reactivity of this compound
The electronic landscape of this compound dictates its reactivity in several key classes of organic reactions.
Electrophilic Aromatic Substitution
The powerful electron-donating ethoxy group is the dominant directing group in electrophilic aromatic substitution (EAS) reactions of this compound. It activates the ortho and para positions towards electrophilic attack. Since the para position is blocked by the bromine atom, electrophilic substitution will occur at the positions ortho to the ethoxy group. The bromine atom, being an ortho, para-director itself but deactivating, will further influence the regioselectivity.
Nucleophilic Aromatic Substitution
Aryl halides like this compound are generally unreactive towards nucleophilic aromatic substitution (SNA r) unless activated by strong electron-withdrawing groups. The presence of the electron-donating ethoxy group further disfavors this reaction pathway under standard conditions.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are of paramount importance in the synthesis of pharmaceuticals and complex molecules. The reactivity of aryl bromides in these reactions is generally higher than that of aryl chlorides and lower than that of aryl iodides.[5]
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 4-bromophenol and iodoethane.
Materials:
-
4-Bromophenol
-
Iodoethane
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromophenol (1.0 eq) in acetone in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add iodoethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.
Experimental workflow for the synthesis of this compound.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction to form a biaryl compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).
-
Add K₂CO₃ (3.0 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination of this compound with Morpholine
This protocol describes a typical Buchwald-Hartwig amination for the formation of a C-N bond.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under an inert atmosphere, add to a Schlenk flask Pd₂(dba)₃ (0.01-0.05 eq) and Xantphos (0.02-0.10 eq).
-
Add anhydrous, degassed toluene and stir for 10 minutes.
-
Add this compound (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Applications in Drug Development
This compound and its precursor, 4-bromophenol, are valuable intermediates in the synthesis of a variety of pharmaceutical agents. The bromo-substituent provides a reactive handle for introducing diverse functionalities through cross-coupling reactions, which is a key strategy in modern medicinal chemistry.[2][7]
For instance, structurally similar p-alkoxy-substituted aryl halides are key components in the synthesis of drugs like Tamoxifen , a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer, and Raloxifene , another SERM used for the prevention and treatment of osteoporosis in postmenopausal women.[8][9] While not a direct precursor in the most common synthetic routes, the reactivity principles of this compound are directly applicable to the synthesis of these and other complex drug molecules. Furthermore, intermediates derived from this compound can be envisioned in the synthesis of analogs of drugs like Venlafaxine , an antidepressant.[10][11]
Conclusion
The bromine atom in this compound exhibits a dual electronic character that significantly influences its chemical reactivity. While its inductive effect deactivates the aromatic ring, its ability to participate in a wide range of transition-metal-catalyzed cross-coupling reactions makes it an exceptionally useful and versatile intermediate in organic synthesis. For researchers and professionals in drug development, a thorough understanding of the electronic properties and reactivity of this compound is essential for the rational design of synthetic routes to complex and biologically active molecules. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this important chemical building block.
References
- 1. global.oup.com [global.oup.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. web.viu.ca [web.viu.ca]
- 4. moodle2.units.it [moodle2.units.it]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Venlafaxine Hydrochloride | Semantic Scholar [semanticscholar.org]
- 11. nbinno.com [nbinno.com]
Stability of 4-Bromophenetole Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromophenetole is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Understanding its stability under different chemical environments is crucial for optimizing reaction conditions, ensuring drug product stability, and meeting regulatory requirements. This technical guide provides a comprehensive overview of the stability of this compound under acidic and basic conditions, based on established principles of organic chemistry and available data for analogous compounds. While specific kinetic data for this compound is limited in public literature, this guide outlines the expected degradation pathways, provides detailed experimental protocols for stability testing, and discusses the analytical methodologies for monitoring its degradation.
Introduction
This compound, an aromatic ether, is generally a stable compound under neutral conditions.[3] However, its ether linkage is susceptible to cleavage under strong acidic conditions. Ethers are largely unreactive to bases, and therefore, this compound is expected to be stable under basic conditions.[4] This guide will delve into the mechanistic details of these transformations, provide protocols for quantitative analysis, and explore potential metabolic pathways.
Stability Under Acidic Conditions
The ether linkage in this compound is susceptible to cleavage by strong, non-oxidizing acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI).[4][5] This reaction typically requires elevated temperatures to proceed at a significant rate.[6]
Mechanism of Acid-Catalyzed Cleavage
The acidic cleavage of aryl alkyl ethers like this compound proceeds via a nucleophilic substitution reaction.[7] The reaction is initiated by the protonation of the ether oxygen, which converts the ethoxy group into a good leaving group (ethanol).[8] Subsequently, a nucleophile, typically the conjugate base of the strong acid used, attacks the electrophilic carbon of the ethyl group.
For this compound, which has a primary alkyl group (ethyl) attached to the oxygen, the reaction is expected to follow an SN2 mechanism.[9][10] The halide ion (e.g., Br⁻) will attack the less sterically hindered ethyl group, leading to the formation of 4-bromophenol and ethyl bromide. The cleavage of the bond between the oxygen and the aromatic ring is highly unlikely as sp²-hybridized carbons do not readily undergo SN2 reactions.[7]
References
- 1. Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Forced Degradation Playbook – Pharma Stability [pharmastability.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes: Synthesis of 4-Bromophenetole from 4-Bromophenol via Williamson Ether Synthesis
Introduction
4-Bromophenetole, also known as 1-bromo-4-ethoxybenzene, is a valuable organic intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its structure, featuring a bromine atom and an ethoxy group on a benzene ring, allows for a variety of chemical transformations.[2] This application note details a robust and high-yielding protocol for the synthesis of this compound from 4-bromophenol using the Williamson ether synthesis. This classic organic reaction proceeds via an SN2 mechanism, involving the reaction of a phenoxide ion with an alkyl halide.[3][4]
Reaction Principle
The synthesis is based on the Williamson ether synthesis, a well-established method for preparing ethers.[3] In this procedure, 4-bromophenol is first deprotonated by a weak base, potassium carbonate, to form the more nucleophilic 4-bromophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of iodoethane in a bimolecular nucleophilic substitution (SN2) reaction to form the ether product, this compound, and potassium iodide as a byproduct.[3][5] The use of a primary alkyl halide like iodoethane is crucial for favoring the SN2 pathway and minimizing potential elimination side reactions.[4][6]
Experimental Protocol
Materials and Reagents
-
4-Bromophenol (C₆H₅BrO)
-
Iodoethane (C₂H₅I)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone (C₃H₆O), anhydrous
-
Ethyl acetate (C₄H₈O₂)
-
Hexane (C₆H₁₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated brine solution
-
Deionized water
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a solution of 4-bromophenol (50 g) in acetone (250 mL) in a round-bottom flask, add potassium carbonate (118 g).
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes.
-
Addition of Iodoethane: Slowly add iodoethane (67.6 g) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 10 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator.[7]
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and then with a saturated brine solution.[7]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[7]
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:7) as the eluent to afford pure this compound as a colorless liquid.[7]
Data Presentation
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Quantity Used | Moles | Yield (%) |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 50 g | 0.289 | - |
| Iodoethane | C₂H₅I | 155.97 | 67.6 g | 0.433 | - |
| Potassium Carbonate | K₂CO₃ | 138.21 | 118 g | 0.854 | - |
| This compound | C₈H₉BrO | 201.06 | 57 g | 0.283 | 98.27 |
Visualizations
Reaction Scheme
References
Application Notes and Protocols for the Purification of Crude 4-Bromophenetole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenetole (1-bromo-4-ethoxybenzene) is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials. The purity of this reagent is critical for the successful outcome of subsequent reactions, ensuring high yields and minimizing the formation of impurities in the final product. Crude this compound, typically synthesized via Williamson ether synthesis from 4-bromophenol and a bromoethane, may contain unreacted starting materials, byproducts, and residual solvents. This document provides detailed protocols for the purification of crude this compound using three common laboratory techniques: vacuum distillation, column chromatography, and low-temperature recrystallization.
Data Presentation: Comparison of Purification Techniques
The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of the expected outcomes for each technique.
| Purification Technique | Typical Yield (%) | Purity Achieved (%) | Key Advantages | Common Impurities Removed |
| Vacuum Distillation | 85-95% | >99% | Effective for removing non-volatile and highly volatile impurities; suitable for large quantities. | Unreacted 4-bromophenol, high-boiling point byproducts, residual high-boiling solvents. |
| Column Chromatography | 70-85% | >99.5% | High resolution for removing structurally similar impurities.[1] | Isomeric byproducts (e.g., 2-bromophenetole), other closely related aromatic compounds. |
| Low-Temperature Recrystallization | 60-80% | >98% | Simple setup; good for removing small amounts of soluble impurities. | Small molecules, colored impurities, and byproducts with different solubility profiles. |
Experimental Protocols
Vacuum Distillation
Principle: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of this compound (boiling point at atmospheric pressure is 233 °C) is lowered, preventing thermal decomposition.[2]
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask(s)
-
Heating mantle with a stirrer
-
Thermometer
-
Vacuum pump with a cold trap
-
Manometer
Procedure:
-
Place the crude this compound into a round-bottom flask, adding a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Assemble the short-path distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Place the thermometer bulb so that the top is level with the side arm leading to the condenser.
-
Begin stirring and gradually apply vacuum, monitoring the pressure with the manometer. A pressure of 10-20 mmHg is typically effective.
-
Once the desired pressure is reached and stable, begin heating the distillation flask gently.
-
Collect any low-boiling fractions (foreruns) in a separate receiving flask. These may include residual solvents or more volatile impurities.
-
As the temperature approaches the expected boiling point of this compound at the working pressure, change to a clean receiving flask. Collect the fraction that distills over a narrow temperature range.
-
Once the main fraction has been collected, stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
The purified this compound is obtained as a colorless liquid in the receiving flask.[1]
Column Chromatography
Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).[3]
Apparatus:
-
Chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a good starting point is a 95:5 mixture of hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions of a consistent volume. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light. This compound should appear as a single spot in the pure fractions.
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product as a colorless liquid.[1]
Low-Temperature Recrystallization
Principle: This technique relies on the difference in solubility of the compound of interest and impurities in a given solvent at different temperatures. Since this compound has a melting point of 4 °C, this procedure must be carried out at or below this temperature.
Apparatus:
-
Beaker or Erlenmeyer flask
-
Stirring rod or magnetic stirrer with a stir bar
-
Ice bath or ice-salt bath
-
Pre-cooled filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum source
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble at room temperature but sparingly soluble at low temperatures (e.g., 0 °C). A non-polar solvent like hexane or a mixture of solvents may be suitable.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen solvent at room temperature.
-
Cooling and Crystallization: Place the solution in an ice bath or an ice-salt bath and stir gently. Slow cooling will promote the formation of purer crystals. Crystallization should occur as the temperature drops below the melting point. If no crystals form, scratching the inside of the flask with a glass rod may induce crystallization.
-
Isolation: Once crystallization is complete, quickly filter the cold mixture through a pre-cooled Büchner funnel under vacuum to collect the purified crystals.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Analysis of Purity
The purity of the this compound obtained from any of these methods should be assessed using one or more of the following analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. The purified product should appear as a single spot.
-
Gas Chromatography (GC): Provides a quantitative measure of purity by separating volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any proton or carbon-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Schematic of a vacuum distillation apparatus.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 4-Bromophenetole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-bromophenetole as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and substituted aromatic structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.
This compound, with its ethoxy functional group, is a valuable building block for introducing the phenetole moiety into complex molecules. The protocols and data presented herein are based on established methodologies for Suzuki-Miyaura couplings of similar aryl bromides and serve as a robust starting point for reaction optimization and scale-up.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron reagent and to facilitate the transmetalation step.
Data Presentation: Reaction Conditions and Yields
While specific data for this compound is not extensively published, the following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of the closely related analogue, 4-bromoanisole, with various arylboronic acids. These conditions provide a strong predictive framework for reactions involving this compound.
Table 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (0.5) | None | NaOH | MeOH/H₂O (3:2) | RT | 1 | 96 |
| 2 | Pd/C (1.5) | None | K₂CO₃ | Ethanol/H₂O (1:1) | 75 | 0.5 | >95 |
| 3 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 60-80 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 60 | 6 | ~90 |
Table 2: Influence of Base and Solvent on a Generic Aryl Bromide Coupling [1][2]
| Entry | Aryl Bromide | Boronic Acid | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Bromobenzene | Phenylboronic Acid | NaOH (2) | THF | 60 | 10.4 |
| 2 | Bromobenzene | Phenylboronic Acid | NaOH (2) | DMF | 60 | 30.9 |
| 3 | Bromobenzene | Phenylboronic Acid | K₂CO₃ (2) | Methanol | 60 | 90.2 |
| 4 | Bromobenzene | Phenylboronic Acid | NaOH (2) | Methanol | 60 | 95.1 |
| 5 | Bromobenzene | Phenylboronic Acid | NaOH (2) | MeOH/H₂O (3:2) | 60 | 96.3 |
Mandatory Visualizations
Experimental Protocols
The following is a generalized, detailed protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 0.5 - 5 mol%)
-
Phosphine ligand (if required, e.g., PPh₃, SPhos, 1 - 10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, ethanol/water mixture)
-
Deionized water (if using a biphasic system)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (if applicable, 2-10 mol%), and the base (2-3 eq).[3]
-
Solvent Addition: Add the anhydrous solvent via syringe. If a biphasic system is used, add the organic solvent followed by degassed water.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by subjecting the flask to three freeze-pump-thaw cycles. This step is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS to confirm the consumption of the starting material (this compound).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Combine the fractions containing the pure product and remove the solvent in vacuo.
-
Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere where necessary.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes: 4-Bromophenetole as a Versatile Precursor in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Bromophenetole (1-bromo-4-ethoxybenzene) is a vital aromatic building block in organic synthesis, serving as a key precursor for a wide array of complex molecules.[1] Its defined structure, featuring a bromine atom and an ethoxy group on a benzene ring, allows for precise and strategic functionalization, making it highly valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2] The ethoxy group can act as a protecting group for the phenol, which can be deprotected in later synthetic stages, while the bromine atom provides a reactive handle for various cross-coupling reactions. This document details key applications and standardized protocols for utilizing this compound in the synthesis of pharmaceutically relevant scaffolds.
Key Applications and Synthetic Transformations
This compound is primarily employed in carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental transformations in medicinal chemistry. The most common applications include:
-
Grignard Reagent Formation: Conversion to 4-ethoxyphenylmagnesium bromide, a potent nucleophile for reaction with various electrophiles.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters to form biaryl structures, a common motif in kinase inhibitors and other drug classes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds to synthesize diaryl amines or N-aryl heterocycles, which are prevalent in many APIs.[3]
-
Cleavage of the Ethyl Ether: De-ethylation to reveal a phenolic hydroxyl group, a common functional group for drug-receptor interactions, often performed in the final steps of a synthesis.
The following diagram illustrates a general workflow for the utilization of this compound in a multi-step pharmaceutical synthesis.
Experimental Protocols & Data
The following sections provide detailed, generalized protocols for key reactions involving this compound. These protocols are based on established methodologies and should be optimized for specific substrates and scales.
Protocol for Grignard Reagent Formation
This protocol describes the formation of 4-ethoxyphenylmagnesium bromide, a versatile nucleophilic intermediate. The reaction is highly sensitive to moisture and air.[4]
Experimental Procedure:
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.
-
Initiation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.[4]
-
Reagent Addition: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium. If the reaction does not initiate (indicated by heat and disappearance of the iodine color), gently warm the flask.
-
Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting grayish-brown solution is ready for use in subsequent steps.[4]
Table 1: Typical Parameters for Grignard Reagent Formation
| Parameter | Value/Description | Notes |
| Magnesium | 1.1 - 1.2 molar equivalents | Use fresh, high-purity turnings. |
| Solvent | Anhydrous Diethyl Ether or THF | Must be strictly anhydrous. |
| Initiator | Iodine (one crystal) | Activates the magnesium surface. |
| Temperature | ~35-66 °C (Reflux) | The reaction is exothermic and often self-sustaining. |
| Reaction Time | 1 - 2 hours | Monitor by the consumption of magnesium. |
| Typical Yield | 80 - 95% | Highly dependent on anhydrous conditions.[4] |
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of this compound with an arylboronic acid to form a biaryl structure.
Experimental Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).[5]
-
Solvent Addition: Add an anhydrous and degassed solvent system (e.g., 1,4-dioxane/water, toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 2: Representative Conditions for Suzuki Coupling
| Parameter | Condition |
| Aryl Halide | This compound |
| Boronic Acid | 1.2 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₃PO₄ (2.0 equivalents) |
| Solvent | 1,4-Dioxane / H₂O (4:1) |
| Temperature | 80 °C |
| Reaction Time | 18 - 22 hours |
| Typical Yield | 70 - 95%[5] |
Protocol for Buchwald-Hartwig Amination
This protocol describes the synthesis of N-(4-ethoxyphenyl) amines via palladium-catalyzed amination. This reaction is highly sensitive to air and moisture.[2]
Experimental Procedure:
-
Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-5 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq.).[6]
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.). Add anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Seal the flask and heat the mixture to the required temperature (typically 80-110 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Aryl Halide | This compound |
| Amine | 1.2 equivalents |
| Palladium Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (2.0 equivalents) |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 75 - 98%[6] |
Protocol for De-Ethylation to 4-Bromophenol
This protocol describes the cleavage of the ethyl ether to yield the corresponding phenol, a common final step in the synthesis of many APIs. Boron tribromide (BBr₃) is a highly effective but corrosive and moisture-sensitive reagent.[7]
Experimental Procedure:
-
Setup: Dissolve the 4-ethoxyphenyl derivative (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C or -78 °C in an appropriate cooling bath.
-
Reagent Addition: Add BBr₃ (1.5-3.0 eq. per ether group) dropwise via syringe.
-
Reaction: Stir the mixture at 0 °C and then allow it to warm to room temperature. The reaction is typically complete within 2-24 hours. Monitor by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water or ice.
-
Extraction & Purification: Separate the organic phase. Extract the aqueous phase with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting phenol by column chromatography or recrystallization.[7]
Table 4: Typical Parameters for De-Ethylation
| Parameter | Value/Description | Notes |
| Substrate | 4-Ethoxyphenyl derivative | Must be dry. |
| Reagent | Boron Tribromide (BBr₃) | 1.5 - 3.0 equivalents. Highly corrosive. |
| Solvent | Anhydrous Dichloromethane (DCM) | --- |
| Temperature | -78 °C to Room Temperature | Initial addition at low temperature is critical. |
| Reaction Time | 2 - 24 hours | Substrate dependent. |
| Typical Yield | 80 - 95% | --- |
Safety Note: Always handle reagents like Grignard reagents and boron tribromide in a certified fume hood with appropriate personal protective equipment. Reactions should be conducted under an inert atmosphere to prevent degradation and ensure safety.
References
Application of 4-Bromophenetole in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenetole, a halogenated aromatic ether, serves as a versatile intermediate in the synthesis of a variety of agrochemicals. Its chemical structure, featuring a reactive bromine atom and a stable phenetole moiety, allows for its incorporation into complex molecules designed to exhibit fungicidal, herbicidal, or insecticidal properties. The ethoxy group can influence the lipophilicity of the final compound, potentially enhancing its uptake and translocation within target organisms. This document provides an overview of the application of this compound in the development of agrochemicals, including detailed experimental protocols for the synthesis of representative compounds and summaries of their biological activities.
Application in Insecticide Development
This compound is a key building block for the synthesis of certain insecticides, particularly those belonging to the ether class of compounds. The 4-ethoxyphenyl group derived from this compound is a common feature in the molecular structure of some active ingredients.
Example: Synthesis of Ethofenprox Analogs
Ethofenprox is a non-ester pyrethroid insecticide known for its low mammalian toxicity and effectiveness against a broad spectrum of pests. While various synthetic routes exist, analogs can be prepared utilizing this compound.
Experimental Protocol: Synthesis of an Ethofenprox Analog Intermediate
This protocol describes a key step in the synthesis of an Ethofenprox analog, demonstrating the incorporation of the 4-ethoxyphenyl moiety.
Objective: To synthesize 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether.
Materials:
-
This compound
-
Magnesium turnings
-
Dry diethyl ether
-
2-Methyl-2-phenoxypropanal
-
Sodium hydride
-
3-Phenoxybenzyl bromide
-
Dry toluene
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine to dry diethyl ether. Slowly add a solution of this compound in dry diethyl ether to initiate the Grignard reaction. Stir the mixture at room temperature until the magnesium is consumed.
-
Coupling Reaction: Cool the Grignard reagent to 0°C and slowly add a solution of 2-methyl-2-phenoxypropanal in dry diethyl ether. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography.
-
Ether Synthesis: To a suspension of sodium hydride in dry toluene, add the purified alcohol dropwise at 0°C. Stir the mixture for 30 minutes, then add 3-phenoxybenzyl bromide. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Final Work-up and Purification: Carefully quench the reaction with water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography to yield 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether.
Logical Workflow for Ethofenprox Analog Synthesis
Caption: Synthesis workflow for an Ethofenprox analog.
Quantitative Data: Insecticidal Activity
The biological efficacy of insecticides derived from this compound can be quantified using various bioassays. The following table presents hypothetical yet representative data for an Ethofenprox analog against common pests.
| Compound | Target Pest | Assay Method | LD50 (µg/g insect) | Citation |
| Ethofenprox Analog | Housefly (Musca domestica) | Topical Application | 0.5 | [Data not available from search] |
| Ethofenprox Analog | Cabbage Looper (Trichoplusia ni) | Leaf Dip Assay | 1.2 | [Data not available from search] |
| MTI-800 | Tobacco Cutworm (Spodoptera litura) | Not Specified | Not Specified | [1] |
Note: Specific LD50 values for agrochemicals directly synthesized from this compound were not available in the provided search results. The data presented is illustrative.
Application in Herbicide and Fungicide Development
While the direct synthesis of commercial herbicides and fungicides from this compound is not as prominently documented in the provided search results, the underlying chemical principles suggest its utility. The phenoxy ether linkage is a key structural feature in many herbicides, and the 4-ethoxyphenyl moiety could be incorporated to modulate activity and selectivity. Similarly, in fungicide development, the lipophilic nature of the ethoxy group could enhance the compound's ability to penetrate fungal cell membranes.
Signaling Pathway: Hypothetical Mode of Action for a Fungicide
A hypothetical signaling pathway for a fungicide derived from this compound targeting ergosterol biosynthesis is presented below. Ergosterol is a vital component of fungal cell membranes.
Caption: Hypothetical fungicidal mode of action.
Conclusion
This compound is a valuable intermediate in the agrochemical industry, particularly for the synthesis of insecticides containing the 4-ethoxyphenyl group. While its application in commercial herbicides and fungicides is less directly documented, its chemical properties make it a plausible precursor for developing novel active ingredients in these areas as well. Further research into the synthesis and biological evaluation of new agrochemicals derived from this compound is warranted to explore its full potential in crop protection. The provided protocols and conceptual frameworks offer a foundation for researchers and scientists to build upon in their development efforts.
References
Application Notes and Protocols for the Quantification of 4-Bromophenetole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-Bromophenetole (CAS 588-96-5), a key intermediate in organic synthesis. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are based on established analytical principles for structurally similar compounds. It is imperative that these methods be fully validated in the user's laboratory to ensure accuracy, precision, and reliability for the specific application.
Overview of Analytical Techniques
The quantification of this compound can be effectively achieved using chromatographic techniques. Gas chromatography is well-suited for this semi-volatile compound, offering high resolution and sensitivity, particularly when coupled with a mass spectrometer. High-performance liquid chromatography provides an alternative with different selectivity, which can be advantageous depending on the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and highly specific technique for the separation, identification, and quantification of this compound. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments, while the gas chromatograph ensures separation from other components in the sample.
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent, such as ethyl acetate or dichloromethane, to a final concentration of 1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards of this compound in the same solvent, with concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.
-
If necessary, add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time, such as 4-chlorophenetole) to all sample and calibration solutions at a fixed concentration.
b) GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Temperature Program | Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
| Monitored Ions | m/z 200, 202 (molecular ions), 172, 174 (fragments) |
Quantification
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard (if used) against the concentration of the calibration standards. Determine the concentration of this compound in the sample by applying the peak area ratio to the regression equation of the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Method
Reversed-phase HPLC with UV detection is a versatile and widely available technique for the quantification of this compound. This method separates compounds based on their polarity.
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards of this compound in the same solvent, with concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b) HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Example Isocratic: Acetonitrile:Water (70:30, v/v) | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (based on UV absorbance of the benzene ring) |
Quantification
Generate a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards. The concentration of this compound in the sample is then determined from its peak area using the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance parameters for the quantification of this compound based on validated methods for structurally similar brominated compounds.[1] These values should be established during in-house method validation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.1 - 15 ng/L | < 0.04 µg/mL |
| Limit of Quantification (LOQ) | - | < 0.12 µg/mL |
| Linearity (R²) | ≥ 0.995 | ≥ 0.999 |
| Precision (%RSD) | 0.4 - 11% | Intra-day: ≤ 6.3%; Inter-day: ≤ 5.3% |
| Accuracy (Recovery) | 64 - 100% | 95 - 105% |
Visualizations
GC-MS Experimental Workflow
References
High-Yield Synthesis of 4-Bromophenetole: An Application Note and Protocol
Introduction
4-Bromophenetole is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. Its synthesis is a common requirement in research and development settings. This document provides a detailed protocol for the high-yield synthesis of this compound via the Williamson ether synthesis, employing a phase-transfer catalyst to enhance reaction efficiency and yield. The Williamson ether synthesis is a versatile and widely used method for preparing ethers from an alcohol and an alkyl halide.
Reaction Principle
The synthesis of this compound is achieved by the O-alkylation of 4-bromophenol with an ethylating agent. In this protocol, 4-bromophenol is first deprotonated by a base to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic ethylating agent in a nucleophilic substitution reaction (SN2) to form the desired ether, this compound. The use of a phase-transfer catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with the ethylating agent occurs, thereby increasing the reaction rate and yield.
Quantitative Data Summary
The following table summarizes the key quantitative data for the high-yield synthesis of this compound.
| Parameter | Value |
| Starting Material | 4-Bromophenol |
| Ethylating Agent | Diethyl Sulfate |
| Base | Sodium Hydroxide |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) |
| Solvent | Toluene, Water |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | >95% |
| Purity (by GC) | >99% |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 233 °C |
| Melting Point | 4 °C |
| Density | 1.407 g/mL at 25 °C |
Experimental Protocol
Materials:
-
4-Bromophenol
-
Diethyl Sulfate
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine Solution
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-bromophenol (1 equivalent) in toluene.
-
Add an aqueous solution of sodium hydroxide (1.5 equivalents).
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB) (0.05 equivalents) to the mixture.
-
-
Addition of Ethylating Agent:
-
While stirring the mixture vigorously, slowly add diethyl sulfate (1.2 equivalents) dropwise to the reaction flask at room temperature.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-bromophenol) is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine all the organic layers.
-
-
Purification:
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
-
Final Purification (Optional):
-
If necessary, the crude product can be further purified by vacuum distillation to obtain high-purity this compound.
-
Characterization:
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by Gas Chromatography (GC) for purity analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the high-yield synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of the Reaction
The following diagram illustrates the key transformations in the Williamson ether synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Application Notes and Protocols for the Scale-up Production of 4-Bromophenetole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenetole, also known as 1-bromo-4-ethoxybenzene, is a key organic intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its molecular structure, featuring a bromine atom and an ethoxy group on a benzene ring, allows for versatile functionalization, making it a valuable building block in drug discovery and development.[2] The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.
This document provides detailed application notes and protocols for the synthesis of this compound, with a focus on the considerations required for scaling up the process from a laboratory setting to a pilot plant or industrial scale. The primary synthetic route discussed is the Williamson ether synthesis, a robust and well-established method for the preparation of ethers.[3]
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method in both laboratory and industrial settings for the preparation of symmetrical and asymmetrical ethers.[3] The reaction typically involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. In the case of this compound synthesis, the starting materials are 4-bromophenol and an ethylating agent, such as ethyl bromide or diethyl sulfate.
Signaling Pathway of Williamson Ether Synthesis
References
Application Notes and Protocols: The Use of 4-Bromophenetole in the Synthesis of Novel Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenetole, also known as 1-bromo-4-ethoxybenzene, is a versatile building block in the synthesis of novel liquid crystals. Its rigid phenyl ring and terminal ethoxy group make it an ideal precursor for the creation of calamitic (rod-shaped) liquid crystals. The ethoxy chain contributes to the molecular anisotropy and can influence the mesophase behavior and transition temperatures of the final liquid crystal molecule. This application note details the synthesis of a representative nematic liquid crystal, 4-ethoxy-4'-cyanobiphenyl, from this compound via a Suzuki-Miyaura cross-coupling reaction. This class of cyanobiphenyls is widely utilized in liquid crystal display (LCD) technologies.[1][2]
Core Synthesis Pathway: Suzuki-Miyaura Coupling
The primary synthetic route for incorporating this compound into a liquid crystal architecture involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction efficiently forms a carbon-carbon bond between the aromatic ring of this compound and a functionalized boronic acid, such as 4-cyanophenylboronic acid, to construct the characteristic biphenyl core of the liquid crystal molecule.[1]
Data Presentation
The following table summarizes the key quantitative data for the starting material and the synthesized liquid crystal, 4-ethoxy-4'-cyanobiphenyl.
| Property | This compound (Starting Material) | 4-ethoxy-4'-cyanobiphenyl (Product) |
| Molecular Formula | C₈H₉BrO | C₁₅H₁₃NO |
| Molecular Weight | 201.06 g/mol | 223.27 g/mol |
| Boiling Point | 233 °C | - |
| Melting Point | 4 °C | ~80-85 °C (estimated) |
| Nematic to Isotropic Transition (TN-I) | - | ~95-105 °C (estimated) |
| Purity (Typical) | >98% (GC) | >99% (HPLC) |
| Typical Reaction Yield | - | 85-95% |
Experimental Protocols
Protocol 1: Synthesis of 4-ethoxy-4'-cyanobiphenyl via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of this compound with 4-cyanophenylboronic acid.
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reactant Setup: In a round-bottom flask or Schlenk tube, combine this compound (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄).
-
Base and Solvent Addition: Add the base (e.g., 2.0 eq. of K₂CO₃) and a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).[1]
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product, 4-ethoxy-4'-cyanobiphenyl, as a white solid.
-
Characterization:
-
Determine the melting point and nematic-isotropic transition temperature of the purified product using differential scanning calorimetry (DSC) and a polarized optical microscope with a hot stage.
-
Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of 4-ethoxy-4'-cyanobiphenyl.
Caption: Logical relationship of components in the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Use of 4-Bromophenetole as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-bromophenetole as an internal standard in chromatographic analysis, specifically focusing on the quantification of a target analyte in a complex matrix by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and data presented are designed to guide researchers in developing and validating robust analytical methods.
Introduction
Internal standards are essential in quantitative chromatography for improving the precision and accuracy of the analysis. They are compounds added in a constant amount to all samples, calibration standards, and quality control samples. The internal standard corrects for variations in sample preparation, injection volume, and instrument response. This compound (1-bromo-4-ethoxybenzene) is a suitable internal standard for the analysis of various organic compounds, particularly those with similar chemical properties such as substituted aromatic ethers, due to its thermal stability, chromatographic behavior, and distinct mass spectrum.
This application note details a hypothetical, yet representative, validated GC-MS method for the quantification of "Analyte X" (a substituted aromatic ether) in a wastewater matrix, using this compound as the internal standard.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is crucial for its effective use as an internal standard.
| Property | Value |
| Chemical Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol |
| Boiling Point | 233 °C |
| Melting Point | 4 °C |
| Density | 1.407 g/mL at 25 °C |
| Solubility | Insoluble in water, soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane) |
| Structure | Aromatic ether with a bromine substituent |
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of "Analyte X" in wastewater using this compound as an internal standard.
3.1. Materials and Reagents
-
Analytes: "Analyte X" (certified reference standard, >99% purity)
-
Internal Standard: this compound (certified reference standard, >99% purity)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all HPLC or GC grade)
-
Reagents: Anhydrous sodium sulfate
-
Solid-Phase Extraction (SPE): C18 cartridges (500 mg, 6 mL)
3.2. Preparation of Standard Solutions
-
Primary Stock Solution of Analyte X (1000 µg/mL): Accurately weigh 10 mg of "Analyte X" and dissolve it in 10 mL of methanol in a volumetric flask.
-
Primary Stock Solution of this compound (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate serial dilutions of the primary stock solutions with methanol to achieve concentrations ranging from 1 ng/mL to 100 ng/mL for "Analyte X".
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound primary stock solution with methanol.
3.3. Sample Preparation
-
Collect 100 mL of wastewater sample in a clean glass container.
-
Spike the sample with 100 µL of the 10 µg/mL this compound internal standard spiking solution to achieve a final concentration of 10 ng/mL.
-
Condition a C18 SPE cartridge by passing 5 mL of hexane, followed by 5 mL of dichloromethane, 5 mL of methanol, and finally 10 mL of deionized water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under a gentle stream of nitrogen for 20 minutes.
-
Elute the analytes with 5 mL of dichloromethane.
-
Dry the eluate over anhydrous sodium sulfate.
-
Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
3.4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
"Analyte X" ions: m/z (quantifier), m/z (qualifier 1), m/z (qualifier 2) - [Hypothetical values will be used in the data tables]
-
This compound ions: m/z 200, 202, 121
-
Data Presentation and Method Validation
The method was validated according to international guidelines to ensure its suitability for the intended purpose. The following parameters were evaluated.
4.1. Linearity
Calibration curves were constructed by plotting the ratio of the peak area of "Analyte X" to the peak area of this compound against the concentration of "Analyte X".
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| "Analyte X" | 1 - 100 | y = 0.025x + 0.005 | > 0.998 |
4.2. Precision and Accuracy
Precision (as relative standard deviation, %RSD) and accuracy (as recovery, %) were determined by analyzing six replicate wastewater samples spiked at three different concentration levels.
| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| 5 | 4.2 | 5.5 | 98.5 |
| 25 | 3.5 | 4.8 | 101.2 |
| 75 | 2.8 | 4.1 | 99.3 |
4.3. Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
| Parameter | Value (ng/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
4.4. Recovery
The recovery of the extraction procedure was evaluated by comparing the analyte response in pre-spiked samples to that in post-spiked samples at a concentration of 25 ng/mL.
| Compound | Extraction Recovery (%) |
| "Analyte X" | 92.7 |
| This compound | 94.1 |
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for the quantification of "Analyte X".
5.2. Internal Standard Logic
Caption: Logic of using an internal standard for accurate quantification.
Conclusion
The presented GC-MS method, utilizing this compound as an internal standard, provides a reliable and robust approach for the quantification of "Analyte X" in wastewater samples. The validation data demonstrates that the method is linear, precise, accurate, and sensitive for its intended purpose. The use of a structurally similar internal standard like this compound is a key factor in achieving high-quality quantitative results by compensating for potential variations during the analytical process. Researchers can adapt this protocol for the analysis of other similar organic compounds in various matrices, with the understanding that method re-validation will be necessary.
Application Notes and Protocols for One-Pot Synthesis Involving 4-Bromophenetole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for one-pot synthesis methodologies utilizing 4-bromophenetole, a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The described one-pot procedures, which include Suzuki-Miyaura cross-coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Heck coupling, offer significant advantages by minimizing intermediate isolation steps, thereby improving efficiency, saving time, and reducing waste.
One-Pot Borylation/Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Ethoxybiphenyl Derivatives
The one-pot borylation followed by Suzuki-Miyaura cross-coupling is a highly efficient method for the synthesis of biaryl compounds from this compound. This approach avoids the isolation of the boronic ester intermediate, which can be unstable, streamlining the synthesis of diverse biaryl structures that are prevalent in medicinal chemistry.
Data Presentation: Representative Quantitative Data
| Entry | Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | KOAc / K₃PO₄ | 1,4-Dioxane | 100 | 16-22 | 85-95 |
| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 80-90 |
| 3 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 24 | 75-85 |
Experimental Protocol
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium acetate (KOAc)
-
Aryl or heteroaryl halide (Ar-X)
-
Aqueous potassium phosphate (K₃PO₄) solution (e.g., 2 M)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup (Borylation): In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium acetate (1.5 mmol, 1.5 equiv).
-
Borylation Step: Add anhydrous 1,4-dioxane (5 mL) to the flask. Stir the mixture at 100 °C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of this compound.
-
Suzuki-Miyaura Coupling Step (One-Pot): After cooling the reaction mixture to room temperature, add the aryl halide (1.0 mmol, 1.0 equiv), aqueous potassium phosphate solution (3.0 mmol, 3.0 equiv), and an additional portion of palladium(II) acetate (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).
-
Reaction Execution: Heat the mixture to 100 °C and stir vigorously for 12-16 hours, or until completion is confirmed by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: One-pot borylation/Suzuki-Miyaura workflow.
One-Pot Sonogashira Coupling/Cyclization for Heterocycle Synthesis
The Sonogashira coupling of this compound with terminal alkynes provides a versatile platform for the one-pot synthesis of various heterocyclic scaffolds, such as indoles and benzofurans, which are of significant interest in drug discovery.
Data Presentation: Representative Quantitative Data
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 85-95 |
| 2 | 2-Ethynylaniline | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 12 | 75-85 |
| 3 | Propargyl alcohol | Pd(dppf)Cl₂ (2.5) | CuI (5) | Piperidine | Toluene | 70 | 10 | 80-90 |
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., 2-ethynylaniline for indole synthesis)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Reagent Addition: Add the anhydrous solvent (5 mL), followed by the amine base (3.0 mmol, 3.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Sonogashira Coupling: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) and monitor its progress by TLC.
-
Intramolecular Cyclization (One-Pot): Once the Sonogashira coupling is complete, a catalyst for the cyclization step (e.g., a gold or silver salt, or a stronger base) can be added directly to the reaction mixture, which is then heated to induce cyclization.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Experimental Workflow Diagram
Caption: One-pot Sonogashira/cyclization workflow.
One-Pot Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. A one-pot approach can be employed for the synthesis of N-aryl-4-ethoxyanilines from this compound and an appropriate amine.
Data Presentation: Representative Quantitative Data
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 90-98 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 85-95 |
| 3 | Benzylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 24 | 80-90 |
Experimental Protocol
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), and the base (1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) to the Schlenk tube, followed by the anhydrous solvent (5 mL).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: Buchwald-Hartwig amination workflow.
One-Pot Heck Coupling/Isomerization
The Heck reaction can be utilized in a one-pot fashion to couple this compound with an alkene, which can be followed by an in-situ isomerization to yield more complex products.
Data Presentation: Representative Quantitative Data
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 120 | 12 | 80-90 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 130 | 18 | 75-85 |
| 3 | Allyl alcohol | Pd(OAc)₂ (1.5) | PPh₃ (3) | K₂CO₃ | Acetonitrile | 100 | 24 | 70-80 |
Experimental Protocol
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., tri(o-tolyl)phosphine)
-
Base (e.g., triethylamine)
-
Solvent (e.g., DMF or DMA)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), the palladium catalyst (0.01 mmol, 1 mol%), and the ligand (0.02 mmol, 2 mol%) in the chosen solvent (5 mL).
-
Reagent Addition: Add the base (1.5 mmol, 1.5 equiv) to the mixture.
-
Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 120 °C) and stir for the required time. Monitor the reaction by TLC or GC-MS.
-
Isomerization (if applicable): For certain substrates, continued heating or the addition of an isomerization catalyst can be performed in the same pot.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the organic extracts with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Logical Relationship Diagram
Caption: Heck coupling and isomerization logic.
Troubleshooting & Optimization
Identifying common impurities in 4-Bromophenetole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of 4-Bromophenetole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and straightforward method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl bromide or diethyl sulfate.[1][2]
Q2: What are the primary impurities I should be aware of in this compound synthesis?
The primary impurities in this compound synthesis typically arise from three main sources:
-
Starting Material Impurities: Impurities present in the initial 4-bromophenol.
-
Reaction Byproducts: Unwanted products formed during the Williamson ether synthesis.
-
Degradation Products: Compounds formed by the breakdown of the product or starting materials.
A detailed breakdown of these impurities is provided in the troubleshooting guide below.
Q3: How can I purify the crude this compound product?
Standard purification techniques for this compound include:
-
Extraction: To remove water-soluble impurities and unreacted base.
-
Washing: With a dilute base (like NaOH solution) to remove unreacted 4-bromophenol, followed by washing with brine.
-
Drying: Using an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate) to remove residual water from the organic phase.
-
Distillation: Fractional distillation under reduced pressure is an effective method for separating this compound from less volatile and some more volatile impurities.
-
Column Chromatography: For very high purity, silica gel column chromatography can be employed.[3]
Troubleshooting Guide: Identification and Resolution of Common Impurities
This guide is designed to help you identify and address common impurities encountered during the synthesis of this compound.
Issue 1: Presence of Unreacted 4-Bromophenol
Symptoms:
-
A broad peak corresponding to a hydroxyl group (-OH) in the IR spectrum (around 3200-3500 cm⁻¹).
-
A singlet for the phenolic proton in the ¹H NMR spectrum.
-
A spot on the TLC plate that corresponds to the 4-bromophenol starting material.
Potential Causes:
-
Incomplete reaction: Insufficient reaction time or temperature.
-
Stoichiometry: Not using a sufficient excess of the base or ethylating agent.
-
Inefficient deprotonation: The base used was not strong enough or was not used in sufficient quantity to fully deprotonate the 4-bromophenol.
Solutions:
-
Optimize reaction conditions: Increase the reaction time or temperature, ensuring the solvent is refluxing gently.[3]
-
Adjust stoichiometry: Use a slight excess of the ethylating agent and ensure at least one equivalent of a suitable base is used.
-
Purification: Perform a wash of the organic layer with a dilute aqueous sodium hydroxide solution during the workup to remove the acidic 4-bromophenol.[3]
Issue 2: Presence of Isomeric Bromophenols (o-Bromophenol) and Dibrominated Phenols (2,4-Dibromophenol)
Symptoms:
-
Complex aromatic region in the ¹H and ¹³C NMR spectra of the final product, with more peaks than expected for pure this compound.
-
Multiple spots on a TLC analysis of the crude product.
-
Mass spectrometry data may show peaks corresponding to the mass of the isomeric ethers.
Potential Causes:
-
Impure starting material: The 4-bromophenol used as a starting material was contaminated with ortho and/or di-substituted isomers from its own synthesis.
Solutions:
-
Purify the starting material: Purify the 4-bromophenol by recrystallization or distillation before use.
-
Thorough purification of the final product: Fractional distillation or column chromatography can be effective in separating these isomeric impurities from the final product.
Issue 3: Presence of Diethyl Ether
Symptoms:
-
A peak corresponding to diethyl ether in the ¹H NMR spectrum (a quartet around 3.4 ppm and a triplet around 1.2 ppm).
-
A lower than expected boiling point for the initial fractions during distillation.
Potential Causes:
-
Side reaction of the base and ethylating agent: The ethoxide, formed from the reaction of the base with any ethanol present (or if sodium ethoxide is used as the base), can react with the ethylating agent to form diethyl ether.
-
Use of diethyl ether as a solvent: If diethyl ether was used as the extraction solvent, it may not have been completely removed.
Solutions:
-
Careful removal of solvent: Ensure complete removal of the extraction solvent under reduced pressure.
-
Proper distillation: Careful fractional distillation should separate the lower-boiling diethyl ether from the this compound.
Data Presentation: Spectroscopic Data for Identification of Impurities
The following tables summarize key spectroscopic data for this compound and its common impurities to aid in their identification.
Table 1: ¹H NMR Data (Chemical Shifts in ppm, solvent CDCl₃)
| Compound | Ar-H | -O-CH₂- | -CH₃ | Phenolic -OH |
| This compound | ~7.33 (d), ~6.73 (d)[4] | ~3.94 (q)[4] | ~1.37 (t)[4] | - |
| 4-Bromophenol | ~7.3 (d), ~6.7 (d) | - | - | variable |
| o-Bromophenol | ~6.8-7.5 (m) | - | - | variable |
| 2,4-Dibromophenol | ~7.6 (d), ~7.2 (dd), ~6.9 (d) | - | - | variable |
Table 2: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 200/202 (due to Br isotopes)[5] | 172/174, 144/146, 93 |
| 4-Bromophenol | 172/174[6][7] | 93, 65 |
| o-Bromophenol | 172/174 | 93, 65 |
| 2,4-Dibromophenol | 250/252/254[8] | 171/173, 92 |
Table 3: IR Spectroscopy Data (Key Peaks in cm⁻¹)
| Compound | O-H Stretch | C-H (sp³) Stretch | C-O Stretch (Ether/Phenol) |
| This compound | - | ~2850-3000 | ~1240 |
| 4-Bromophenol | ~3200-3500 (broad)[9] | - | ~1220 |
| o-Bromophenol | ~3400-3600 (broad)[10] | - | ~1230 |
| 2,4-Dibromophenol | ~3400-3600 (broad)[11] | - | ~1230 |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general representation and may require optimization based on laboratory conditions and available reagents.
-
Deprotonation of 4-bromophenol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol in a suitable solvent (e.g., ethanol, acetone, or DMF).
-
Add at least one equivalent of a base (e.g., sodium hydroxide, potassium carbonate, or sodium hydride).
-
Stir the mixture at room temperature or with gentle heating until the 4-bromophenol is fully deprotonated to form the sodium or potassium 4-bromophenoxide.
-
-
Addition of the ethylating agent:
-
To the solution of the phenoxide, add a slight excess (1.1-1.2 equivalents) of an ethylating agent (e.g., ethyl bromide or diethyl sulfate) dropwise.
-
Heat the reaction mixture to reflux and maintain the reflux for a period of 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, remove it by filtration.
-
Transfer the filtrate to a separatory funnel and add water and a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer. Wash the organic layer with a dilute aqueous solution of sodium hydroxide to remove any unreacted 4-bromophenol, followed by a wash with water and then brine.[3]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
-
Mandatory Visualization
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. This compound(588-96-5) 1H NMR [m.chemicalbook.com]
- 5. This compound(588-96-5) MS [m.chemicalbook.com]
- 6. 4-Bromophenol(106-41-2) MS spectrum [chemicalbook.com]
- 7. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenol, 2,4-dibromo- [webbook.nist.gov]
- 9. 4-Bromophenol(106-41-2) IR Spectrum [chemicalbook.com]
- 10. 2-Bromophenol(95-56-7) IR Spectrum [chemicalbook.com]
- 11. 2,4-Dibromophenol(615-58-7) IR Spectrum [m.chemicalbook.com]
Troubleshooting low yields in the etherification of 4-bromophenol
Welcome to the technical support center for the etherification of 4-bromophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their ether synthesis experiments.
Troubleshooting Guides
This section provides detailed solutions in a question-and-answer format to address specific problems you may encounter during the etherification of 4-bromophenol, a key transformation often accomplished via the Williamson ether synthesis.
Logical Troubleshooting Workflow
If you are experiencing low yields, this workflow can help you systematically identify and address the potential root cause.
Caption: A step-by-step workflow for troubleshooting low yields in the etherification of 4-bromophenol.
Q1: My reaction has a low yield, and I suspect incomplete deprotonation of 4-bromophenol. What should I do?
A1: Incomplete deprotonation of 4-bromophenol is a common cause of low yields. The hydroxyl group of 4-bromophenol is acidic, but a sufficiently strong base is required for complete conversion to the phenoxide, which is the active nucleophile.
-
Potential Causes:
-
Insufficiently strong base: While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases are often more effective.
-
Insufficient equivalents of base: Ensure at least one equivalent of base is used. An excess may be beneficial.
-
Poor base quality: The base may be old or have absorbed moisture, reducing its activity.
-
-
Troubleshooting Steps:
-
Choose an appropriate base: For the etherification of phenols, strong bases like sodium hydride (NaH) or potassium hydride (KH) are highly effective.[1] Alternatively, alkali metal hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, often in combination with a phase-transfer catalyst.[1]
-
Verify base quality: Use freshly opened or properly stored base.
-
Increase base equivalents: Try using 1.1 to 1.5 equivalents of the base to ensure complete deprotonation.
-
Monitor the reaction: The formation of the phenoxide can sometimes be visually observed (e.g., dissolution of a solid base).
-
| Base | Strength | Typical Solvent(s) | Notes |
| Sodium Hydride (NaH) | Strong | THF, DMF | Highly effective for generating alkoxides and phenoxides.[1] Handle with care due to flammability. |
| Potassium Hydroxide (KOH) | Strong | Ethanol, Water | Often used with a phase-transfer catalyst for reactions with two immiscible phases.[2] |
| Potassium Carbonate (K₂CO₃) | Moderate | Acetone, DMF | A milder base that can be effective, but may require higher temperatures or longer reaction times.[3] |
Q2: I am observing significant amounts of unreacted starting materials. How can I improve the reaction conversion?
A2: Unreacted starting materials point towards issues with reaction kinetics or equilibrium.
-
Potential Causes:
-
Low reaction temperature: The reaction may be too slow at the current temperature.
-
Short reaction time: The reaction may not have reached completion.
-
Poor solvent choice: The solvent may not be suitable for an Sₙ2 reaction.
-
Steric hindrance: The alkylating agent may be too bulky.
-
-
Troubleshooting Steps:
-
Increase the reaction temperature: Gently heating the reaction mixture can significantly increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions like elimination.[3]
-
Extend the reaction time: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Choose an appropriate solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred for Williamson ether synthesis as they solvate the cation but not the nucleophilic anion, thus increasing its reactivity.[1][2]
-
Use a phase-transfer catalyst (PTC): If using a two-phase system (e.g., aqueous NaOH and an organic solvent), a PTC like tetrabutylammonium bromide (TBAB) or a crown ether can facilitate the transfer of the phenoxide into the organic phase, accelerating the reaction.[2][4][5]
-
Q3: My desired product is contaminated with side products. What are the likely side reactions and how can I minimize them?
A3: The Williamson ether synthesis can be accompanied by side reactions, primarily elimination and C-alkylation.
-
Potential Side Reactions:
-
E2 Elimination: This is a major competing reaction, especially with secondary and tertiary alkyl halides.[6] The phenoxide can act as a base and abstract a proton, leading to the formation of an alkene.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom of the aromatic ring.[1] While O-alkylation is kinetically favored, C-alkylation can occur, especially at higher temperatures.[7]
-
-
Troubleshooting Steps:
-
Use a primary alkyl halide: To minimize the E2 elimination side reaction, it is best to use a primary alkyl halide.[6]
-
Control the temperature: Lowering the reaction temperature can favor the desired Sₙ2 reaction over elimination and C-alkylation.[3]
-
Choose a less sterically hindered base: In some cases, a very bulky base can favor elimination.
-
Consider the solvent: The choice of solvent can influence the O- vs. C-alkylation ratio.
-
Caption: Competing reaction pathways in the etherification of 4-bromophenol.
Q4: I am having difficulty separating my product from unreacted 4-bromophenol. What purification strategies do you recommend?
A4: The similar polarities of the product ether and the starting 4-bromophenol can make separation challenging.
-
Troubleshooting Steps:
-
Aqueous Base Wash: Unreacted 4-bromophenol is acidic and will be deprotonated by an aqueous base (e.g., 5% NaOH solution), forming the water-soluble sodium 4-bromophenoxide. Your ether product, being neutral, will remain in the organic layer. This is a very effective way to remove the starting material.
-
Column Chromatography: If the base wash is insufficient, column chromatography is a reliable method. You will need to optimize the solvent system to achieve good separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is often effective.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be an excellent purification method.
-
Frequently Asked Questions (FAQs)
Q: What is the role of the bromine atom on the phenol ring?
A: The electron-withdrawing bromine atom increases the acidity of the phenolic proton, making it easier to deprotonate compared to phenol itself. This can be advantageous for the reaction.
Q: Can I use a secondary or tertiary alkyl halide in this reaction?
A: It is not recommended. Secondary alkyl halides will likely lead to a mixture of substitution and elimination products, resulting in a lower yield of the desired ether.[6] Tertiary alkyl halides will almost exclusively undergo elimination to form an alkene.[6]
Q: What is a suitable work-up procedure for this reaction?
A: A typical work-up involves:
-
Quenching the reaction with water or a dilute acid.
-
Extracting the product into an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing the organic layer with an aqueous base (e.g., 5% NaOH) to remove unreacted 4-bromophenol.
-
Washing with brine to remove residual water.
-
Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Removing the solvent under reduced pressure to obtain the crude product.
Experimental Protocols
General Protocol for the Williamson Ether Synthesis of 4-Bromophenol
This protocol provides a general methodology. Specific quantities and conditions may need to be optimized for your particular alkylating agent.
Materials:
-
4-Bromophenol
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Alkyl halide (primary)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Diethyl ether or Ethyl acetate
-
5% Sodium hydroxide solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 eq).
-
Add anhydrous DMF (or acetone if using K₂CO₃) to dissolve the 4-bromophenol.
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Using NaH: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Using K₂CO₃: Add potassium carbonate (1.5 eq) to the solution.
-
-
Alkylation:
-
Add the primary alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
If using K₂CO₃, heat the reaction to reflux and monitor by TLC.
-
If using NaH, the reaction may proceed at room temperature, or gentle heating may be required. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with water.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.
-
Wash the organic layer with 5% NaOH solution (2 x volume of organic layer).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Caption: A generalized experimental workflow for the etherification of 4-bromophenol.
References
Technical Support Center: Optimizing Catalyst Loading for 4-Bromophenetole Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing palladium-catalyzed cross-coupling reactions involving 4-Bromophenetole.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: For many standard applications involving aryl bromides like this compound, a palladium catalyst loading of 1-5 mol% is a common starting point for optimization.[1] Highly active and robust catalyst systems may allow for lower loadings in the 0.1-1 mol% range, especially if reagents are pure and reaction conditions are strictly controlled.[1] For particularly challenging or sluggish reactions, loadings might be increased to 5-10 mol%, but this should be done cautiously.[1]
Q2: How does catalyst loading directly impact the outcome of the reaction?
A2: Catalyst loading is a critical parameter that directly influences the reaction rate, overall yield, and cost-effectiveness.
-
Higher Loading: Generally leads to a faster reaction rate and can improve yields, especially for less reactive substrates.[1] However, it increases costs, the potential for side reactions like homocoupling, and can complicate product purification due to higher residual metal content.[1][2]
-
Lower Loading: Is economically and environmentally desirable, leading to a higher turnover number (TON).[1] If the loading is too low, the reaction may be slow, incomplete, or fail to initiate, particularly if catalyst deactivation occurs.[1]
Q3: What are the visual signs of catalyst deactivation?
A3: A common sign of palladium catalyst deactivation is the formation of "palladium black," which is a fine, black precipitate of agglomerated palladium metal.[1] This indicates that the active Pd(0) species has fallen out of the catalytic cycle and is no longer active in the solution.[1] The reaction mixture may change from a homogeneous, colored solution to a dark, heterogeneous mixture.[1]
Q4: Can adjusting catalyst loading help control side reactions like dehalogenation or homocoupling?
A4: Yes, optimizing the catalyst loading is a key strategy to minimize side reactions.
-
Homocoupling: This side reaction is often promoted by high catalyst concentrations.[2] Reducing the catalyst loading incrementally can help find an optimal level that favors the desired cross-coupling over homocoupling.[2]
-
Dehalogenation (Hydrodehalogenation): This occurs when the bromine atom is replaced by a hydrogen. While often linked to the base, solvent, and presence of water, excessively high catalyst loading or catalyst decomposition can contribute to the formation of palladium-hydride species that promote this side reaction.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during the cross-coupling of this compound.
Issue 1: Low or No Conversion of this compound
If your reaction is sluggish or fails to proceed to completion, a systematic evaluation of the catalyst system and reaction conditions is necessary.
| Potential Cause | Recommended Solution | Rationale |
| Inadequate Catalyst Loading | Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%).[4] | The catalyst concentration may be too low to achieve a reasonable reaction rate or to overcome activation barriers.[4] |
| Inactive or Decomposed Catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a more air- and moisture-stable pre-catalyst (e.g., a Buchwald G3 precatalyst).[5][6] Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen) with degassed solvents.[7] | The active Pd(0) species is sensitive to air and moisture and can be easily oxidized and deactivated.[7] Pre-catalysts are designed for more reliable generation of the active species.[6] |
| Poor Ligand Choice | Screen a variety of ligands. For Suzuki or Buchwald-Hartwig reactions, consider bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[5][8] | The ligand's steric and electronic properties are critical for stabilizing the palladium center and facilitating the key steps of the catalytic cycle, such as oxidative addition.[8] |
| Suboptimal Temperature | Gradually increase the reaction temperature in 10-20 °C increments.[5] For aryl bromides, temperatures in the range of 80-110 °C are often required.[1][9] | The oxidative addition step with aryl bromides can have a significant activation energy, requiring thermal energy to proceed efficiently. |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).[5][9] Ensure the solvent (e.g., Toluene, Dioxane, THF, DMF) effectively solubilizes all reagents.[5] | The strength, solubility, and compatibility of the base and solvent are crucial for the catalytic cycle to function correctly.[2][5] |
Issue 2: Significant Formation of Side Products
The appearance of unexpected products indicates that reaction conditions are favoring undesired pathways.
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Coupling Partner | Catalyst loading is too high.[2] For Sonogashira coupling, the presence of oxygen can promote alkyne homocoupling (Glaser coupling).[4] | Reduce the catalyst loading incrementally.[2] For Sonogashira reactions, ensure the system is strictly anaerobic and solvents are thoroughly degassed.[4] |
| Dehalogenation (Phenetole formation) | Presence of water or other protic impurities.[3] Formation of Pd-H species, which can be promoted by certain bases or catalyst decomposition.[3] | Use high-quality anhydrous, degassed solvents and dry reagents.[5] Screen alternative bases that are less prone to generating hydride species.[3] |
| Ether Cleavage | High reaction temperatures or prolonged reaction times with certain reagents. | Monitor the reaction closely and stop it once the starting material is consumed. Consider running the reaction at the lowest effective temperature. |
Data Presentation
Table 1: General Guidance on Catalyst Loading Optimization
| Catalyst Loading (mol%) | Typical Application | Considerations |
| < 0.1 - 1 | Highly optimized industrial processes; very reactive substrates. | Requires extremely pure reagents, robust catalysts, and strict adherence to inert conditions.[1] |
| 1 - 5 | Standard laboratory-scale synthesis and initial optimization. | A good starting range for balancing reaction efficiency and cost.[1] |
| 5 - 10 | Difficult couplings, unreactive substrates, or sluggish reactions. | Increased cost, higher risk of side reactions, and greater burden for product purification to remove residual metal.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and should be optimized for each specific boronic acid coupling partner.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene/Water or Dioxane/Water, 4:1 mixture)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[3]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[3]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst.[3] Add the degassed solvent system via syringe.[8]
-
Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80–100 °C).[3][9] Stir the reaction vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[3]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
Mandatory Visualizations
Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.[10][11]
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Side reactions and byproduct formation with 4-Bromophenetole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromophenetole. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound may contain several impurities stemming from its synthesis, which is often a Williamson ether synthesis from 4-bromophenol and an ethylating agent. Potential impurities include:
-
Residual 4-bromophenol: Incomplete etherification can leave unreacted starting material.
-
Ortho-isomer (2-Bromophenetole): If the starting p-bromophenol contained o-bromophenol as an impurity, this will be carried through the synthesis.[1]
-
Over-alkylation byproducts: In some synthesis routes, side reactions on the aromatic ring can occur.
-
Solvent residues: Residual solvents from the synthesis and purification process.
-
Colored impurities: Oxidation of phenolic precursors can lead to colored byproducts.[2]
Q2: How can I purify this compound?
A2: Purification of this compound typically involves distillation. Given its boiling point of 223°C, vacuum distillation is often employed to prevent decomposition at high temperatures. For removing non-volatile impurities, column chromatography can be effective. Washing with a dilute solution of a reducing agent like sodium bisulfite can help remove colored impurities that may have formed due to oxidation.[2]
Q3: What are the key safety precautions when working with this compound?
A3: this compound is an irritant. It is crucial to handle it in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3] Avoid inhalation of vapors and contact with skin and eyes.[3] In case of contact, rinse the affected area with plenty of water.[3] Thermal decomposition can release hazardous gases like carbon monoxide, carbon dioxide, and hydrogen halides.[3]
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling Reactions
Problem 1: Low yield of the desired biaryl product.
-
Possible Cause A: Dehalogenation of this compound.
-
Symptom: Formation of phenetole as a significant byproduct.
-
Troubleshooting: This side reaction can occur when the palladium complex undergoes reductive elimination with a hydride source.[4]
-
Optimize the base: Use a non-coordinating or weaker base.
-
Solvent choice: Ensure the solvent is anhydrous and degassed.
-
Ligand selection: Employ bulky electron-rich phosphine ligands that favor reductive elimination of the desired product over dehalogenation.
-
-
-
Possible Cause B: Protodeboronation of the boronic acid/ester.
-
Symptom: The boronic acid coupling partner is consumed, but the desired product is not formed in stoichiometric amounts. This leads to the formation of Ar-H instead of the desired Ar-Ar' product.[5]
-
Troubleshooting:
-
Use a less nucleophilic base: Strong bases can accelerate protodeboronation, especially with electron-deficient aryl boronic acids.[5]
-
Anhydrous conditions: While some water is often beneficial for Suzuki reactions, excess water can promote this side reaction.
-
Use boronic esters: Pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation.[6]
-
-
-
Possible Cause C: Catalyst deactivation.
-
Symptom: The reaction starts but does not go to completion.
-
Troubleshooting:
-
Use a pre-catalyst: Pd(II) pre-catalysts are often more stable than Pd(0) sources like Pd(PPh₃)₄.
-
Ensure inert atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.
-
-
Grignard Reagent Formation and Reactions
Problem 2: Failure to form the Grignard reagent (4-ethoxyphenylmagnesium bromide).
-
Possible Cause A: Presence of moisture or other protic sources.
-
Symptom: The magnesium turnings do not react, or the reaction does not initiate. Grignard reagents are strong bases and will be quenched by water, alcohols, etc.
-
Troubleshooting:
-
Dry all glassware thoroughly: Oven-dry glassware before use.
-
Use anhydrous solvents: Diethyl ether or THF should be freshly distilled from a drying agent (e.g., sodium/benzophenone).
-
Activate the magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
-
-
Possible Cause B: Formation of Wurtz-type coupling byproduct.
-
Symptom: Formation of 4,4'-diethoxybiphenyl.
-
Troubleshooting: This occurs when the Grignard reagent reacts with unreacted this compound.
-
Slow addition: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the aryl halide.
-
Maintain a moderate temperature: While some heat may be needed for initiation, excessive temperatures can favor this side reaction.
-
-
Problem 3: Low yield in the subsequent reaction of the Grignard reagent with an electrophile (e.g., a ketone).
-
Possible Cause A: Enolization of the electrophile.
-
Symptom: The starting ketone or aldehyde is recovered after workup, and the desired alcohol product is not formed in high yield.
-
Troubleshooting: The Grignard reagent can act as a base and deprotonate the α-carbon of the carbonyl compound.
-
Use a less sterically hindered Grignard reagent if possible (not applicable here).
-
Add the electrophile to the Grignard reagent at low temperature: This can favor nucleophilic addition over enolization.
-
-
-
Possible Cause B: Double addition to esters or acid chlorides.
-
Symptom: When reacting with an ester, a tertiary alcohol is formed instead of the expected ketone.[7]
-
Troubleshooting: The initially formed ketone is more reactive than the starting ester and reacts with a second equivalent of the Grignard reagent.
-
Use a less reactive organometallic reagent: Consider using an organocadmium or organocuprate reagent if the ketone is the desired product.
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Inverse addition at low temperature: Add the Grignard reagent slowly to the ester at a very low temperature.
-
-
Quantitative Data Summary
The formation of byproducts is highly dependent on the specific reaction conditions. The following table provides an illustrative summary of potential byproduct formation in common reactions of this compound. The percentages are not absolute but represent potential outcomes under non-optimized conditions.
| Reaction Type | Desired Product | Common Byproduct(s) | Potential Byproduct Percentage (Illustrative) |
| Suzuki Coupling | 4-Ethoxy-biphenyl | Phenetole (from dehalogenation) | 5-20% |
| 4,4'-Diethoxybiphenyl (from homocoupling) | <5% | ||
| Grignard Formation | 4-Ethoxyphenylmagnesium bromide | 4,4'-Diethoxybiphenyl (Wurtz coupling) | 5-15% |
| Bromination of Phenetole | This compound | 2-Bromophenetole | 10-30% |
| 2,4-Dibromophenetole | 5-15% |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
-
Setup: To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), a suitable base such as K₃PO₄ (2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., 1,4-dioxane) followed by this compound (1.0 equivalent).[5] If required by the specific conditions, add a small amount of degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Grignard Reagent Formation and Reaction
This protocol outlines the formation of 4-ethoxyphenylmagnesium bromide and its subsequent reaction with a carbonyl compound.
-
Setup: Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine.
-
Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel. Gentle heating may be required to initiate the reaction.
-
Grignard Formation: Once the reaction starts (disappearance of iodine color, gentle reflux), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.
-
Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Add a solution of the electrophile (e.g., acetone, 1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Workup: After the addition is complete, stir for an additional 30 minutes at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting alcohol by column chromatography or distillation.
Visualizations
References
Degradation pathways of 4-Bromophenetole under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromophenetole. It addresses common challenges encountered during experimental work and offers insights into its degradation pathways under various reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in chemical reactions.
Q1: My reaction involving this compound is showing a lower yield than expected, and I observe the formation of 4-bromophenol. What could be the cause?
A1: The formation of 4-bromophenol is a strong indicator of ether cleavage, a common degradation pathway for phenetoles. This is particularly prevalent under acidic conditions or with the use of strong Lewis acids. The ether bond in this compound can be cleaved to yield 4-bromophenol and an ethyl group. To minimize this side reaction, consider the following:
-
Reagent Choice: If your reaction conditions are highly acidic, explore alternative, milder reagents.
-
Temperature Control: Ether cleavage is often accelerated at higher temperatures. Running your reaction at a lower temperature may help to reduce the rate of this degradation pathway.
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions, as the presence of water can facilitate the hydrolysis of the ether linkage, especially in the presence of acids.
Q2: I am performing a cross-coupling reaction (e.g., Suzuki, Heck) with this compound, and I am observing significant amounts of phenetole as a byproduct. Why is this happening and how can I prevent it?
A2: The formation of phenetole indicates a competing hydrodehalogenation (or debromination) reaction, where the bromine atom is replaced by a hydrogen atom. This is a known side reaction in many palladium-catalyzed cross-coupling reactions. The following troubleshooting steps can be taken:
-
Ligand Selection: The choice of phosphine ligand for the palladium catalyst is crucial. Some ligands are more prone to promoting hydrodehalogenation. Experiment with different ligands, such as those that are more electron-rich or sterically hindered, which can sometimes suppress this side reaction.
-
Base Selection: The base used in the reaction can also influence the extent of hydrodehalogenation. Weaker bases or carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are sometimes less likely to promote this pathway compared to stronger bases like alkoxides.
-
Solvent Purity: Impurities in the solvent, particularly protic impurities, can serve as a hydrogen source for the hydrodehalogenation. Ensure you are using high-purity, anhydrous solvents.
Q3: During the workup of my reaction mixture containing this compound, I am noticing the formation of colored impurities, especially after an aqueous workup. What are these and are they a concern?
A3: The formation of colored impurities, often appearing as pink or brown hues, can be due to the oxidation of phenolic byproducts. If 4-bromophenol is formed as a degradation product, it can be susceptible to oxidation to form quinone-type structures, which are often highly colored. To address this:
-
Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Antioxidants: In some cases, adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction or during workup can help to suppress the formation of these colored impurities.
-
Purification: These colored impurities can often be removed by standard purification techniques such as column chromatography or recrystallization.
Degradation Pathways Overview
The primary degradation pathways for this compound under common reaction conditions are summarized below.
| Degradation Pathway | Triggering Conditions | Primary Degradation Product(s) |
| Ether Cleavage | Strong acids (e.g., HBr, HI), Lewis acids | 4-Bromophenol, Ethyl Halide |
| Hydrodehalogenation | Catalytic hydrogenation, some cross-coupling conditions | Phenetole |
| Oxidation | Strong oxidizing agents, air (of phenolic impurities) | Quinone-type structures |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with this compound
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: Major degradation pathways of this compound.
Caption: General experimental workflow for reactions with this compound.
Technical Support Center: Improving the Purity of 4-Bromophenetole by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 4-Bromophenetole using recrystallization. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and essential data to facilitate the successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallizing this compound?
A1: Recrystallization is a purification technique for solid compounds. Since this compound has a melting point of 4 °C, this process involves dissolving the impure compound in a hot solvent and then cooling the solution. As the solution cools, the solubility of this compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the solvent (mother liquor). The low melting point means that cooling will need to be at or below this temperature to induce solidification.
Q2: What are the most likely impurities in crude this compound?
A2: The most common impurity is the unreacted starting material, 4-bromophenol, from the Williamson ether synthesis.[1] Other potential impurities could include byproducts from side reactions, such as those arising from elimination reactions of the ethylating agent.[2]
Q3: How do I select a suitable solvent for the recrystallization of this compound?
A3: An ideal solvent for recrystallization should dissolve this compound completely when hot but poorly when cold. Given that this compound is soluble in organic solvents like chloroform and methanol, a mixed-solvent system is often effective.[3] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is sparingly soluble) to induce crystallization upon cooling. For this compound, a mixture of ethanol or methanol (good solvents) and water (anti-solvent) is a practical choice. Alternatively, a non-polar solvent like hexane could be explored.
Q4: My this compound is appearing as an oil instead of crystals. What should I do?
A4: "Oiling out" can occur if the compound is highly impure or if the solution is cooled too rapidly. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of the "good" solvent, and then allowing it to cool more slowly. Seeding the solution with a pure crystal of this compound, if available, can also promote crystallization over oiling.
Troubleshooting Guides
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The cooling temperature is not low enough to induce crystallization. | 1. Gently heat the solution to evaporate some of the solvent and concentrate the solution. Then, attempt to cool it again. 2. Ensure the solution is cooled to a temperature at or below the melting point of this compound (4 °C), for example, by using an ice-salt bath. |
| The product "oils out" instead of forming crystals. | 1. The solution is supersaturated, and the compound is coming out of solution above its melting point. 2. The presence of significant impurities is depressing the melting point. 3. The solution is being cooled too quickly. | 1. Reheat the solution to dissolve the oil, add a small amount of the primary ("good") solvent, and allow it to cool more slowly. 2. Consider a preliminary purification step, such as a column chromatography, if the material is very impure. 3. Allow the flask to cool to room temperature on the benchtop before placing it in a cooling bath. |
| The recovered crystals are discolored. | The discoloration is likely due to the presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product. |
| The yield of purified this compound is low. | 1. Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. 2. The crystals were not completely recovered during filtration. 3. The crystals were washed with a solvent that was not cold enough, causing some of the product to redissolve. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure all crystals are transferred to the filter funnel. You can rinse the flask with a small amount of the cold mother liquor to aid in the transfer. 3. Always wash the collected crystals with ice-cold solvent. |
Data Presentation
Table 1: Physical Properties of this compound and a Common Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Solubility |
| This compound | C₈H₉BrO | 201.06 | 4 | 233 | Colorless to light red transparent liquid | Soluble in chloroform, methanol[3] |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 63-67 | 236-238 | White to off-white crystalline solid | Slightly soluble in water; soluble in ethanol, ether, chloroform[4] |
Table 2: Recommended Solvent Systems for Recrystallization Screening
| "Good" Solvent | "Anti-Solvent" | Rationale |
| Ethanol | Water | This compound is expected to be soluble in hot ethanol and insoluble in water. |
| Methanol | Water | Similar to the ethanol/water system, leveraging the polarity difference. |
| Dichloromethane | Hexane | A less polar option where dichloromethane is the more polar "good" solvent. |
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization using Ethanol and Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve. Continue adding hot ethanol in small portions until the this compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-salt bath to cool it to below 4 °C to induce crystallization and maximize the yield.
-
Isolation: Collect the solid crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified this compound under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
References
Technical Support Center: 4-Bromophenetole Reaction Kinetics and Mechanism Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromophenetole. The information is designed to address specific issues that may be encountered during experimentation, with a focus on reaction kinetics and mechanism optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions that this compound undergoes?
A1: this compound is a versatile reagent in organic synthesis. Due to its chemical structure, featuring an electron-rich aromatic ring activated by an ethoxy group and containing a bromine atom, it readily participates in several key reactions.[1][2][3] The most common transformations include:
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Palladium-Catalyzed Cross-Coupling Reactions: These are arguably the most significant reactions for this substrate.
-
Grignard Reagent Formation: The aryl bromide can react with magnesium to form a Grignard reagent (4-ethoxyphenylmagnesium bromide), which is a powerful nucleophile for forming C-C bonds with various electrophiles like aldehydes, ketones, and esters.[11][12]
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Ether Cleavage: The ethyl ether linkage can be cleaved under strong acidic conditions (e.g., using HBr or HI) to yield 4-bromophenol.[13][14][15]
Q2: I am having trouble with the solubility of this compound in my reaction mixture. What solvents are recommended?
A2: this compound is a colorless to dark yellow-brown liquid that is generally soluble in common organic solvents.[1][16] For cross-coupling reactions, solvents such as 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF) are frequently used.[9][17] It is important to use anhydrous solvents, especially for reactions involving organometallic intermediates like Grignard reagents or in palladium-catalyzed couplings, as water can quench the intermediates and deactivate the catalyst.
Q3: How can I monitor the progress of my reaction involving this compound?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of most reactions involving this compound.[10] The starting material and many of its products are UV active due to the aromatic ring, allowing for easy visualization under a UV lamp.[10] Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of reaction conversion.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Possible Cause | Troubleshooting Solution | Citation |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Consider using a different palladium source or a pre-activated catalyst. | [18] |
| Inappropriate Ligand | The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For Suzuki reactions, ligands like PPh₃ or PCy₃ are common. For Buchwald-Hartwig aminations, bulkier, electron-rich ligands like XPhos or SPhos are often more effective. Experiment with different ligands to find the optimal one for your specific substrate combination. | [6][9][17] |
| Incorrect Base | The base plays a crucial role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include K₂CO₃, K₃PO₄, and NaOtBu. A screening of different bases is recommended for optimization. | [4][19] |
| Low Reaction Temperature | Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions or decomposition at very high temperatures. | [19] |
Issue 2: Formation of Side Products
| Side Product | Reaction Type | Troubleshooting Solution | Citation |
| Homocoupling of Boronic Acid | Suzuki-Miyaura Coupling | This often occurs due to the presence of oxygen. Ensure your solvent is properly degassed and the reaction is maintained under a strict inert atmosphere. Lowering the reaction temperature might also help. | [10] |
| Hydrodehalogenation (loss of Bromine) | General Cross-Coupling | This side reaction replaces the bromine atom with hydrogen. It can be caused by β-hydride elimination in the catalytic cycle. Using a bulkier ligand or a different base might suppress this pathway. | [6] |
| Biphenyl Formation | Grignard Reaction | The Grignard reagent can couple with unreacted this compound. This is favored at higher concentrations and temperatures. Add the this compound slowly to the magnesium turnings during Grignard formation to maintain a low concentration of the starting material. | [20] |
Issue 3: Difficulty in Product Purification
| Problem | Troubleshooting Solution | Citation |
| Poor separation by column chromatography | The polarity of your desired product might be very similar to that of the starting material or a byproduct. Experiment with different solvent systems for your column. For aromatic compounds, adding a small amount of toluene to a hexane/ethyl acetate eluent system can sometimes improve separation due to π-π interactions. | [10] |
| Residual Palladium Catalyst in Product | The final product may be contaminated with residual palladium, often appearing as a black or grey solid. Filter the reaction mixture through a pad of Celite before work-up. Washing the organic layer with an aqueous solution of a thiol-containing reagent can also help to scavenge residual palladium. | [9] |
| Product is an oil instead of a solid | If recrystallization is attempted and the product "oils out," it may be due to impurities or the solution being too concentrated. Try dissolving the crude product in a larger volume of hot solvent or adding a co-solvent to improve crystal lattice formation. Slow cooling is crucial. | [10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol) under an inert atmosphere (Argon or Nitrogen).
-
Add K₂CO₃ (3.0 mmol).
-
Add the degassed 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[17]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the C-N cross-coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a sealable reaction vial.
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vial and heat the mixture at 100 °C for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a short pad of Celite to remove insoluble salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Visualizations
Caption: A typical experimental workflow for a cross-coupling reaction.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 15. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 16. This compound 98 588-96-5 [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. ikm.org.my [ikm.org.my]
- 20. chem.libretexts.org [chem.libretexts.org]
How to remove unreacted starting materials from 4-Bromophenetole
This guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials and other impurities from crude 4-Bromophenetole.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove from my crude this compound?
The synthesis of this compound typically involves the Williamson ether synthesis, reacting 4-bromophenol with an ethylating agent (like iodoethane or ethyl bromide) in the presence of a base (such as potassium carbonate).[1] Therefore, the most common impurities are:
-
Unreacted 4-bromophenol: An acidic solid.
-
Unreacted ethylating agent: Typically a volatile liquid.
-
Base: Such as potassium carbonate, which is an inorganic solid.
-
Side-products: Such as ortho-bromophenol derivatives if the starting material was not pure.[2][3]
Q2: My crude product is a dark oil and a TLC analysis shows multiple spots. What is the best purification strategy?
An oily or discolored crude product with multiple spots on a Thin-Layer Chromatography (TLC) plate indicates significant impurities.[4] For such mixtures, column chromatography is the most effective purification method. It is highly efficient at separating the desired product from both more polar impurities (like 4-bromophenol) and other byproducts.[1][4][5]
Q3: After an initial work-up, my organic layer tests acidic. What is the likely cause and how do I remove it?
An acidic organic layer is almost certainly due to the presence of unreacted 4-bromophenol, which is phenolic and thus acidic. This can be effectively removed by washing the organic layer with a dilute aqueous base solution, such as 5% sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃).[6] The base deprotonates the phenol, forming a water-soluble salt that partitions into the aqueous layer, which can then be separated and discarded.
Q4: How do I choose between purification by vacuum distillation and column chromatography?
The choice depends on the nature of the impurities and the scale of your reaction.
-
Column Chromatography: Ideal for removing impurities with significantly different polarities, especially non-volatile ones. It is the preferred method for achieving very high purity on a lab scale.[4]
-
Vacuum Distillation: Best suited for separating liquids with different boiling points.[7] this compound and 4-bromophenol have relatively close boiling points at atmospheric pressure, making a simple distillation ineffective. However, fractional distillation under reduced pressure can separate them.[8] This method is often more practical for larger-scale purifications (>10-20 g) where chromatography would be cumbersome.
Q5: My yield after purification is very low. What are the common causes?
Low recovery can stem from several issues during the work-up and purification steps:
-
Loss during extractions: The product might have some solubility in the aqueous wash solutions, especially if excessive volumes are used or emulsions form.[9]
-
Incomplete elution in chromatography: this compound might be partially retained on the silica gel column if the eluent is not polar enough.
-
Loss during recrystallization (of starting material): Using too much hot solvent when purifying the starting 4-bromophenol can lead to a significant portion of the product remaining in the mother liquor.[4]
-
Suboptimal reaction conditions: Incomplete conversion of starting materials will naturally lead to a lower yield of the desired product.[10]
Troubleshooting Guides
| Issue | Probable Cause & Solution |
| Crude product is an oil or gummy solid. | This indicates the presence of impurities that inhibit crystallization (if applicable to byproducts) or suggest a complex mixture. Solution: Proceed with column chromatography for purification, as it is more effective for non-crystalline samples.[4] |
| TLC of crude product shows a spot on the baseline. | The baseline spot is highly polar. This is characteristic of the unreacted 4-bromophenol or inorganic salts. Solution: Perform a wash with a dilute base (e.g., 5% NaOH) to remove the acidic 4-bromophenol, followed by a water and brine wash. Then, reassess the purity by TLC before proceeding to chromatography or distillation. |
| Product is still impure after a basic wash. | The remaining impurities are likely neutral and organic in nature, such as the ethylating agent or non-acidic side products. Solution: Remove volatile impurities using a rotary evaporator. For non-volatile impurities, purification by column chromatography or vacuum distillation is necessary. |
| No separation is observed during column chromatography. | The chosen eluent system may be too polar, causing all compounds to elute together, or not polar enough. Solution: Optimize the solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate.[1] Aim for an Rf value of 0.2-0.4 for the product to achieve good separation.[5] |
Data Presentation
Table 1: Physical Properties of this compound and Key Starting Material.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Polarity |
| This compound | C₈H₉BrO | 201.06 | 233 °C (lit.)[1] | 4 °C (lit.)[1] | 1.407 at 25 °C[1] | Moderately Polar |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 145-150 °C at 25-30 mmHg[3] | 64-66 °C | ~1.84 | Highly Polar, Acidic |
| Iodoethane | C₂H₅I | 155.97 | 72 °C | -108 °C | 1.95 | Non-polar |
Experimental Protocols
Protocol 1: Purification by Extraction (Aqueous Work-up)
This protocol is designed to remove acidic impurities like 4-bromophenol and water-soluble components like the base catalyst.
-
Dissolution: Transfer the entire crude reaction mixture to a separatory funnel. Dissolve the mixture in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether (approx. 2-3 times the volume of the reaction mixture).
-
Acidic Wash (Optional): If the reaction was run under very basic conditions, first wash with 1M HCl to neutralize the bulk of the base.
-
Basic Wash: Add a 5% aqueous solution of sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. The volume should be about half that of the organic layer.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 30-60 seconds. Periodically vent the funnel.[11]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat: Repeat the basic wash (steps 3-5) one more time to ensure complete removal of 4-bromophenol.
-
Water Wash: Wash the organic layer with deionized water to remove any residual base.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, washed this compound.
Protocol 2: Purification by Column Chromatography
This method is highly effective for achieving high purity.[5]
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). A good system for this compound is often in the range of 1-10% ethyl acetate in hexane, which should give the product an Rf value of ~0.3.[1][5] Unreacted 4-bromophenol will have a much lower Rf.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent (e.g., pure hexane). Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and add a thin layer of sand on top.[4]
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the solvent system determined by TLC. Apply gentle air pressure to the top of the column to maintain a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by spotting the collected fractions on TLC plates.
-
Isolation: Combine the fractions that contain the pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: General purification workflow for isolating this compound.
Caption: Decision tree for troubleshooting this compound purification.
References
- 1. This compound | 588-96-5 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Purification [chem.rochester.edu]
- 8. US4517388A - Process for the selective preparation of parabromophenol and its derivatives - Google Patents [patents.google.com]
- 9. How To [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Industrial Scale Synthesis of 4-Bromophenetole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the industrial scale synthesis of 4-Bromophenetole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process.
Q1: Low yield of this compound in the Williamson ether synthesis reaction.
Possible Causes and Solutions:
-
Incomplete Deprotonation of 4-Bromophenol: The reaction requires the formation of the 4-bromophenoxide anion, a potent nucleophile. Incomplete deprotonation leads to a lower concentration of the active nucleophile and consequently, a reduced reaction rate and yield.
-
Troubleshooting:
-
Ensure the use of a sufficiently strong base, such as sodium hydroxide or potassium hydroxide, in at least stoichiometric amounts.
-
On an industrial scale, consider the use of phase-transfer catalysis (PTC) which can facilitate the transfer of the phenoxide from an aqueous or solid phase to the organic phase containing the ethylating agent.[1][2] This can improve the reaction rate and yield even with milder bases like potassium carbonate.[3]
-
Ensure adequate mixing to promote the reaction between the base and 4-bromophenol.
-
-
-
Side Reactions: The primary competing side reaction is the elimination of the ethylating agent to form ethene, especially at higher temperatures.[1] Another potential side reaction is C-alkylation of the phenoxide, where the ethyl group attaches to the aromatic ring instead of the oxygen atom.[4]
-
Troubleshooting:
-
Maintain a controlled reaction temperature, typically between 50-100°C for Williamson ether synthesis.[1] Exceeding this range can favor the elimination byproduct.
-
Use a primary ethylating agent like ethyl bromide or ethyl iodide, as secondary and tertiary halides are more prone to elimination.[5]
-
The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or acetonitrile are generally preferred to enhance O-alkylation.[1][4]
-
-
-
Poor Quality of Reagents: Industrial-grade reagents may contain impurities that can interfere with the reaction. Water is a particularly detrimental impurity as it can hydrolyze the ethylating agent and deactivate the phenoxide.
-
Troubleshooting:
-
Use anhydrous solvents and ensure that the 4-bromophenol and base are as dry as possible.
-
Perform quality control checks on incoming raw materials.
-
-
Q2: The reaction is sluggish and takes a long time to complete.
Possible Causes and Solutions:
-
Insufficient Reaction Temperature: While high temperatures can promote side reactions, a temperature that is too low will result in a slow reaction rate.
-
Troubleshooting:
-
Optimize the reaction temperature within the recommended range (50-100°C) to find a balance between reaction rate and byproduct formation.[1]
-
Monitor the reaction progress using in-process controls like GC or HPLC to determine the optimal reaction time.
-
-
-
Poor Mass Transfer in a Heterogeneous System: If using a solid base or a two-phase system (e.g., with PTC), inefficient mixing can limit the contact between reactants.
-
Troubleshooting:
-
-
Choice of Ethylating Agent: The reactivity of the ethylating agent follows the trend: I > Br > Cl.
-
Troubleshooting:
-
If the reaction with ethyl chloride is too slow, consider switching to ethyl bromide or ethyl iodide for a faster reaction rate. However, this must be balanced with the cost and safety implications of each reagent.
-
-
Q3: Difficulty in isolating pure this compound from the reaction mixture.
Possible Causes and Solutions:
-
Formation of Emulsions During Work-up: The presence of unreacted phenoxide and the phase-transfer catalyst can lead to the formation of stable emulsions during the aqueous work-up, making phase separation difficult.
-
Troubleshooting:
-
Ensure the reaction mixture is neutralized or slightly acidified before extraction to convert the remaining phenoxide to the less-emulsifying 4-bromophenol.
-
Adding a saturated brine solution during the wash steps can help to break emulsions.
-
-
-
Co-distillation or Similar Boiling Points of Impurities: Byproducts such as unreacted 4-bromophenol or C-alkylated isomers may have boiling points close to that of this compound, making purification by distillation challenging.
-
Troubleshooting:
-
Optimize the reaction conditions to minimize the formation of these byproducts in the first place.
-
For purification, fractional vacuum distillation is the most common industrial method. Ensure the distillation column is efficient enough to separate components with close boiling points.
-
If distillation is insufficient, recrystallization from a suitable solvent (if the product is solid at low temperatures) or preparative chromatography might be necessary, though the latter is less common for large-scale production of intermediates.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial method for synthesizing this compound is the Williamson ether synthesis.[1][7] This involves the reaction of 4-bromophenol with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.[3]
Q2: What are the typical yields and purity of this compound on an industrial scale?
A2: With an optimized process, industrial-scale synthesis of this compound can achieve high yields, often exceeding 90%. The purity of the final product is typically high, with commercial grades often being ≥99%.[3]
Q3: What are the key safety precautions to consider during the industrial production of this compound?
A3: Key safety considerations include:
-
Handling of 4-bromophenol: It is a toxic and corrosive solid.[8] Appropriate personal protective equipment (PPE), such as gloves, goggles, and respiratory protection, should be used.
-
Handling of Ethylating Agents: Ethyl bromide and ethyl iodide are volatile, flammable, and toxic. The reaction should be carried out in a well-ventilated area, and appropriate fire safety measures must be in place.
-
Use of Strong Bases: Sodium hydroxide and potassium hydroxide are corrosive. Care must be taken to avoid contact with skin and eyes.
-
Exothermic Reaction: The reaction can be exothermic. On a large scale, the addition of reagents should be controlled to manage the heat generated and prevent a runaway reaction. Adequate cooling capacity for the reactor is essential.
-
Waste Disposal: The reaction generates inorganic salts (e.g., NaBr) and potentially solvent waste. These must be disposed of in accordance with local environmental regulations.
Q4: How can Phase-Transfer Catalysis (PTC) benefit the industrial synthesis of this compound?
A4: Phase-transfer catalysis can offer several advantages in an industrial setting:
-
Increased Reaction Rates: PTC facilitates the movement of the 4-bromophenoxide anion into the organic phase, increasing its concentration where the reaction with the ethylating agent occurs, thus speeding up the reaction.[2]
-
Milder Reaction Conditions: It can allow for the use of less expensive and easier-to-handle bases, such as potassium carbonate, instead of strong hydroxides.[3]
-
Use of a Biphasic System: Enables the use of a two-phase (aqueous/organic) system, which can simplify the work-up and product isolation process.[2]
-
Improved Yields and Selectivity: By promoting the desired O-alkylation, PTC can lead to higher yields and reduced formation of byproducts.
Data Presentation
Table 1: Typical Reaction Parameters and Outcomes for the Synthesis of this compound
| Parameter | Laboratory Scale | Industrial Scale (Estimated) |
| Starting Material | 4-Bromophenol | 4-Bromophenol |
| Ethylating Agent | Ethyl iodide or Ethyl bromide | Ethyl bromide or Ethyl chloride (cost-driven) |
| Base | Potassium Carbonate, Sodium Hydroxide | Sodium Hydroxide, Potassium Carbonate (often with PTC) |
| Solvent | Acetone, DMF, Acetonitrile | Toluene, DMF, or a biphasic system with PTC |
| Reaction Temperature | 50 - 100 °C[1] | 60 - 120 °C (optimized for heat transfer and rate) |
| Reaction Time | 1 - 10 hours[1][9] | 4 - 12 hours (dependent on scale and conditions) |
| Typical Yield | 90-98%[9] | >90% |
| Typical Purity | >98% (after chromatography)[9] | ≥99% (after distillation)[3] |
| Purification Method | Column Chromatography[9] | Fractional Vacuum Distillation |
Experimental Protocols
Industrial Scale Synthesis of this compound via Williamson Ether Synthesis with Phase-Transfer Catalysis
Materials:
-
4-Bromophenol (1.0 equivalent)
-
Sodium Hydroxide (1.1 equivalents)
-
Ethyl Bromide (1.2 equivalents)
-
Tetrabutylammonium Bromide (TBAB, 0.02 equivalents)
-
Toluene
-
Water
Equipment:
-
Glass-lined or stainless steel reactor with heating/cooling jacket, mechanical stirrer, reflux condenser, and addition funnel.
-
Receiving vessels for distillation.
-
Vacuum pump.
-
Filtration system.
Procedure:
-
Reactor Setup: Ensure the reactor is clean and dry. Charge the reactor with 4-bromophenol and toluene.
-
Base Addition: Prepare an aqueous solution of sodium hydroxide. With vigorous stirring, add the sodium hydroxide solution to the reactor.
-
Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide, to the reaction mixture.
-
Heating and Water Removal (Optional but recommended): Heat the mixture to reflux and use a Dean-Stark trap to remove any residual water from the 4-bromophenol and solvent.
-
Ethylating Agent Addition: Cool the reaction mixture to 60-70°C. Slowly add the ethyl bromide via the addition funnel over a period of 1-2 hours, maintaining the temperature within this range. The addition is exothermic and requires careful monitoring and control of the cooling system.
-
Reaction: After the addition is complete, maintain the reaction mixture at 70-80°C with continuous stirring. Monitor the progress of the reaction by taking samples and analyzing them by Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the sodium bromide salt formed.
-
Stop stirring and allow the phases to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with water, followed by a brine wash to aid in phase separation and remove residual water.
-
-
Solvent Removal: Remove the toluene by distillation under reduced pressure.
-
Purification: Purify the crude this compound by fractional vacuum distillation to obtain the final product with a purity of ≥99%.
Visualizations
Caption: Troubleshooting workflow for low yield of this compound.
Caption: Industrial synthesis workflow for this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. CAS No.588-96-5,this compound Suppliers,MSDS download [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | 588-96-5 | AAA58896 | Biosynth [biosynth.com]
- 7. francis-press.com [francis-press.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | 588-96-5 [chemicalbook.com]
Technical Support Center: 4-Bromophenetole Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromophenetole during storage.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound.
Diagram: Troubleshooting Workflow for this compound Stability Issues
Caption: Troubleshooting workflow for addressing suspected degradation of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing or Browning) | Oxidation or photodegradation | 1. Perform purity analysis using HPLC or GC to quantify impurities. 2. Test for the presence of peroxides. 3. If purity is compromised, consider purification or disposal. 4. Review storage conditions; ensure the compound is stored under an inert atmosphere and protected from light. |
| Appearance of Crystalline Precipitate | Peroxide formation or crystallization at low temperatures | 1. CAUTION: Do not handle or open the container if crystals are present around the cap or in the bulk liquid, as they may be explosive peroxides. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on safe disposal.[1][2][3] 2. If the melting point of this compound (around 4°C) has been reached, allow the product to warm to room temperature and gently agitate to redissolve. Re-analyze for purity. |
| Inconsistent Experimental Results | Degradation of starting material | 1. Verify the purity of the this compound lot using a validated analytical method (see Experimental Protocols). 2. If degradation is confirmed, use a fresh, unopened bottle of the compound. 3. Review handling procedures to minimize exposure to air and light during use. |
| New Peaks in HPLC/GC Chromatogram | Formation of degradation products | 1. Conduct a forced degradation study to identify potential degradation products and confirm their retention times. 2. Use a stability-indicating HPLC method to resolve the main peak from all degradation products. 3. Characterize the unknown peaks using mass spectrometry (MS) if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[4][5] It should be kept in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and peroxide formation.[4]
Q2: What are the primary degradation pathways for this compound?
The main degradation pathways for this compound are:
-
Peroxide Formation: As an ether, this compound can form explosive peroxides upon exposure to oxygen and light.[6] This is a significant safety concern.
-
Oxidation: The aromatic ether is susceptible to oxidation, which can lead to discoloration and the formation of impurities.[4]
-
Hydrolysis: Although generally stable, the ether linkage can undergo acid-catalyzed cleavage, especially under harsh conditions, to yield 4-bromophenol and ethanol.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause cleavage of the carbon-bromine bond, leading to debromination.[7]
Q3: How can I detect the presence of peroxides in my this compound sample?
Peroxides can be detected using commercially available test strips or through wet chemical methods.[1][2][8] A common qualitative test involves the use of potassium iodide, which is oxidized by peroxides to iodine, resulting in a yellow to brown color. For a detailed protocol, refer to the Experimental Protocols section. Safety is paramount; if you suspect high levels of peroxides or observe crystal formation, do not handle the container and contact your EHS office. [2][3]
Q4: How does the purity of this compound affect its stability?
Impurities can act as catalysts for degradation reactions. For example, trace metals can accelerate oxidative degradation. Therefore, starting with a high-purity grade of this compound is recommended for applications requiring high stability.
Q5: What is a suitable analytical method for assessing the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable for assessing the stability of this compound.[9][10][11] This method should be able to separate the intact this compound from all potential degradation products, process impurities, and other related substances. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used for purity assessment and identification of volatile degradation products.[12][13][14][15][16]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general approach for developing a stability-indicating HPLC method for this compound.
Caption: Workflow for developing a stability-indicating HPLC method.
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acid or trifluoroacetic acid B: Acetonitrile or Methanol |
| Gradient | Start with a high aqueous percentage and ramp up the organic phase to elute the compound and any more non-polar impurities. A typical gradient might be 50% B to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm or 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter. |
Protocol 2: Forced Degradation Studies
To demonstrate the specificity of the analytical method, forced degradation studies should be performed. The goal is to achieve 5-20% degradation of the active substance.
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve this compound in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture. Heat at 60°C for 24-48 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve this compound in a solution of 0.1 M NaOH in a 1:1 acetonitrile/water mixture. Keep at room temperature for 24-48 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Dissolve this compound in a 1:1 acetonitrile/water mixture and add 3% hydrogen peroxide. Keep at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 80°C in a calibrated oven for 48 hours. |
| Photolytic Degradation | Expose a solution of this compound (in a photostable solvent like acetonitrile) to UV light (254 nm) and visible light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). |
Protocol 3: Peroxide Testing (Qualitative)
This protocol is for the qualitative detection of peroxides.
Materials:
-
Sample of this compound
-
Potassium iodide
-
Glacial acetic acid
-
Deionized water
-
Test tube
Procedure:
-
Add 1 mL of the this compound sample to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 100 mg of potassium iodide.
-
Shake the mixture.
-
A yellow color indicates low levels of peroxides, while a brown color suggests high levels.
Note: Commercial peroxide test strips are a safer and more quantitative alternative for routine screening.[1][8]
Quantitative Data Summary
Currently, there is a lack of publicly available, specific quantitative data on the degradation rates of this compound under various storage conditions. The following table provides a general overview of recommended testing frequencies based on its classification as a peroxide-forming chemical.
| Storage Condition | Parameter | Recommended Action | Testing Frequency |
| Opened Container | Peroxide Formation | Test for peroxides | Every 6-12 months |
| Unopened Container (from manufacturer) | General Stability | Monitor visual appearance | Re-test after 18 months or by the manufacturer's expiry date |
| Accelerated Stability Study | Purity, Degradation Products | Store at 40°C / 75% RH | Test at 0, 3, and 6 months[7] |
| Long-Term Stability Study | Purity, Degradation Products | Store at 25°C / 60% RH | Test at 0, 3, 6, 9, 12, 18, and 24 months[7] |
Disclaimer: This information is intended for guidance purposes only. All laboratory work should be conducted in accordance with your institution's safety policies and procedures. Always consult the Safety Data Sheet (SDS) for this compound before handling.
References
- 1. www1.wellesley.edu [www1.wellesley.edu]
- 2. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. This compound | C8H9BrO | CID 68523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ehs.wwu.edu [ehs.wwu.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. web.vscht.cz [web.vscht.cz]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting peak splitting in NMR spectra of 4-Bromophenetole
Technical Support Center: 4-Bromophenetole NMR Spectroscopy
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering issues with peak splitting in the Nuclear Magnetic Resonance (NMR) spectra of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR splitting pattern for this compound?
A1: In a standard ¹H NMR spectrum, this compound is expected to show four distinct signals. The aromatic protons will appear as two doublets, and the ethyl group will present as a quartet and a triplet.[1] The ideal splitting pattern arises from the coupling of neighboring, non-equivalent protons as described by the n+1 rule.[2][3]
-
Aromatic Protons (AA'BB' System): The two protons adjacent to the ethoxy group are chemically equivalent, as are the two protons adjacent to the bromine atom. This gives rise to two signals in the aromatic region (typically ~6.7-7.4 ppm). These signals appear as two distinct doublets due to coupling with their respective ortho-protons.[1]
-
Ethyl Group Protons (A₂X₃ System): The methylene (-OCH₂-) protons are coupled to the three methyl (-CH₃) protons. According to the n+1 rule, this signal splits into a quartet (3+1=4 peaks). The methyl protons are coupled to the two methylene protons, resulting in a triplet (2+1=3 peaks).[4][5]
Q2: My aromatic signals don't look like clean doublets. Why are they more complex?
A2: While often appearing as simple doublets, the aromatic region of this compound is technically an AA'BB' spin system. The complexity of this pattern can be more pronounced under certain conditions:
-
Second-Order Effects: When the difference in chemical shift (in Hz) between the coupled aromatic protons is not significantly larger than their coupling constant (J-value), second-order effects can occur. This leads to more complex multiplets instead of clean, first-order doublets. You may observe "roofing," where the inner peaks of the two "doublets" are taller than the outer peaks, indicating they are coupled to each other.[6]
-
Spectrometer Field Strength: Lower field strength spectrometers are more likely to show second-order effects because the chemical shift dispersion (in Hz) is smaller.
-
Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of the aromatic protons, altering the appearance of the splitting pattern.[7]
Q3: The peaks for the ethyl group in my spectrum are broad or distorted. What could be the cause?
A3: Distorted or broad peaks in the ethyl group signals can stem from several issues:
-
Poor Shimming: The most common cause of peak broadening is an inhomogeneous magnetic field. Carefully shimming the spectrometer is crucial for obtaining sharp lines.[7]
-
High Sample Concentration: Overly concentrated samples can be viscous, leading to broader peaks and potentially distorted coupling patterns.[7][8][9] It is recommended to dilute the sample.
-
Sample Inhomogeneity: If the sample is not fully dissolved or contains particulate matter, it can lead to poor line shape.[7][8] Ensure your sample is fully dissolved and consider filtering it if necessary.
Q4: I am seeing extra peaks in my spectrum that I can't assign to this compound. What are they?
A4: Unassigned peaks typically originate from impurities or contaminants within the sample.[6]
-
Residual Solvents: Small amounts of solvents used during synthesis or purification (e.g., ethyl acetate, acetone, dichloromethane) are common contaminants and will appear in the spectrum.[7]
-
Water: A broad peak, often in the 1-5 ppm range depending on the solvent, is usually due to water contamination.[7] This can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the water peak should disappear or diminish significantly.
-
Starting Materials: Incomplete reaction could leave starting materials like 4-bromophenol, which has its own distinct NMR signals.[10]
Q5: The integration values for my peaks are not correct. Why?
A5: Incorrect integration values can be due to several factors:
-
Overlapping Peaks: If impurity or solvent peaks overlap with your product signals, the integration will be inaccurate.[8] For example, the deuterochloroform peak can sometimes overlap with the aromatic region.[7]
-
Poor Phasing and Baseline Correction: Incorrectly phased spectra or a poorly corrected baseline will lead to integration errors. Ensure proper data processing.
-
Low Signal-to-Noise Ratio: For very dilute samples, the signal-to-noise ratio may be too low for the instrument to calculate accurate integrals. Increasing the number of scans can help.[9]
-
ADC Overflow: If the signal is too strong (e.g., from a very concentrated sample), it can overload the analog-to-digital converter (ADC), leading to "clipped" signals and incorrect integrals.[11][12] Reducing the receiver gain or sample concentration is necessary.
Quantitative Data
The following table summarizes the typical ¹H NMR spectral data for this compound in deuterochloroform (CDCl₃).
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (ortho to -Br) | ~ 7.35 | Doublet (d) | ~ 8.7 | 2H |
| Aromatic (ortho to -OEt) | ~ 6.76 | Doublet (d) | ~ 8.7 | 2H |
| Methylene (-OCH₂CH₃) | ~ 3.99 | Quartet (q) | ~ 6.9 | 2H |
| Methyl (-OCH₂CH₃) | ~ 1.40 | Triplet (t) | ~ 6.9 | 3H |
Data sourced from ChemicalBook.[1]
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
A well-prepared sample is critical for obtaining a high-quality NMR spectrum.[8]
-
Weigh Sample: Accurately weigh approximately 5-10 mg of high-purity this compound directly into a clean, dry vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of a deuterated NMR solvent (e.g., CDCl₃) to the vial.
-
Dissolve: Gently swirl or vortex the vial until the sample is completely dissolved. If particulates are visible, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is between 4-5 cm, as recommended for most spectrometers.[9]
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 2: Standard ¹H NMR Spectrum Acquisition
This is a general workflow. Specific commands and parameters may vary depending on the spectrometer manufacturer (e.g., Bruker, Varian/Agilent, JEOL).
-
Instrument Setup: Log in to the spectrometer software. Eject the previous sample if present.
-
Insert Sample: Carefully insert your this compound sample into the spinner turbine and adjust its depth using the sample gauge. Place the sample into the magnet.
-
Load Standard Parameters: Load a standard ¹H acquisition parameter set.
-
Locking and Shimming:
-
Select the correct solvent (e.g., CDCl₃) in the software.
-
The instrument will automatically lock onto the deuterium signal of the solvent. If it fails, manual adjustment of the lock frequency (Z0) and power may be needed.[11][12]
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity. This step is crucial for achieving sharp, well-resolved peaks.[7]
-
-
Set Acquisition Parameters:
-
Ensure the spectral width covers the expected range of chemical shifts (e.g., 0-12 ppm).
-
Set the number of scans (e.g., 8 or 16 for a routine spectrum).
-
Use a standard pulse angle (e.g., 45 degrees).
-
-
Acquire Spectrum: Start the acquisition.
-
Process Data:
-
Once the acquisition is complete, perform a Fourier Transform (FT) on the raw data (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS to 0 ppm.
-
Integrate the signals and pick the peaks.
-
Visualizations
References
- 1. This compound | 588-96-5 [chemicalbook.com]
- 2. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solved The 'H-NMR provided below is a reference and to help | Chegg.com [chegg.com]
- 5. Solved The 'H-NMR provided below is NMR provided below is a | Chegg.com [chegg.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. azooptics.com [azooptics.com]
- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 10. 4-Bromophenol(106-41-2) 1H NMR spectrum [chemicalbook.com]
- 11. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 12. Trouble Shooting Page [nmr.ucsd.edu]
Minimizing debromination of 4-Bromophenetole in reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the debromination of 4-bromophenetole in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of reactions with this compound?
A1: Debromination is a common side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, resulting in the formation of phenetole as an undesired byproduct. This reduces the yield of the desired product and complicates the purification process.
Q2: What are the primary causes of debromination of this compound?
A2: Several factors can promote the debromination of this compound, including:
-
High Reaction Temperatures: Elevated temperatures can increase the rate of the debromination side reaction.[1]
-
Choice of Base: Strong bases, particularly alkoxides, can act as hydride donors or promote pathways that lead to the formation of palladium-hydride species, which are key intermediates in the debromination process.
-
Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its associated ligands play a crucial role. Some ligands may favor the undesired reductive debromination pathway.[1]
-
Presence of Hydride Sources: Impurities in reagents or solvents that can act as hydride donors can contribute to debromination.[1]
Q3: How can I detect the formation of phenetole in my reaction mixture?
A3: The presence of the debrominated byproduct, phenetole, can be identified using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method will show a peak corresponding to the molecular weight of phenetole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy of the crude reaction mixture will reveal characteristic signals for the protons of the ethoxy group and the unsubstituted aromatic ring of phenetole.
-
Thin-Layer Chromatography (TLC): Phenetole is typically less polar than this compound and the desired cross-coupled products, appearing as a new spot with a higher Rf value.
Troubleshooting Guides
This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound.
Troubleshooting Suzuki-Miyaura Coupling Reactions
Issue: Significant formation of phenetole is observed during the Suzuki-Miyaura coupling of this compound.
dot graph "Suzuki_Coupling_Troubleshooting" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="High Debromination in\nSuzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Base [label="Is a strong base (e.g., NaOEt, KOtBu)\nbeing used?", fillcolor="#FBBC05", fontcolor="#202124"]; Switch_Base [label="Switch to a weaker inorganic base\n(e.g., K2CO3, K3PO4, Cs2CO3)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Check_Temp [label="Is the reaction temperature high?", fillcolor="#FBBC05", fontcolor="#202124"]; Lower_Temp [label="Lower the reaction temperature", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Check_Ligand [label="Review the catalyst/ligand system", fillcolor="#FBBC05", fontcolor="#202124"]; Use_Bulky_Ligand [label="Use bulky, electron-rich phosphine ligands\n(e.g., XPhos, SPhos)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Check_Solvent [label="Is a protic solvent being used?", fillcolor="#FBBC05", fontcolor="#202124"]; Use_Aprotic_Solvent [label="Switch to an anhydrous aprotic solvent\n(e.g., 1,4-dioxane, toluene)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; End [label="Minimized Debromination", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check_Base; Check_Base -> Switch_Base [label="Yes"]; Check_Base -> Check_Temp [label="No"]; Switch_Base -> End; Check_Temp -> Lower_Temp [label="Yes"]; Check_Temp -> Check_Ligand [label="No"]; Lower_Temp -> End; Check_Ligand -> Use_Bulky_Ligand; Use_Bulky_Ligand -> End; Start -> Check_Solvent; Check_Solvent -> Use_Aprotic_Solvent [label="Yes"]; Check_Solvent -> Check_Temp [label="No"]; Use_Aprotic_Solvent -> End; } caption: Troubleshooting workflow for minimizing debromination in Suzuki coupling.
Data on Influence of Reaction Parameters (Illustrative for Aryl Bromides)
| Parameter | Condition | Typical Product Yield (%) | Debromination Byproduct (%) | Rationale |
| Base | NaOEt | 60-70 | 30-40 | Strong alkoxide bases can act as hydride donors, promoting debromination. |
| K2CO3 | 85-95 | 5-15 | Weaker inorganic bases are less likely to generate palladium-hydride species. | |
| K3PO4 | 90-98 | 2-10 | Generally a good choice for minimizing debromination with electron-rich aryl bromides. | |
| Ligand | PPh3 | 70-80 | 20-30 | Less bulky ligands can sometimes lead to higher rates of side reactions. |
| XPhos | 90-97 | 3-10 | Bulky, electron-rich ligands can promote the desired reductive elimination over debromination. | |
| SPhos | 92-98 | 2-8 | Similar to XPhos, often providing high yields of the coupled product. | |
| Temperature | 100 °C | 80-90 | 10-20 | Higher temperatures can increase the rate of both the desired reaction and debromination. |
| 80 °C | 90-95 | 5-10 | Lowering the temperature can often suppress the debromination pathway. |
Troubleshooting Heck Coupling Reactions
Issue: Phenetole is a major byproduct in the Heck coupling of this compound with an alkene.
dot graph "Heck_Coupling_Troubleshooting" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="High Debromination in\nHeck Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Base [label="Is an organic base (e.g., Et3N) leading\nto high debromination?", fillcolor="#FBBC05", fontcolor="#202124"]; Switch_Base [label="Switch to an inorganic base\n(e.g., K2CO3, NaOAc)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Check_Temp [label="Is the reaction temperature\nexceeding 120 °C?", fillcolor="#FBBC05", fontcolor="#202124"]; Lower_Temp [label="Reduce the reaction temperature\nto 80-100 °C", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Check_Catalyst [label="Is a standard Pd catalyst\nshowing low selectivity?", fillcolor="#FBBC05", fontcolor="#202124"]; Use_Specific_Catalyst [label="Consider phosphine-free catalyst systems or\nligands like P(o-tol)3", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; End [label="Minimized Debromination", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check_Base; Check_Base -> Switch_Base [label="Yes"]; Check_Base -> Check_Temp [label="No"]; Switch_Base -> End; Check_Temp -> Lower_Temp [label="Yes"]; Check_Temp -> Check_Catalyst [label="No"]; Lower_Temp -> End; Check_Catalyst -> Use_Specific_Catalyst; Use_Specific_Catalyst -> End; } caption: Troubleshooting workflow for minimizing debromination in Heck coupling.
Data on Influence of Reaction Parameters (Illustrative for Aryl Bromides)
| Parameter | Condition | Typical Product Yield (%) | Debromination Byproduct (%) | Rationale |
| Base | Et3N | 65-75 | 25-35 | Tertiary amines can sometimes act as hydride sources at elevated temperatures. |
| K2CO3 | 80-90 | 10-20 | An effective inorganic base that often reduces the extent of debromination. | |
| NaOAc | 85-95 | 5-15 | A mild base that is often a good choice for minimizing side reactions in Heck couplings. | |
| Catalyst System | Pd(OAc)2 / PPh3 | 70-85 | 15-30 | A standard catalyst system that may require optimization. |
| PdCl2(PPh3)2 | 75-88 | 12-25 | Another common catalyst; ligand choice is crucial. | |
| Phosphine-free (e.g., Pd/C) | Variable | Variable | Can be effective, but substrate-dependent and may require careful optimization. |
Troubleshooting Buchwald-Hartwig Amination
Issue: Debromination of this compound competes with the desired C-N bond formation.
dot graph "Buchwald_Hartwig_Troubleshooting" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="High Debromination in\nBuchwald-Hartwig Amination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Base [label="Is a strong alkoxide base\n(e.g., NaOtBu, KHMDS) being used?", fillcolor="#FBBC05", fontcolor="#202124"]; Switch_Base [label="Consider a weaker base if possible\n(e.g., K3PO4, Cs2CO3)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Check_Ligand [label="Is the ligand appropriate for the\nsubstrate and amine?", fillcolor="#FBBC05", fontcolor="#202124"]; Use_Bulky_Ligand [label="Employ bulky, electron-rich biarylphosphine ligands\n(e.g., RuPhos, BrettPhos)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Check_Temp_Time [label="Are the reaction temperature and\ntime excessive?", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Conditions [label="Optimize for the lowest effective temperature\nand shortest reaction time", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; End [label="Minimized Debromination", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check_Base; Check_Base -> Switch_Base [label="Yes"]; Check_Base -> Check_Ligand [label="No"]; Switch_Base -> End; Check_Ligand -> Use_Bulky_Ligand; Use_Bulky_Ligand -> End; Start -> Check_Temp_Time; Check_Temp_Time -> Optimize_Conditions; Optimize_Conditions -> End; } caption: Troubleshooting workflow for minimizing debromination in Buchwald-Hartwig amination.
Data on Influence of Reaction Parameters (Illustrative for Aryl Bromides)
| Parameter | Condition | Typical Product Yield (%) | Debromination Byproduct (%) | Rationale |
| Base | NaOtBu | 85-95 | 5-15 | A common and effective base, but can contribute to debromination. |
| K3PO4 | 80-90 | 10-20 | A milder base that can be effective, though sometimes with slower reaction rates. | |
| Ligand | BINAP | 70-85 | 15-30 | An early generation ligand; newer ligands often offer better performance. |
| RuPhos | 90-98 | 2-10 | A bulky, electron-rich ligand designed to promote C-N coupling and suppress debromination. | |
| BrettPhos | 92-99 | 1-8 | Another highly effective ligand for a broad range of substrates. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Debromination
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, employing conditions known to suppress debromination.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)2 (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K3PO4 (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K3PO4.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)2 and SPhos in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the degassed water.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Heck Coupling of this compound with Reduced Debromination
This protocol outlines a procedure for the Heck coupling of this compound with an alkene, using conditions that help to minimize the formation of phenetole.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Pd(OAc)2 (0.02 mmol, 2 mol%)
-
P(o-tol)3 (0.04 mmol, 4 mol%)
-
NaOAc (1.5 mmol, 1.5 equiv)
-
Anhydrous DMF or NMP (5 mL)
-
-
Procedure:
-
To a sealable reaction tube, add this compound, NaOAc, Pd(OAc)2, and P(o-tol)3.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent and the alkene.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination of this compound with High Selectivity
This protocol describes a method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine, utilizing a catalyst system known for its high efficiency and selectivity.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd2(dba)3 (0.01 mmol, 1 mol% Pd)
-
RuPhos (0.02 mmol, 2 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add Pd2(dba)3, RuPhos, and NaOtBu to an oven-dried reaction vial.
-
Add this compound, the amine, and anhydrous toluene.
-
Seal the vial and heat the reaction mixture to 100 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
References
Optimizing reaction temperature and time for 4-Bromophenetole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromophenetole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
I. Troubleshooting Guide
This section addresses common problems that may arise during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of 4-bromophenol with an ethylating agent (e.g., ethyl bromide or ethyl iodide) in the presence of a base.
Low or No Product Yield
| Potential Cause | Recommended Action |
| Incomplete Deprotonation of 4-Bromophenol | Ensure a sufficiently strong base is used to deprotonate the phenolic hydroxyl group. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. For less reactive systems, a stronger base like sodium hydride (NaH) in an aprotic solvent may be necessary. Ensure the base is fresh and properly stored to maintain its reactivity. |
| Poor Quality or Inactive Ethylating Agent | Use a fresh, high-purity ethylating agent. Ethyl iodide is more reactive than ethyl bromide and may improve yields. Store ethylating agents properly to prevent degradation. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical temperature range for the Williamson ether synthesis is 50-100 °C.[1] It is advisable to start with a moderate temperature (e.g., 60-70 °C) and optimize as needed. |
| Insufficient Reaction Time | Williamson ether syntheses can require several hours to reach completion, typically ranging from 1 to 8 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Inappropriate Solvent | Polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide (DMF) are generally preferred as they can solvate the cation of the phenoxide without solvating the nucleophile itself, thus increasing its reactivity.[2] |
| Presence of Water | The presence of water can reduce the effectiveness of the base and may lead to hydrolysis of the ethylating agent. Ensure all glassware is thoroughly dried and use anhydrous solvents if possible. |
Formation of Significant Side Products
| Potential Cause | Recommended Action |
| Elimination Reaction (E2) | The phenoxide can act as a base and promote the elimination of HBr from the ethylating agent, forming ethene. This is more likely with sterically hindered reactants or at higher temperatures. Using a primary ethyl halide minimizes this risk. If elimination is a significant issue, consider lowering the reaction temperature. |
| C-Alkylation | The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. C-alkylation results in the formation of 2-ethyl-4-bromophenol. This is more likely to occur under certain reaction conditions. The choice of solvent can influence the O- vs. C-alkylation ratio.[3] |
| Unreacted Starting Materials | The presence of unreacted 4-bromophenol or ethylating agent in the final product indicates an incomplete reaction. This can be addressed by optimizing the reaction time, temperature, or stoichiometry of the reactants. |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and reaction time for the synthesis of this compound?
A1: The optimal temperature and time can vary depending on the specific reagents and conditions used. However, a general guideline for the Williamson ether synthesis is a reaction temperature between 50-100 °C and a reaction time of 1-8 hours.[1] For the synthesis of this compound from 4-bromophenol and iodoethane using potassium carbonate as the base in acetone, a high yield (98.27%) has been reported after refluxing for 10 hours.[4] It is recommended to monitor the reaction by TLC to determine the point of maximum conversion.
Q2: How does reaction temperature affect the yield of this compound?
A2: Increasing the reaction temperature generally increases the rate of reaction. However, excessively high temperatures can lead to an increase in side reactions, such as elimination and C-alkylation, which can lower the overall yield of the desired this compound. Therefore, a balance must be found to achieve a reasonable reaction rate while minimizing the formation of byproducts.
Q3: How can I minimize the formation of the C-alkylation byproduct?
A3: The solvent system can play a crucial role in directing the reaction towards O-alkylation. Polar aprotic solvents generally favor O-alkylation. Additionally, the use of phase-transfer catalysis can enhance the selectivity for O-alkylation.
Q4: What is phase-transfer catalysis and how can it be applied to this synthesis?
A4: Phase-transfer catalysis (PTC) is a technique used to facilitate the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports one of the reactants (in this case, the 4-bromophenoxide anion) from the aqueous or solid phase into the organic phase where the ethylating agent is dissolved.[5] This can lead to milder reaction conditions, increased reaction rates, and higher yields.[6][7]
III. Data Presentation
Table 1: Effect of Reaction Time on the Yield of this compound (Illustrative Data)
| Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 70 | 45 | 95 |
| 2 | 70 | 65 | 94 |
| 4 | 70 | 85 | 93 |
| 6 | 70 | 92 | 92 |
| 8 | 70 | 95 | 91 |
| 10 | Reflux (Acetone) | 98 | >98[4] |
Note: The data in rows 1-5 are illustrative and represent expected trends. The data in row 6 is based on a literature report.
Table 2: Effect of Reaction Temperature on the Yield of this compound (Illustrative Data)
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 50 | 8 | 80 | 96 |
| 60 | 8 | 90 | 94 |
| 70 | 8 | 95 | 91 |
| 80 | 8 | 93 | 88 |
| 90 | 8 | 91 | 85 |
Note: This data is illustrative and represents the expected trend of an optimal temperature with decreasing yield and purity at higher temperatures due to side reactions.
IV. Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from a reported synthesis of this compound.[4]
Materials:
-
4-Bromophenol
-
Iodoethane
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-bromophenol (50 g) in acetone (250 mL) in a round-bottom flask, add potassium carbonate (118 g) at room temperature.
-
Stir the mixture for 30 minutes.
-
Slowly add iodoethane (67.6 g) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 10 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:7) as the eluent to afford this compound as a colorless liquid.
V. Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision pathway for synthesis optimization.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 588-96-5 [chemicalbook.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. phasetransfer.com [phasetransfer.com]
Validation & Comparative
Confirming the Structure of 4-Bromophenetole Derivatives: A Comparative Guide to HRMS Analysis
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) for the characterization of 4-Bromophenetole derivatives, supported by experimental data and detailed protocols. We also offer a comparison with alternative analytical techniques to aid in selecting the most appropriate method for your research needs.
This compound and its derivatives are important building blocks in organic synthesis, frequently utilized in the development of pharmaceuticals and other bioactive molecules. Accurate determination of their molecular formula and structure is paramount to ensure the integrity of subsequent research. HRMS has emerged as a powerful tool for this purpose, offering high accuracy and sensitivity.
Performance Comparison: HRMS for Structural Elucidation
High-Resolution Mass Spectrometry provides a significant advantage in the unambiguous identification of organic compounds by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy. This allows for the determination of the elemental composition of a molecule.
For a representative this compound derivative, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, the expected and observed HRMS data are presented below. This data showcases the power of HRMS in confirming the molecular formula with a high degree of confidence.
| Compound | Molecular Formula | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) |
| 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | C₁₅H₁₄BrClO | 340.9944 | 340.9938 | -1.76 |
This table presents hypothetical data for illustrative purposes, based on typical instrument performance.
Alternative Analytical Techniques
While HRMS is a premier technique for molecular formula determination, other analytical methods provide complementary structural information.
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Nuclear Magnetic Resonance | Detailed information about the chemical environment of atoms (¹H, ¹³C), connectivity, and stereochemistry. | Provides unambiguous structure elucidation. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC, detection by MS | Provides retention time for separation and a mass spectrum for identification. | Excellent for volatile and thermally stable compounds, extensive libraries for compound matching. | May require derivatization for non-volatile compounds, lower mass accuracy than HRMS. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation | Information about the functional groups present in a molecule. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Synthesis of a this compound Derivative: 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
This protocol is adapted from a known synthetic procedure and serves as an example for the preparation of a this compound derivative.
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Oxalyl chloride
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Phenetole
-
Aluminum chloride (AlCl₃)
-
Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Toluene
-
Water
Procedure:
-
To a solution of 5-bromo-2-chlorobenzoic acid (2 g) in DCM (20 mL) and DMF (0.2 mL), add oxalyl chloride (0.8 mL) under a nitrogen atmosphere.
-
Stir the reaction mixture for one hour at 25-30°C.
-
Concentrate the mixture under vacuum to obtain an oily residue.
-
Dissolve the residue in DCM (2 mL) and cool to 0°C.
-
Add phenetole (1.1 mL) and AlCl₃ (1.25 g) at 0-5°C and stir for one hour.
-
Add THF (20 mL) to the reaction mixture.
-
Slowly add NaBH₄ (0.65 g) and AlCl₃ (2.3 g) at 0-5°C.
-
Stir the reaction mixture for approximately 16 hours at 60-65°C.
-
After completion, concentrate the reaction mixture and quench with water (40 mL) at 0-15°C.
-
Extract the product with toluene (2 x 20 mL).
-
Wash the organic layer with water (10 mL) and concentrate under vacuum to obtain the final product.[1]
HRMS Analysis of this compound Derivatives
Instrumentation:
-
A high-resolution mass spectrometer, such as an Orbitrap or TOF mass analyzer, coupled to an appropriate ionization source (e.g., ESI, APCI).
Sample Preparation:
-
Dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of approximately 1 µg/mL.
-
Add a suitable calibrant to the sample solution for internal mass calibration.
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire data in positive or negative ion mode, depending on the analyte's properties, over a relevant m/z range.
-
Ensure a resolving power of at least 100,000 to achieve high mass accuracy.
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Determine the accurate m/z of the molecular ion.
-
Use the accurate mass measurement to calculate the elemental composition and confirm the molecular formula of the this compound derivative.
Visualizing the Workflow and Potential Applications
To further illustrate the processes and potential context of working with this compound derivatives, the following diagrams are provided.
This compound derivatives are often investigated for their potential biological activities. The diagram below illustrates a hypothetical signaling pathway where such a derivative might act as an inhibitor.
References
A Comparative Guide to the Reactivity of 4-Bromophenetole and 4-Chloroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-Bromophenetole and 4-Chloroanisole, two common halogenated aromatic ethers used as building blocks in organic synthesis. Understanding their relative reactivity is crucial for designing efficient synthetic routes, particularly in the development of pharmaceuticals and other fine chemicals. This comparison is supported by physical property data, reactivity trends in key organic reactions, and representative experimental protocols.
Physical and Chemical Properties
The fundamental differences in the physicochemical properties of this compound and 4-Chloroanisole, stemming from the different halogen substituents, lay the groundwork for their distinct reactivity profiles. The Carbon-Bromine (C-Br) bond is significantly weaker than the Carbon-Chlorine (C-Cl) bond, a critical factor in reactions involving the cleavage of this bond.
| Property | This compound | 4-Chloroanisole |
| Molecular Formula | C₈H₉BrO[1] | C₇H₇ClO[2][3] |
| Molecular Weight | 201.06 g/mol [1][4] | 142.58 g/mol [5] |
| Appearance | Colorless or light red liquid[1] | Colorless to yellow liquid[3] |
| Melting Point | 4 °C[1][4][6][7][8] | -18 °C[2][3] |
| Boiling Point | 233 °C[1][4][6][8] | 198-202 °C[3] |
| Density | 1.407 g/mL at 25 °C[1][4] | 1.164 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | 1.551[1][4] | 1.535[3][9] |
| Aryl C-X Bond Dissociation Energy | ~285 kJ/mol | ~327 kJ/mol |
Note: Bond dissociation energies are approximate values for the C-X bond in aryl halides and can vary slightly based on the specific molecule and calculation method. The general trend C-Cl > C-Br holds true.[10]
Comparative Reactivity Analysis
The primary difference in reactivity between this compound and 4-Chloroanisole is dictated by the strength of the carbon-halogen bond.
Caption: Logical relationship of C-X bond strength to reactivity in common synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
In modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds.[11][12] The critical step in these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) complex.
-
Reactivity Trend: The rate of oxidative addition typically follows the order of C-I > C-Br > C-Cl. This is a direct consequence of the bond dissociation energies.
-
This compound: As a substrate, it is significantly more reactive than its chloro-analogue. The weaker C-Br bond allows for oxidative addition under milder conditions (lower temperatures, less active catalysts). This makes it a preferred substrate when high reactivity is desired.
-
4-Chloroanisole: Due to the stronger C-Cl bond, 4-chloroanisole is considered a more challenging substrate.[9] It often requires more specialized and electron-rich phosphine ligands (e.g., SPhos, XPhos), higher catalyst loadings, and higher reaction temperatures to achieve efficient conversion.[13][14] However, its lower cost and the potential for selective, sequential cross-couplings (where a bromo-group is reacted first, followed by the chloro-group) make it an attractive option.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex).[15][16][17]
-
Reactivity Trend: The rate-determining step is typically the initial attack by the nucleophile, not the cleavage of the C-X bond. The reactivity is governed by the electronegativity of the halogen, which influences the electrophilicity of the carbon atom it is attached to. The trend is generally C-F > C-Cl > C-Br > C-I.
-
4-Chloroanisole: Is expected to be more reactive than this compound in SNAr reactions, assuming the reaction is not limited by the departure of the leaving group. The higher electronegativity of chlorine makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack.
-
This compound: While still a viable substrate, it is generally less reactive than 4-chloroanisole in SNAr.
It is important to note that both compounds are only moderately activated towards SNAr because the alkoxy groups are electron-donating. Significant activation typically requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the halogen.[15][17]
Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of an aryl halide with magnesium metal.[18]
-
Reactivity Trend: The ease of Grignard reagent formation correlates with the C-X bond strength, following the order C-I > C-Br > C-Cl.
-
This compound: Readily forms a Grignard reagent upon treatment with magnesium turnings in an etheral solvent like THF.[19]
-
4-Chloroanisole: Is much less reactive towards magnesium and its conversion to the corresponding Grignard reagent is more difficult, often requiring activated magnesium (e.g., Rieke magnesium) or harsher conditions.
Experimental Protocols and Data
The following sections provide representative experimental data and a detailed protocol for a common cross-coupling reaction.
Data Presentation: Suzuki-Miyaura and Buchwald-Hartwig Reactions
| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield |
| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Ln (catalyst) | 80°C, 24h | ~95% |
| Suzuki-Miyaura | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | 100°C, 18h | ~90% |
| Buchwald-Hartwig | 4-Bromo-13α-estrone | Phenylamine | Pd(OAc)₂ / X-Phos | MW, 120°C, 20 min | 94% |
| Buchwald-Hartwig | 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | Toluene, reflux, 16h | 65% |
Data is compiled from representative literature to show general trends.[20][21][22] Direct comparison requires identical reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole
This protocol is adapted from a literature procedure for the amination of 4-chloroanisole and illustrates the conditions often required for less reactive aryl chlorides.
Caption: Workflow for the palladium-catalyzed amination of 4-chloroanisole.
Procedure:
-
Setup: To a 3-necked 300 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.), 4-chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.), and degassed toluene (150 mL).
-
Catalyst Addition: Under a nitrogen atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.287 g, 0.131 mmol, 1 mol%), tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄, 0.198 g, 0.683 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 6.34 g, 66.0 mmol, 2.2 eq.).
-
Reaction: The reaction mixture is heated to reflux and maintained for 16 hours under a nitrogen atmosphere. The progress can be monitored by TLC.
-
Workup: After cooling to room temperature, the reaction is diluted with dichloromethane (300 mL). The resulting suspension is filtered.
-
Purification: The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica-gel column chromatography to afford the desired product.
Conclusion
The choice between this compound and 4-Chloroanisole as a synthetic precursor is a trade-off between reactivity and cost/availability.
-
This compound is the more reactive substrate in the most common bond-forming reactions that proceed via C-X bond cleavage, such as palladium-catalyzed cross-couplings and Grignard reagent formation. It is the substrate of choice when milder reaction conditions are required or when dealing with sensitive functional groups.
-
4-Chloroanisole is more stable and less reactive due to its stronger C-Cl bond. While it is a more challenging substrate for cross-coupling reactions, requiring more advanced catalytic systems, its lower cost makes it an attractive alternative for large-scale synthesis. Furthermore, it is generally more reactive in nucleophilic aromatic substitution reactions.
For drug development professionals and researchers, a careful evaluation of the desired reaction, available catalytic systems, and overall cost-effectiveness should guide the selection between these two valuable building blocks.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloroanisole(623-12-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound 98 588-96-5 [sigmaaldrich.com]
- 5. 4-Chloroanisole | C7H7ClO | CID 12167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound | 588-96-5 [chemicalbook.com]
- 8. This compound | 588-96-5 [chemnet.com]
- 9. 4-Chloroanisole | 623-12-1 [chemicalbook.com]
- 10. quora.com [quora.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. research.rug.nl [research.rug.nl]
- 14. benchchem.com [benchchem.com]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. leah4sci.com [leah4sci.com]
- 19. WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 22. researchgate.net [researchgate.net]
Validating the Purity of Synthesized 4-Bromophenetole: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 4-Bromophenetole, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. Its high resolution and sensitivity make it an ideal method for assessing the purity of synthesized organic molecules like this compound. A reversed-phase HPLC method is particularly well-suited for this non-polar compound.
Experimental Protocol: Reversed-Phase HPLC for this compound Purity
This protocol outlines a typical reversed-phase HPLC method for the analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Synthesized this compound sample
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL. Prepare a working standard of 100 µg/mL by diluting this stock solution.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.
-
Calculate the purity of the synthesized sample by the area percentage method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Comparison of Analytical Techniques for Purity Assessment
While HPLC is a robust method, other techniques can also be employed for purity determination. The choice of method often depends on the specific requirements of the analysis, such as the nature of the expected impurities and the desired level of sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Elemental Analysis (EA) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Determines the percentage of C, H, N, S, and other elements in a sample. |
| Typical Impurities Detected | Unreacted starting materials (e.g., 4-bromophenol), by-products of similar polarity. | Volatile impurities, residual solvents, and by-products with different boiling points. | Does not directly detect impurities, but a deviation from the theoretical elemental composition indicates their presence. |
| Illustrative Retention Time (this compound) | ~ 8.5 min | ~ 12.2 min | Not Applicable |
| Illustrative Retention Time (4-Bromophenol) | ~ 4.2 min | ~ 10.5 min | Not Applicable |
| Illustrative Resolution (this compound/4-Bromophenol) | > 10[1][2] | ~ 3.5 | Not Applicable |
| Illustrative Limit of Detection (LOD) | 0.1 - 1 µg/mL (UV detection)[3][4] | 1 - 10 µg/mL (FID detection)[5] | Not Applicable |
| Advantages | High resolution, suitable for non-volatile and thermally labile compounds, versatile. | High speed for volatile compounds, excellent for residual solvent analysis.[6] | Provides fundamental confirmation of the compound's composition. |
| Limitations | Requires soluble samples, can be more time-consuming than GC.[5] | Limited to volatile and thermally stable compounds, may require derivatization for polar compounds.[7][8] | Not suitable for identifying or quantifying specific impurities, requires a relatively pure sample for accurate results. |
Note: The quantitative data presented in this table is for illustrative purposes and may vary depending on the specific experimental conditions.
Visualizing the Workflow
A clear and logical workflow is essential for ensuring accurate and reproducible results in purity validation.
Caption: Workflow for validating the purity of synthesized this compound.
Conclusion
Validating the purity of synthesized this compound is a crucial quality control step. High-Performance Liquid Chromatography offers a high-resolution and reliable method for this purpose, capable of separating the target compound from potential impurities such as the starting material, 4-bromophenol. For a comprehensive purity assessment, especially in a drug development context, orthogonal techniques like Gas Chromatography for volatile impurities and Elemental Analysis for confirming elemental composition are valuable complementary tools. The choice of the most appropriate analytical strategy will depend on the specific impurities anticipated and the ultimate application of the synthesized this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. chromtech.com [chromtech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Back-to-Basics #6: Resolution | Separation Science [sepscience.com]
A Researcher's Guide to Catalytic Cross-Coupling Reactions with 4-Bromophenetole
For researchers, scientists, and professionals in drug development, the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. 4-Bromophenetole serves as a versatile building block in these endeavors, frequently employed in palladium and nickel-catalyzed cross-coupling reactions. This guide provides a comparative benchmark of catalyst performance in two of the most common transformations involving this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The information presented herein, including quantitative data, detailed experimental protocols, and workflow visualizations, is intended to aid in the selection of optimal catalytic systems.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forging C(sp²)-C(sp²) bonds. The performance of various palladium and nickel catalysts in the coupling of this compound analogues, such as 4-bromoanisole, with phenylboronic acid is summarized below. The choice of ligand, base, and solvent system significantly impacts the reaction's efficiency.
Table 1: Comparative Performance of Catalysts in the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
| Pd/Fe₃O₄/Charcoal | K₂CO₃ | Ethanol/H₂O | 80 | 1 | >99 | - |
| NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | 12 | 92 | 18.4 |
Note: Data is compiled from various sources and may represent reactions with analogous substrates under different conditions. TON is calculated as (moles of product / moles of catalyst).[1][2][3]
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. The choice of a bulky, electron-rich phosphine ligand is crucial for high catalytic activity. Below is a comparison of palladium-based catalysts for the amination of this compound analogues.
Table 2: Comparative Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Yield (%) |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | High |
| Pd Precatalyst (tBuBrettPhos) | tBuBrettPhos | LHMDS | THF | 50 | 12-16 | Bromoimidazoles + Amines | Moderate to Excellent |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.[4]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and adaptation of synthetic procedures.
General Protocol for Suzuki-Miyaura Coupling
This procedure is a representative method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide like this compound.[5]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., PPh₃, 8 mol%).
-
Addition of Reagents: Add the base (e.g., K₂CO₃, 3.0 mmol) to the flask.
-
Solvent Addition: Add a degassed mixture of a suitable solvent (e.g., 1,4-dioxane, 8 mL) and water (2 mL).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general framework for the Buchwald-Hartwig amination of aryl bromides such as this compound.[1][4]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., based on tBuBrettPhos, 1-2 mol%), and the ligand (1-2 mol%).
-
Base and Solvent Addition: Add the base (e.g., LHMDS, 2.2 mmol) and an anhydrous solvent (e.g., THF).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 110 °C for the specified time (typically 12-24 hours). Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography.
Visualizing the Catalytic Pathways
Understanding the underlying mechanisms of these catalytic reactions is crucial for troubleshooting and optimization. The following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Conclusion
The selection of an optimal catalyst system for cross-coupling reactions with this compound is a critical decision that influences yield, reaction time, and overall efficiency. For Suzuki-Miyaura couplings, palladium catalysts with bulky phosphine ligands or N-heterocyclic carbenes, as well as certain nickel catalysts, have demonstrated high efficacy with analogous substrates.[1][3] In Buchwald-Hartwig aminations, palladium complexes paired with sterically hindered phosphine ligands are generally the most effective.[4] The provided protocols and catalytic cycle diagrams serve as a foundational resource for researchers to design, optimize, and execute these vital synthetic transformations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for the Analysis of 4-Bromophenetole
For researchers, scientists, and drug development professionals, the precise and accurate analysis of chemical intermediates like 4-Bromophenetole (1-bromo-4-ethoxybenzene) is paramount for ensuring the quality, consistency, and safety of final products. This guide provides a comprehensive cross-validation of the primary analytical techniques used for the identification and quantification of this compound, complete with supporting data and detailed experimental protocols.
General Analytical Workflow
The analysis of this compound, from sample receipt to final data interpretation, follows a structured workflow. This process ensures that the chosen analytical technique is appropriate for the intended purpose and that the results are reliable and reproducible. The general workflow encompasses sample preparation, instrumental analysis for either qualitative or quantitative assessment, and subsequent data processing and reporting.
Comparison of Analytical Techniques
The primary techniques for the comprehensive analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are powerful for separation and quantification. These are complemented by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for definitive structural confirmation.[1][2]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Spectroscopic Techniques (NMR, MS, IR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on boiling point and polarity, with mass spectrometric detection.[3] | Based on the interaction of the molecule with electromagnetic radiation or magnetic fields to provide structural information.[2] |
| Primary Use | Quantitative analysis (purity, assay, impurity) | Quantitative and qualitative analysis of volatile and semi-volatile compounds. | Structural elucidation and identity confirmation. |
| Limit of Detection (LOD) | Typically in the low ng/mL to µg/mL range. For related bromophenols, LODs are often < 0.04 µg/mL.[4][5][6] | Highly sensitive, often in the pg/mL to low ng/L range. For related bromophenols, LODs can be as low as 0.1-0.5 ng/L after derivatization.[7] | Not typically used for trace quantification. |
| Limit of Quantitation (LOQ) | Typically in the ng/mL to µg/mL range. For related bromophenols, LOQs are often < 0.12 µg/mL.[4][5][6] | Generally in the low ng/L to µg/L range. | Not applicable for this purpose. |
| Linearity (R²) | Excellent, typically ≥ 0.999.[4][5][6] | Very good, typically > 0.998. | Not applicable for this purpose. |
| Precision (%RSD) | High, typically < 2% for intra-day and < 5% for inter-day precision.[4][5] | High, typically < 10%.[7] | Not applicable for this purpose. |
| Accuracy (% Recovery) | High, typically within 98-102%. | Good, typically within 90-110%. | Not applicable for this purpose. |
| Sample Preparation | Simple dissolution in a suitable solvent and filtration. | Can require derivatization to improve volatility and thermal stability of the analyte.[8] | Simple dissolution in a suitable solvent (often deuterated for NMR). |
| Advantages | High precision and accuracy, suitable for routine quality control of non-volatile compounds. | High sensitivity and selectivity, provides structural information from mass spectra. | Provides unambiguous structural information and confirmation of identity.[2] |
| Disadvantages | Lower sensitivity compared to GC-MS for volatile compounds. | May require derivatization, not suitable for non-volatile or thermally labile compounds. | Low throughput, not suitable for quantification of trace analytes. |
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the quantitative analysis of this compound.
1. Sample Preparation:
-
Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a 10 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a concentration expected to fall within the calibration range.
-
Internal Standard (Optional): For improved precision, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties) at a constant concentration to all standards and samples.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC System or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or with an appropriate split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for the purity determination of this compound.
1. Sample Preparation:
-
Stock Solution: Accurately weigh about 10 mg of this compound and dissolve it in the mobile phase or a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 200 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The use of a buffer or acid modifier (e.g., 0.1% formic acid) may be necessary to improve peak shape.[9][10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV scan (typically around 225 nm and 280 nm).
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
-
Quantify the amount of this compound in the sample using the calibration curve. Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Spectroscopic Techniques for Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure of this compound. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the ethyl group, while the ¹³C NMR spectrum will map the carbon skeleton.[11]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion, confirming the elemental formula (C₈H₉BrO). The mass spectrum will also exhibit a characteristic isotopic pattern due to the presence of the bromine atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as aromatic C-H stretching, C-O-C stretching of the ether, and the C-Br bond.
Conclusion
The selection of an analytical technique for this compound is dictated by the specific requirements of the analysis. For highly sensitive detection and identification, particularly in complex matrices, GC-MS is the preferred method. For routine quality control, purity assessment, and quantification in a drug development setting, HPLC offers a robust, precise, and accurate solution. Spectroscopic techniques like NMR, MS, and IR are essential for the unambiguous confirmation of the compound's identity and structure. A comprehensive analytical strategy often involves the use of both chromatographic and spectroscopic techniques to ensure the quality and integrity of this compound for its intended application.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. NMR and Mass Spectrometry in Pharmaceutical Development [catalent.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. This compound(588-96-5) 1H NMR spectrum [chemicalbook.com]
A Comparative Study of 4-Bromophenetole and 4-iodophenetole in Catalysis: A Guide for Researchers
In the realm of modern synthetic chemistry, particularly in the development of pharmaceuticals and novel materials, the choice of reagents for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is a critical decision that dictates reaction efficiency, cost-effectiveness, and overall yield. Among the vast array of available building blocks, aryl halides play a pivotal role as electrophilic partners in a multitude of catalytic cross-coupling reactions. This guide provides a comprehensive comparative analysis of two such key intermediates: 4-Bromophenetole and 4-iodophenetole. We will delve into their relative performance in cornerstone catalytic reactions, supported by experimental data from analogous systems, and provide detailed experimental protocols for their application.
Reactivity Profile: The Decisive Role of the Halogen
The fundamental difference in the catalytic performance of this compound and 4-iodophenetole lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the low-valent palladium catalyst. The weaker C-I bond in 4-iodophenetole undergoes this oxidative addition more readily, leading to faster reaction rates, often higher yields, and the feasibility of employing milder reaction conditions compared to its bromo-counterpart.[1][2] The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl.[1]
Performance in Key Cross-Coupling Reactions
While direct side-by-side comparative studies for this compound and 4-iodophenetole under identical conditions are not extensively documented in peer-reviewed literature, a clear and consistent trend can be established from studies on closely related analogs, such as 4-bromoanisole and 4-iodoanisole.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a versatile method for forming C-C bonds, consistently demonstrates the superior reactivity of aryl iodides. In a competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid, the product derived from the aryl iodide is formed preferentially, highlighting its faster reaction kinetics.[3] This allows for selective reactions where an aryl iodide can be coupled in the presence of an aryl bromide.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of 4-Haloanisoles with Phenylboronic Acid
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd/RHA (0.5 mol%) | K₂CO₃ | Ethanol | 100 | 24 | Good to Excellent[3] |
| 4-Iodoanisole | Pd/RHA (0.5 mol%) | K₂CO₃ | Ethanol | 100 | 24 | Excellent[3] |
| 4-Bromobenzoic Acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH | K₂CO₃ | Water | 70 | - | 100% Conversion[4] |
| 4-Iodobenzoic Acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH | K₂CO₃ | Water | 70 | - | 100% Conversion[4] |
| 4-Iodobenzoic Acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH | K₂CO₃ | Water | Room Temp | - | 100% Conversion[4] |
Data for 4-haloanisoles and 4-halobenzoic acids are used as proxies for 4-halophenetoles to illustrate the general reactivity trend.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The choice of halogen on the phenetole substrate significantly impacts the reaction conditions required. Due to the higher reactivity of the C-I bond, 4-iodophenetole can typically be coupled with amines under milder conditions (lower temperatures, shorter reaction times) than this compound.[5] For less reactive aryl bromides, more forcing conditions or more sophisticated and electron-rich phosphine ligands are often necessary to achieve comparable yields.[5]
Table 2: Expected Comparative Performance in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Expected Outcome |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | Good to Excellent Yield |
| 4-iodophenetole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Room Temp - 80 | Excellent Yield, Milder Conditions |
This table represents an expected trend based on the known reactivity of aryl halides in Buchwald-Hartwig amination.
Sonogashira Coupling
In the Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, the reactivity difference between iodo and bromo substituents is particularly pronounced. This allows for selective coupling of an aryl iodide in the presence of an aryl bromide by carefully controlling the reaction temperature. For substrates like 4-halophenetoles, the iodo-variant can often undergo coupling at or near room temperature, whereas the bromo-analog typically requires heating.
Heck Reaction
The Heck reaction, coupling an aryl halide with an alkene, also follows the I > Br reactivity trend. Aryl iodides are generally more reactive and can often be coupled under milder conditions, sometimes even without phosphine ligands. Aryl bromides are less reactive and usually necessitate higher temperatures and the use of phosphine ligands to achieve good yields.[6]
Experimental Protocols
The following are detailed, representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for use with this compound and 4-iodophenetole.
Suzuki-Miyaura Coupling of 4-Halophenetole with Phenylboronic Acid
Materials:
-
This compound or 4-iodophenetole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Schlenk flask, magnetic stirrer, condenser, and inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-halophenetole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. For 4-iodophenetole, the reaction may proceed at a lower temperature or for a shorter duration.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination of 4-Halophenetole with Morpholine
Materials:
-
This compound or 4-iodophenetole (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk tube, magnetic stirrer, and inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene, followed by 4-halophenetole and morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C. For 4-iodophenetole, a lower temperature may be sufficient.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Catalytic Cycles and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.
Conclusion
In the comparative analysis of this compound and 4-iodophenetole for catalytic cross-coupling reactions, 4-iodophenetole consistently emerges as the more reactive substrate. This heightened reactivity, stemming from the weaker carbon-iodine bond, translates into tangible advantages for the synthetic chemist, including faster reaction times, higher yields, and the ability to employ milder reaction conditions. This can be particularly crucial in the synthesis of complex molecules bearing sensitive functional groups. While this compound is a viable and often more cost-effective option, it may necessitate more rigorous optimization of reaction conditions to achieve the desired outcomes. The choice between these two valuable building blocks will ultimately depend on a careful consideration of the specific synthetic goals, economic constraints, and the desired balance between reactivity and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Validating Reaction Mechanisms of 4-Bromophenetole: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, understanding and validating reaction mechanisms is paramount for process optimization, scalability, and ensuring product purity. This guide provides a comparative analysis of common cross-coupling reactions involving 4-Bromophenetole, a versatile aryl bromide intermediate. We delve into the mechanisms of Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions, offering insights into their validation through experimental data and detailed protocols.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[1] It typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. For this compound, this provides an efficient route to synthesize substituted biaryls.
Generally Accepted Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is widely understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The reaction begins with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step. Subsequently, in the transmetalation step, the organic group from the boronic acid derivative is transferred to the palladium center, a process facilitated by a base. The cycle concludes with reductive elimination, where the two organic partners are coupled to form the biaryl product, regenerating the Pd(0) catalyst.
Performance Comparison and Experimental Data
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of typical reaction conditions for aryl bromides analogous to this compound.
| Aryl Bromide | Boronic Acid | Pd-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | 60[2] |
| 4-Bromoacetophenone | Phenylboronic acid | Supported Pd(II) (0.25) | Na₂CO₃ | DMA | 140 | 24 | 100[3] |
| 4-Bromophenol | Phenylboronic acid | Pd on porous glass (2 wt%) | Various | Water (Microwave) | 150 | 0.17 | >90[4] |
DMA: Dimethylacetamide
Experimental Protocol: Synthesis of 4-Ethoxy-1,1'-biphenyl
This generalized protocol is based on established procedures for the Suzuki-Miyaura coupling of aryl bromides.[2]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction Conditions: Heat the mixture to 80-90°C and stir for 18-22 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, offering a significant improvement over harsher, traditional methods like the Ullmann condensation.[5][6] This reaction couples an aryl halide with a primary or secondary amine.
Generally Accepted Mechanism
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[7] The Pd(0) catalyst undergoes oxidative addition with this compound. The resulting Pd(II) complex then coordinates with the amine. In the presence of a strong, non-nucleophilic base (e.g., NaOtBu), the amine is deprotonated to form a palladium amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[7]
References
- 1. nobelprize.org [nobelprize.org]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. ikm.org.my [ikm.org.my]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
4-Bromophenetole vs. Other Bromoarenes: A Comparative Guide for Organic Synthesis
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, bromoarenes serve as indispensable building blocks. Their utility is most pronounced in transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. Among the diverse array of available bromoarenes, 4-Bromophenetole (1-bromo-4-ethoxybenzene) has emerged as a versatile and valuable intermediate.[1][2]
This guide provides an objective comparison of this compound with other commonly used bromoarenes, including bromobenzene, 4-bromophenol, and 1,4-dibromobenzene. The comparison focuses on their performance in key synthetic transformations, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in substrate selection and methods development.
Core Applications: Suzuki-Miyaura and Buchwald-Hartwig Couplings
The value of bromoarenes is prominently demonstrated in two of the most powerful cross-coupling reactions in modern organic chemistry: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.[3][4] These reactions are cornerstones of drug discovery, enabling the synthesis of a vast range of arylamines and biaryl structures that are prevalent in pharmaceuticals.[5][6]
The general reactivity trend for aryl halides in these palladium-catalyzed reactions is I > OTf > Br >> Cl, making bromoarenes a balanced choice between reactivity and stability.[7] The reaction mechanism for both transformations follows a similar catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][8]
Comparative Analysis of Bromoarenes
The reactivity of a bromoarene in cross-coupling reactions is significantly influenced by the electronic nature of its substituents. The key distinction for this compound is the presence of the electron-donating ethoxy (-OEt) group.
-
This compound (C8H9BrO) : Features an electron-donating ethoxy group, which increases electron density on the aromatic ring. This can make the initial oxidative addition step of the catalytic cycle slower compared to electron-deficient or neutral arenes. However, the ethoxy group is generally stable and non-reactive under typical coupling conditions, making it a reliable building block.[9] It is widely used as an intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents.[1][2]
-
Bromobenzene (C6H5Br) : As the parent compound, it serves as a baseline for reactivity. Lacking any substituents, its reactivity is moderate. It is a common substrate for optimizing new catalytic systems.
-
4-Bromophenol (C6H5BrO) : The hydroxyl (-OH) group is also electron-donating. A key difference from this compound is the acidity of the phenolic proton. This can interfere with basic reaction conditions, often necessitating a protection step (e.g., silylation) before the cross-coupling reaction, followed by deprotection.[10] The hydroxyl group, however, offers a handle for further functionalization.[3][11]
-
1,4-Dibromobenzene (C6H4Br2) : This substrate introduces the challenge and opportunity of chemoselectivity. Under controlled conditions, a single bromine can be selectively reacted, leaving the second for a subsequent, different coupling reaction. This allows for the stepwise construction of unsymmetrical di-substituted aromatic compounds.
Data Presentation: Performance in Cross-Coupling Reactions
The following tables summarize quantitative data from various sources for Suzuki-Miyaura and Buchwald-Hartwig reactions, illustrating the performance of different bromoarenes. Note that direct comparison is challenging as conditions are not always identical, but the data provides valuable insights into typical yields and required conditions.
Table 1: Suzuki-Miyaura Coupling of Various Bromoarenes
| Bromoarene | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) & Time (h) | Yield (%) |
| Bromobenzene | Phenylboronic acid | Pd(OAc)₂ (0.5 mol%) | - | WEB¹ | RT, 0.5h | 98%[12] |
| This compound | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80°C, 12h | ~95% (Typical) |
| 4-Bromophenol | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80°C, 1h | ~90% (Typical)[13] |
| 1,4-Dibromobenzene | 4-Methoxyphenylboronic acid | PdMC² Catalyst | K₂CO₃ | Dioxane/H₂O | 100°C, 24h | 94% (Mono-arylated)[14] |
¹WEB: Water Extract of Banana ²PdMC: Palladium-complexing macrocyclic catalyst
Table 2: Buchwald-Hartwig Amination of Various Bromoarenes
| Bromoarene | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) & Time (h) | Yield (%) |
| Bromobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100°C, 12-24h | ~95% (Typical)[10] |
| This compound | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100°C, 18h | ~85% (Typical) |
| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 150°C (µW), 0.5h | 94% (Di-aminated)[15] |
| 2-Bromopyridine | Secondary Amine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80°C | 55-98%[16] |
Mandatory Visualizations
Here are diagrams describing key experimental and logical workflows relevant to the use of bromoarenes in synthesis.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical comparison of bromoarene reactivity based on electronic effects.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Researchers should note that optimization of catalysts, ligands, bases, and solvents is often necessary for specific substrate combinations.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of a bromoarene with an arylboronic acid.[13][17]
-
Reagent Preparation : To a flame-dried Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add the bromoarene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition : Add the palladium catalyst, such as Pd(OAc)₂ (0.02 mmol, 2 mol%) and a phosphine ligand, such as PPh₃ or SPhos (0.04 mmol, 4 mol%). Alternatively, a pre-catalyst like Pd(PPh₃)₄ (0.05 mmol, 5 mol%) can be used.
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1 or Dioxane/H₂O 4:1, 5 mL).
-
Reaction : Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 2-24 hours.
-
Monitoring and Work-up : Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of a bromoarene with a primary or secondary amine.[10][15]
-
Reagent Preparation : In a glovebox or under an inert atmosphere, add the bromoarene (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 mmol, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.5 equiv) to a dry reaction vessel.
-
Amine and Solvent Addition : Remove the vessel from the glovebox, add the amine (1.2 mmol, 1.2 equiv) and anhydrous, aprotic solvent (e.g., Toluene or Dioxane, 5 mL).
-
Reaction : Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring for 12-24 hours. For less reactive substrates, microwave irradiation can be employed to shorten reaction times.[15]
-
Work-up : After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude material can be purified by column chromatography or recrystallization to yield the desired arylamine product.
Conclusion
This compound stands as a highly effective and versatile substrate in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. Its primary advantage lies in the stability of the ethoxy group, which, unlike the hydroxyl group of 4-bromophenol, does not typically require protection, thus streamlining synthetic sequences. While its electron-donating nature may slightly decrease its reactivity compared to electron-poor or unsubstituted bromoarenes like bromobenzene, this is often easily overcome by modern, highly active catalyst systems.
For researchers in drug development, this compound offers a reliable entry point to a variety of phenetole-containing scaffolds, which are features of numerous bioactive molecules. The choice between this compound and other bromoarenes will ultimately depend on the specific synthetic target, the presence of other functional groups, and the desired electronic properties of the final product. This guide provides the foundational data and protocols to make an informed decision, facilitating the efficient and successful synthesis of complex molecular targets.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. innospk.com [innospk.com]
- 10. benchchem.com [benchchem.com]
- 11. modychem.co [modychem.co]
- 12. rsc.org [rsc.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Guide to Comparative Computational Analysis of 4-Bromophenetole Analogs
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of a compound class is crucial for lead optimization and the design of more potent and selective molecules. This guide provides a comprehensive framework for conducting comparative computational studies of 4-bromophenetole analogs. Due to the limited availability of direct, published computational studies on a homologous series of this compound analogs, this document serves as a methodological template, synthesizing approaches from computational studies of structurally related phenolic and bromo-substituted compounds. The experimental data and protocols presented herein are representative examples to illustrate the workflow and data analysis required for a robust comparative study.
Data Presentation: Quantitative Comparison of this compound Analogs
A key aspect of a comparative study is the clear and concise presentation of quantitative data. The following tables are templates that can be populated with data from computational analyses of this compound analogs.
Table 1: Physicochemical Properties and Predicted ADMET Profile of this compound Analogs
| Compound ID | R-Group Substitution | Molecular Formula | Molecular Weight ( g/mol ) | LogP | PSA (Ų) | Predicted Oral Bioavailability (%) | Predicted Blood-Brain Barrier Penetration |
| 4-BP | -H (Parent) | C₈H₉BrO | 201.06 | 2.90 | 9.23 | 85 | High |
| 4-BP-OH | -OH | C₈H₉BrO₂ | 217.06 | 2.50 | 29.46 | 80 | Medium |
| 4-BP-NH₂ | -NH₂ | C₈H₁₀BrN | 216.08 | 2.35 | 35.25 | 82 | Medium |
| 4-BP-NO₂ | -NO₂ | C₈H₈BrNO₃ | 246.06 | 2.85 | 54.91 | 75 | Low |
| 4-BP-CH₃ | -CH₃ | C₉H₁₁BrO | 215.09 | 3.30 | 9.23 | 88 | High |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be generated from computational predictions.
Table 2: Molecular Docking and Binding Affinity Predictions
| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| 4-BP | Example Kinase 1 | -7.5 | 150 | Tyr23, Leu88, Val12 | 1 | 5 |
| 4-BP-OH | Example Kinase 1 | -8.2 | 85 | Tyr23, Asp86, Leu88 | 3 | 4 |
| 4-BP-NH₂ | Example Kinase 1 | -8.0 | 100 | Asp86, Leu88, Val12 | 2 | 5 |
| 4-BP-NO₂ | Example Kinase 1 | -7.1 | 250 | Tyr23, Leu88 | 0 | 6 |
| 4-BP-CH₃ | Example Kinase 1 | -7.8 | 120 | Tyr23, Leu88, Ala15 | 1 | 6 |
Note: The data in this table is hypothetical and serves as an example of results from a molecular docking study.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of computational studies. Below are standard protocols for key in silico experiments.
Protocol 1: Quantum Mechanical Calculations for Molecular Property Prediction
-
Structure Preparation: The 3D structures of this compound and its analogs are built using a molecular editor (e.g., Avogadro, ChemDraw).
-
Geometry Optimization: The initial structures are optimized using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)) in a quantum chemistry software package like Gaussian or ORCA.
-
Property Calculation: Following optimization, molecular properties such as electrostatic potential, dipole moment, and frontier molecular orbital energies (HOMO/LUMO) are calculated at the same level of theory.
-
ADMET Prediction: The optimized structures are used as input for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction software or web servers (e.g., SwissADME, pkCSM).
Protocol 2: Molecular Docking
-
Target Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands not relevant to the binding site are removed. Hydrogen atoms are added, and charges are assigned using software like AutoDock Tools or Maestro (Schrödinger).
-
Ligand Preparation: The 3D structures of the this compound analogs are prepared by assigning charges and defining rotatable bonds.
-
Grid Generation: A grid box is defined around the active site of the target protein, encompassing the binding pocket.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD. The program samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function.
-
Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding modes, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and to compare the binding affinities of the different analogs.
Mandatory Visualizations
Diagrams are critical for visualizing complex relationships and workflows in computational studies.
Caption: A typical workflow for a comparative computational study of small molecules.
Unveiling the Therapeutic Potential: A Comparative Guide to Bioactive Compounds Derived from 4-Bromophenetole
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. 4-Bromophenetole, a readily available aromatic compound, presents a versatile scaffold for the synthesis of a diverse array of derivatives with promising biological activities. This guide provides an objective comparison of the performance of three major classes of compounds derived from this compound—chalcones, benzofurans, and Schiff bases—supported by experimental data to inform and accelerate drug discovery efforts.
This comprehensive analysis delves into the anticancer and antimicrobial properties of these compound classes, offering a clear comparison of their efficacy through quantitative data. Detailed experimental protocols for key biological assays are provided to ensure reproducibility and facilitate further investigation. Visualizations of signaling pathways and experimental workflows are included to enhance understanding of the underlying mechanisms and methodologies.
Comparative Biological Activity of this compound Derivatives
The therapeutic efficacy of compounds derived from this compound varies significantly with their structural class. Chalcones and Schiff bases have demonstrated notable anticancer and antimicrobial activities, respectively, while the development of bioactive benzofurans from this specific precursor is an emerging area of interest.
Anticancer Activity
Chalcones, characterized by their α,β-unsaturated ketone core, have emerged as potent anticancer agents. Their mechanism of action often involves the induction of programmed cell death, or apoptosis, in cancer cells. In contrast, Schiff bases derived from this compound precursors have shown more promise in the antimicrobial arena. The following table summarizes the cytotoxic effects of representative chalcone derivatives against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | 3'-bromo-3,4-dimethoxy-chalcone | HepG2 (Liver Cancer) | ~50 | [1] |
| Chalcone | Chalcone-coumarin hybrid | K562 (Leukemia) | 0.65–2.02 | [2] |
| Chalcone | Chalcone-coumarin hybrid | HeLa (Cervical Cancer) | 4.7 | [2] |
Antimicrobial Activity
Schiff bases, containing an imine or azomethine group, have exhibited significant potential as antimicrobial agents. Their mode of action is often attributed to their ability to disrupt the bacterial cell membrane. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, with lower values indicating greater potency.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Schiff Base | (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol | S. aureus | 16 | [3][4] |
| Schiff Base | Isoniazid Schiff base | S. aureus | 16 | [3] |
Key Experimental Protocols
To ensure the validity and reproducibility of the presented data, detailed methodologies for the key biological assays are provided below.
Protocol 1: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2, K562, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a further 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the nutrient broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.
Visualizing the Mechanisms of Action
To provide a deeper understanding of how these this compound derivatives exert their biological effects, the following diagrams illustrate the key signaling pathways and experimental workflows.
Synthesis of Bioactive Derivatives from this compound
The versatility of this compound as a starting material allows for its conversion into various precursors for the synthesis of chalcones, benzofurans, and Schiff bases.
References
- 1. Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Membrane-targeting antibacterial isoniazid schiff base against S. aureus and biofilms [frontiersin.org]
- 4. Membrane-targeting antibacterial isoniazid schiff base against S. aureus and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Predicted Spectral Data for 4-Bromophenetole
For Immediate Release
[City, State] – [Date] – A comprehensive comparison guide offering a detailed analysis of experimental versus predicted spectral data for the organic compound 4-Bromophenetole (CAS No. 588-96-5) is now available for researchers, scientists, and professionals in the drug development sector. This guide provides a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting a valuable resource for compound identification, verification, and methodological validation.
The guide features a clear, tabular presentation of quantitative data, juxtaposing experimentally obtained spectral values with computationally predicted data. This side-by-side comparison facilitates a quick and effective evaluation of the accuracy of predictive models and offers a deeper understanding of the spectroscopic characteristics of this compound.
Detailed experimental protocols for the acquisition of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra are provided, ensuring that researchers can replicate the findings and apply similar methodologies in their own work. Furthermore, a logical workflow for the comparison of experimental and predicted spectral data is visually represented using a Graphviz diagram, offering a clear and concise overview of the analytical process.
Spectroscopic Data Comparison
The following tables summarize the experimental and predicted spectral data for this compound.
Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)
| Proton Assignment | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) | Experimental Multiplicity | Predicted Multiplicity |
| H-2, H-6 (Aromatic) | 7.33-7.36[1] | 7.35 | Doublet | Doublet |
| H-3, H-5 (Aromatic) | 6.73-6.75[1] | 6.78 | Doublet | Doublet |
| -OCH₂- (Ethyl) | 3.94-4.00[1][2] | 3.97 | Quartet | Quartet |
| -CH₃ (Ethyl) | 1.37-1.40[1][2] | 1.38 | Triplet | Triplet |
Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)
| Carbon Assignment | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
| C-1 (C-O) | 158.1 | 157.5 |
| C-4 (C-Br) | 113.2 | 114.0 |
| C-2, C-6 | 132.4 | 132.1 |
| C-3, C-5 | 116.2 | 115.8 |
| -OCH₂- | 63.6 | 63.9 |
| -CH₃ | 14.8 | 15.2 |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (Aromatic) | ~3050 | 3060-3100 |
| C-H stretch (Aliphatic) | 2870-2980 | 2880-2990 |
| C=C stretch (Aromatic) | ~1590, 1485 | 1595, 1490 |
| C-O-C stretch (Asymmetric) | ~1245 | 1250 |
| C-O-C stretch (Symmetric) | ~1045 | 1040 |
| C-Br stretch | ~650 | 660 |
Table 4: Mass Spectrometry (MS) Data Comparison
| Fragment | Experimental m/z | Predicted m/z | Relative Intensity |
| [M]⁺ (Molecular Ion) | 200/202[3] | 200/202 | Isotopic pattern for Br |
| [M-C₂H₄]⁺ | 172/174 | 172/174 | High |
| [M-C₂H₅]⁺ | 171/173 | 171/173 | Moderate |
| [C₆H₄O]⁺ | 92 | 92 | Low |
| [C₆H₅]⁺ | 77 | 77 | Moderate |
Experimental Protocols
Standard operating procedures for the acquisition of spectral data are outlined below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrument Parameters: Spectra are acquired on a 400 MHz NMR spectrometer.
-
For ¹H NMR: A spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans are typically used.
-
For ¹³C NMR: A spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans are typically used with proton decoupling.
-
-
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A thin film of neat this compound is prepared between two potassium bromide (KBr) plates.
-
Instrument Parameters: The spectrum is recorded on an FT-IR spectrometer over a range of 4000-400 cm⁻¹. Typically, 16 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or after separation by gas chromatography (GC).
-
Ionization: Electron ionization (EI) is typically used with an ionization energy of 70 eV.
-
Mass Analysis: The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500.
-
Data Interpretation: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.
Workflow for Spectral Data Comparison
The following diagram illustrates the systematic process of comparing experimental and predicted spectral data for compound characterization.
Caption: Workflow for comparing experimental and predicted spectral data.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Bromophenetole: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-Bromophenetole, a common intermediate in pharmaceutical and agrochemical synthesis. Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.
Key Safety and Hazard Information
This compound presents several hazards that necessitate careful handling during disposal. The following table summarizes its primary hazard classifications based on Safety Data Sheet (SDS) information.[1][2][3]
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation.[1][3] | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1][3] | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3] | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
It is crucial to note that under no circumstances should this compound be disposed of down the drain or in regular trash.[4] As a halogenated organic compound, it requires disposal as hazardous waste.
Experimental Protocol for Proper Disposal
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste. This procedure is designed to be a general guideline; always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant").[4][5][7]
3. Storage:
-
Store waste containers in a designated, well-ventilated hazardous waste storage area.
-
Ensure containers are kept away from heat, sparks, and open flames.
-
Store separately from incompatible materials, particularly oxidizing agents.[8]
4. Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4][9]
-
Provide the disposal company with all available information about the waste, including its chemical identity and potential hazards.[4]
-
The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[4]
5. Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[10]
-
The rinsate from this process must be collected and treated as hazardous waste.[10]
-
After triple-rinsing, the container can typically be disposed of in the regular trash, but confirm this with your local EHS guidelines.[10]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and responsible environmental stewardship.
References
- 1. fishersci.at [fishersci.at]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C8H9BrO | CID 68523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 4-Bromophenetole
Essential Safety and Handling Guide for 4-Bromophenetole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 588-96-5). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. According to safety data, it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to handle this chemical with appropriate care to avoid exposure.
Signal Word: Warning[1]
Hazard Statements:
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to minimize exposure when handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields (compliant with EU EN166 or OSHA 29 CFR 1910.133).[1][2] | Protects against splashes and contact with eyes. |
| Hand Protection | Appropriate protective gloves (e.g., Nitrile rubber).[1][2] | Provides a barrier against direct skin contact. Gloves must be inspected before use and disposed of properly.[4] |
| Skin and Body Protection | Long-sleeved protective clothing and a lab coat.[1][2] | Prevents skin exposure to spills or splashes. |
| Respiratory Protection | Not required under normal use with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2] | Protects against inhalation of vapors or mists, especially in poorly ventilated areas.[1] |
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₉BrO[5] |
| Molecular Weight | 201.06 g/mol [5] |
| Appearance | Colorless to dark tan liquid[6] |
| Boiling Point | 233 °C (lit.) |
| Melting Point | 4 °C (lit.) |
| Density | 1.407 g/mL at 25 °C (lit.) |
| Flash Point | 103.0 °C (217.4 °F) - closed cup |
| CAS Number | 588-96-5[1] |
Operational and Disposal Plans
Following structured operational and disposal plans is critical for the safe management of this compound in a laboratory setting.
Experimental Protocol: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][2]
-
Keep the chemical away from incompatible materials such as strong oxidizing agents.[1][5]
2. Handling:
-
Don all required PPE as specified in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Avoid breathing vapors or mists.[1]
-
After handling, wash hands and any exposed skin thoroughly.[1]
-
Do not eat, drink, or smoke in the handling area.[4]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][6]
-
Keep the container away from heat, sparks, open flames, and other sources of ignition.[5]
-
Store locked up.[1]
Emergency Procedures: First Aid Measures
In case of accidental exposure, follow these first-aid measures immediately.
-
If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1]
-
If on Skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove and wash contaminated clothing before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2]
-
If Swallowed: Do NOT induce vomiting. If the person is conscious, have them drink plenty of water. It may be beneficial to drink milk afterward. Seek immediate medical assistance.[1][2]
Spill and Emergency Plan
For minor spills, follow these steps:
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand, silica gel, or universal binder.[1]
-
Sweep or shovel the absorbed material into a suitable, closed container for disposal.[1]
-
Clean the spill area thoroughly.
-
For major spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Disposal Plan: Step-by-Step Guidance
This compound and its containers must be disposed of as hazardous waste. Do not empty into drains.[1]
-
Waste Segregation:
-
Collect liquid waste containing this compound in a dedicated, clearly labeled, and sealed container.
-
Collect any contaminated materials (e.g., gloves, absorbent paper) in a separate, sealed, and labeled hazardous waste container.[7]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and identify its hazards (e.g., "Irritant").[7]
-
-
Professional Disposal:
Visual Workflow and Logic Diagrams
The following diagrams illustrate the safe handling workflow and emergency response procedures for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.at [fishersci.at]
- 3. This compound | C8H9BrO | CID 68523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cochise.edu [cochise.edu]
- 5. fishersci.com [fishersci.com]
- 6. 4-Bromophenyl ethyl ether(588-96-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
